4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-(2,6-dichlorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2N2/c10-6-4-13-14(5-6)9-7(11)2-1-3-8(9)12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBJDPMTMSMWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682047 | |
| Record name | 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-65-4 | |
| Record name | 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole: Properties, Synthesis, and Reactivity
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal building block for designing targeted therapeutics. This guide focuses on a specific, highly functionalized derivative: 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole .
This molecule is distinguished by three key structural features:
-
The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a rigid and stable foundation.
-
The C4-Bromo Substituent: A reactive handle perfectly positioned for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
-
The N1-(2,6-dichlorophenyl) Group: A sterically demanding and electron-withdrawing moiety. The ortho-dichloro substitution forces the phenyl ring to be nearly perpendicular to the pyrazole ring, a conformational constraint that can be crucial for tuning binding affinity and selectivity in drug candidates.[2][3]
The strategic combination of these features makes this compound a valuable intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity for researchers and drug development professionals.
Caption: Molecular structure of this compound.
PART 1: Physicochemical and Spectral Properties
Precise experimental data for this specific compound is not widely published. However, its properties can be reliably inferred from its constituent parts and data from closely related analogs.
Core Physical Properties
The data presented below is a combination of catalog information and estimations based on similar chemical structures.
| Property | Value | Source / Justification |
| CAS Number | 1215205-65-4 | [Cymit Quimica][4] |
| Molecular Formula | C₉H₅BrCl₂N₂ | [Cymit Quimica][4] |
| Molecular Weight | 291.96 g/mol | [Cymit Quimica][4] |
| Appearance | White to off-white solid | Inferred from analogs like 4-bromopyrazole.[1] |
| Melting Point | Not available (expected >100 °C) | Inferred from the high melting point of 4-bromopyrazole (93-96 °C) and the addition of a bulky aryl group.[5] |
| Boiling Point | Not available (expected >300 °C) | Inferred from the high boiling point of 4-bromopyrazole (250-260 °C) and increased molecular weight.[5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and THF. | Typical for halogenated aromatic compounds. |
Predicted Spectral Characteristics
The following spectral data are predictions based on the molecule's structure and are intended to guide characterization efforts.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.6-7.8 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the pyrazole ring.
-
δ 7.5-7.7 ppm (s, 1H): This singlet corresponds to the proton at the C3 position of the pyrazole ring. The precise chemical shifts for the C3 and C5 protons can vary but are expected to be distinct singlets.[6]
-
δ 7.4-7.6 ppm (m, 3H): This multiplet represents the three aromatic protons of the 2,6-dichlorophenyl ring. Due to the symmetrical substitution, a simpler pattern (a triplet for H4' and a doublet for H3'/H5') might be observed.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~140-145 ppm: Pyrazole C5.
-
δ ~135-140 ppm: Pyrazole C3.
-
δ ~130-138 ppm: Aromatic quaternary carbons (C1', C2', C6').
-
δ ~128-132 ppm: Aromatic CH carbons (C3', C4', C5').
-
δ ~95-100 ppm: Pyrazole C4 (carbon bearing the bromine atom).[5]
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3100-3150: C-H stretching (aromatic).
-
~1550-1600: C=C and C=N stretching of the aromatic rings.
-
~1050-1100 & ~750-800: Strong C-Cl stretching bands.
-
~550-650: C-Br stretching.
-
-
Mass Spectrometry (MS-ESI):
-
[M+H]⁺: Expected at m/z ≈ 290.8, 292.8, 294.8. The characteristic isotopic pattern of one bromine and two chlorine atoms will be a definitive signature.
-
PART 2: Synthesis Methodology
The most reliable and versatile method for constructing the 1-aryl-pyrazole core is the Knorr Pyrazole Synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8] For the target molecule, a one-pot, two-step approach starting from a readily available 1,3-diketone is highly effective.[5][9]
Caption: Workflow for the one-pot synthesis of the target compound.
Field-Proven Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established procedures for the synthesis and subsequent bromination of N-aryl pyrazoles.[5][10]
Rationale: This one-pot method is efficient as it avoids the isolation and purification of the intermediate pyrazole. The initial Knorr condensation is acid-catalyzed to facilitate the formation of the hydrazone intermediate, which then cyclizes.[8] The subsequent bromination is highly regioselective for the electron-rich C4 position of the pyrazole ring. N-Bromosaccharin or N-Bromosuccinimide (NBS) are effective and easy-to-handle brominating agents.[5]
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichlorophenylhydrazine (1.77 g, 10 mmol, 1.0 eq.) and acetylacetone (1.00 g, 10 mmol, 1.0 eq.) in ethanol (30 mL).
-
Condensation: Add 3-4 drops of glacial acetic acid as a catalyst. Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Bromination: Cool the reaction mixture to room temperature. Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq.) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Completion: Stir the mixture at room temperature for an additional 3-5 hours, or until TLC analysis indicates the complete formation of the brominated product.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
PART 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies almost entirely in the reactivity of its carbon-bromine bond . This bond serves as a versatile linchpin for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
Core Reactivity: Palladium-Catalyzed Cross-Coupling
The C4-Br bond is readily activated by a palladium(0) catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a flagship example, allowing for the introduction of new aryl or heteroaryl groups.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a pre-formed complex like Pd(PPh₃)₄.
-
Ligand: The choice of phosphine ligand is critical. For sterically hindered substrates like our N-(2,6-dichlorophenyl) derivative, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) are often necessary. These ligands stabilize the palladium center and facilitate the reductive elimination step, which can be slow for hindered substrates.[11]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid partner.[12]
Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling the title compound with an arylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (292 mg, 1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 4-aryl-1-(2,6-dichlorophenyl)-1H-pyrazole product.[13]
PART 4: Applications in Drug Discovery and Research
The 1,4-disubstituted pyrazole scaffold is a cornerstone in modern drug design. The ability to functionalize the C4 position of this compound allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
-
Kinase Inhibitors: Many approved kinase inhibitors feature a central heterocyclic core from which various recognition motifs are projected into the ATP-binding pocket. The N-(2,6-dichlorophenyl) group can act as a "hinge-binding" element, while the group installed at the C4-position via cross-coupling can be tailored to interact with other regions of the kinase, enhancing selectivity.
-
GPCR Ligands: The rigid pyrazole core is useful for creating conformationally constrained ligands for G-protein coupled receptors (GPCRs), where precise positioning of substituents is key to achieving agonist or antagonist activity.
-
Agrochemicals: Phenylpyrazole derivatives are famously used as insecticides. The structural motifs present in the title compound are analogous to those found in potent agrochemicals, suggesting its potential as an intermediate in this field as well.[2]
PART 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its functional groups.
-
Hazard Classification (Predicted):
-
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.[14]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Personal Protective Equipment (PPE):
-
Wear standard nitrile gloves, a lab coat, and chemical safety goggles.[1]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste.
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
- Wei, Y., & Sha, Q. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413–420.
- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
-
Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Organic Chemistry Portal. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]
- Zhong, G-F., et al. (2006). 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E, E62(12), o5612-o5613.
-
ResearchGate. Knorr pyrazole synthesis. [Link]
-
Chatterjee, J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
- Philippe, M. M., et al. (2001). 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-methoxybenzylideneamino)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E, E57(6), o565-o566.
-
PubChem. 4-Bromopyrazole. [Link]
-
Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. [Link]
-
Beneteau, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
SpectraBase. 6-bromo-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-methoxyphenyl)quinoline. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-methoxybenzylideneamino)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. name-reaction.com [name-reaction.com]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
An In-Depth Technical Guide to 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
This guide provides a comprehensive technical overview of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in contemporary chemical research and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document details the molecule's structural characteristics, physicochemical properties, and its emerging role as a versatile building block in medicinal chemistry.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of pharmacologically active agents.[1][2] Its unique electronic properties and synthetic tractability make it a "privileged structure" for the design of novel therapeutics targeting a diverse range of biological pathways.[3] The strategic functionalization of the pyrazole ring, as seen in this compound, offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of candidate molecules.[4] This particular derivative, with its distinct substitution pattern, provides a key intermediate for creating complex molecular architectures with potential applications in oncology, infectious diseases, and central nervous system disorders.[4]
Molecular Structure and Physicochemical Properties
The molecular integrity of a compound is the bedrock of its chemical behavior and biological activity. Here, we dissect the structural and physical characteristics of this compound.
Molecular Structure
The structure of this compound is characterized by a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at the 4-position with a bromine atom, and at the 1-position with a 2,6-dichlorophenyl group.
Key Structural Features:
-
Pyrazole Core: The aromatic pyrazole ring provides a stable, planar scaffold.
-
Bromo Substituent: The bromine atom at the C4 position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular complexity.
-
Dichlorophenyl Group: The 2,6-dichloro substitution pattern on the phenyl ring introduces significant steric hindrance. This steric bulk influences the molecule's conformation, restricting the rotation around the C-N bond that connects the phenyl and pyrazole rings. This conformational rigidity can be a critical design element in drug development, as it can pre-organize the molecule for optimal interaction with a biological target.
Caption: 2D representation of this compound.
Physicochemical Data Summary
Quantitative data provides a clear and concise summary of the compound's key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrCl₂N₂ | [5] |
| Molecular Weight | 291.96 g/mol | [6] |
| CAS Number | 1215205-65-4 | [5] |
| Appearance | Solid (form may vary) | |
| Predicted Boiling Point | 381.1±37.0 °C | [6] |
| Predicted Density | 1.755±0.06 g/cm³ | [6] |
Synthesis and Characterization: A Methodological Approach
The reliable synthesis and rigorous characterization of this compound are paramount for its application in research and development. This section outlines a general synthetic strategy and the analytical techniques required for its validation.
General Synthetic Protocol
The synthesis of substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a functional equivalent.[1] A plausible synthetic route to the title compound is outlined below.
Step-by-Step Methodology:
-
Hydrazine Formation: The synthesis typically begins with the formation of 2,6-dichlorophenylhydrazine from 2,6-dichloroaniline. This is a standard transformation that can be achieved via diazotization followed by reduction.
-
Cyclocondensation Reaction: The resulting 2,6-dichlorophenylhydrazine is then reacted with a suitable three-carbon building block that will ultimately form the pyrazole ring. A common choice is a halogenated α,β-unsaturated aldehyde or ketone.
-
Bromination: If the pyrazole ring is not already brominated from the starting materials, a subsequent electrophilic bromination step is required. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.
-
Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final, high-purity compound.
Caption: Generalized synthetic workflow for this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR will show characteristic signals for the aromatic protons on both the pyrazole and dichlorophenyl rings. The carbon NMR will confirm the number and type of carbon atoms present.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which provides confirmation of its elemental composition. The isotopic pattern observed will be characteristic of a compound containing both bromine and chlorine atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups and to confirm the overall structure of the molecule.
-
Melting Point Analysis: A sharp and defined melting point is a good indicator of the compound's purity.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable precursor in the synthesis of novel bioactive molecules.
-
Scaffold for Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.[7] The dichlorophenyl group can be designed to interact with specific hydrophobic pockets in the kinase active site, while the bromo substituent allows for the introduction of various side chains to enhance potency and selectivity.
-
Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[2][8] The lipophilicity imparted by the dichlorophenyl group can aid in cell membrane penetration, a key factor for antimicrobial activity.
-
Central Nervous System (CNS) Active Compounds: The rigidified structure of this compound can be advantageous in the design of ligands for CNS receptors, where conformational control is often crucial for achieving high affinity and selectivity.
Conclusion
This compound is a strategically designed chemical entity with significant potential in the field of medicinal chemistry. Its well-defined molecular structure, characterized by a versatile brominated pyrazole core and a sterically demanding dichlorophenyl substituent, provides a robust platform for the synthesis of novel and complex molecular architectures. The synthetic accessibility and the potential for diverse chemical modifications underscore its importance as a key building block for the development of next-generation therapeutic agents. A thorough understanding of its synthesis, characterization, and potential applications is essential for any researcher or drug development professional working at the forefront of chemical and pharmaceutical innovation.
References
-
International Laboratory USA. This compound. [Link]
-
The Expanding Role of 4-Bromo-1H-pyrazole in Pharmaceutical Discovery. Pharmaffiliates. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16375, 4-Bromopyrazole. [Link]
-
Faria, J. V., et al. (2017). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 9(13), 1571–1590. [Link]
-
Kumar, A., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(10), 12592-12623. [Link]
-
El-Sayed, M. A. A., et al. (2021). Recent advances in the therapeutic applications of pyrazolines. Bioorganic Chemistry, 115, 105238. [Link]
-
de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638418. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 4-Bromo-3-(2,6-dichlorophenyl)-1H-pyrazole CAS#: 1935509-27-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole from starting materials
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the structural core of numerous bioactive compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug discovery. The title compound, this compound, is a particularly valuable synthetic intermediate. The bromine atom at the C4 position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, while the 2,6-dichlorophenyl substituent provides steric and electronic modulation crucial for biological activity. This guide provides a detailed, field-proven methodology for the synthesis of this key building block, focusing on the underlying chemical principles and practical experimental considerations.
Overall Synthetic Strategy
The most efficient and widely adopted strategy for the synthesis of this compound is a two-step sequence. This approach begins with the construction of the pyrazole core via the Knorr pyrazole synthesis, followed by a regioselective electrophilic bromination at the C4 position. This method is reliable, scalable, and utilizes readily available starting materials.
Figure 1: High-level workflow for the two-step synthesis.
Part 1: Synthesis of the Pyrazole Core: 1-(2,6-dichlorophenyl)-1H-pyrazole
Principle and Mechanism: The Knorr Pyrazole Synthesis
The formation of the pyrazole ring is achieved through the Knorr pyrazole synthesis, a robust condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3][4] In this specific application, (2,6-dichlorophenyl)hydrazine reacts with malondialdehyde, which is conveniently generated in situ from a more stable precursor like 1,1,3,3-tetramethoxypropane or malondialdehyde bis(dimethyl acetal) under acidic conditions.
The mechanism proceeds through two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the aldehyde carbonyls, followed by dehydration to form a hydrazone intermediate.
-
Cyclization and Aromatization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. The resulting cyclic hemiaminal readily eliminates a molecule of water to yield the stable, aromatic pyrazole ring.[5][6]
Figure 2: Reaction mechanism for the Knorr pyrazole synthesis.
Starting Materials
| Reactant | M.W. ( g/mol ) | Role | Notes |
| (2,6-Dichlorophenyl)hydrazine HCl | 213.49 | N-1 Substituent Source | Commercially available.[7] Can be synthesized from 2,6-dichloroaniline.[8] |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 1,3-Dicarbonyl Source | Stable precursor that hydrolyzes to malondialdehyde in situ. |
| Ethanol | 46.07 | Solvent | Common solvent for this condensation. |
| Hydrochloric Acid (conc.) | 36.46 | Catalyst | Facilitates both acetal hydrolysis and dehydration. |
Experimental Protocol: Synthesis of 1-(2,6-dichlorophenyl)-1H-pyrazole
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (2,6-dichlorophenyl)hydrazine hydrochloride (10.67 g, 50.0 mmol).
-
Reagent Addition: Add ethanol (100 mL) to the flask, followed by the slow addition of concentrated hydrochloric acid (5 mL). Stir the resulting suspension.
-
Dicarbonyl Addition: Add 1,1,3,3-tetramethoxypropane (8.21 g, 50.0 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 1-(2,6-dichlorophenyl)-1H-pyrazole as a white to off-white solid. Dry the product under vacuum. The expected yield is typically in the range of 85-95%.
Part 2: Bromination of 1-(2,6-dichlorophenyl)-1H-pyrazole
Principle and Mechanism: Electrophilic Aromatic Substitution
The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-dense and sterically accessible site, leading to highly regioselective substitution. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation, as it provides a source of electrophilic bromine (Br+) under mild conditions, minimizing over-bromination and side reactions.
The mechanism involves the attack of the π-electrons of the pyrazole ring on the electrophilic bromine atom of NBS. This forms a resonance-stabilized cationic intermediate (a sigma complex). A base (such as succinimide anion or the solvent) then abstracts the proton from the C4 position, restoring the aromaticity of the ring and yielding the final 4-bromo product.
Figure 3: Mechanism of electrophilic bromination at the C4 position.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Role | Notes |
| 1-(2,6-dichlorophenyl)-1H-pyrazole | 213.06 | Substrate | Synthesized in Part 1.[9] |
| N-Bromosuccinimide (NBS) | 177.98 | Brominating Agent | Mild and selective source of electrophilic bromine. |
| Chloroform (CHCl₃) | 119.38 | Solvent | Anhydrous solvent is preferred. |
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 1-(2,6-dichlorophenyl)-1H-pyrazole (8.52 g, 40.0 mmol) in chloroform (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add N-Bromosuccinimide (7.12 g, 40.0 mmol, 1.0 equivalent) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can be light-sensitive. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, followed by water (50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from hexanes or by flash column chromatography on silica gel to afford this compound as a pure white solid. The expected yield is generally >90%.
Conclusion
The described two-step synthesis provides a reliable and high-yielding pathway to this compound. The initial Knorr condensation efficiently constructs the substituted pyrazole core, which is then cleanly and regioselectively brominated using N-Bromosuccinimide. This protocol is well-established and scalable, making this versatile building block readily accessible for researchers in drug development and materials science, enabling further elaboration into more complex and potentially bioactive molecules.
References
- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- 1-(2,6-Dichlorophenyl)-1h-pyrazole. ChemScene.
- 2,4-Dichlorophenylhydrazine hydrochloride synthesis. ChemicalBook.
- (2,6-Dichlorophenyl)hydrazine monohydrochloride. PubChem.
- Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC.
- 2,6-Dichlorophenylhydrazine hydrochloride 98. Sigma-Aldrich.
- Phenylhydrazine. Organic Syntheses Procedure.
- 2,6-Dichlorophenylhydrazine hydrochloride 98. Sigma-Aldrich.
- This compound.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-二氯苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
CAS number 1215205-65-4 properties and suppliers
An In-Depth Technical Guide to BI-9564: A Selective BRD9/BRD7 Bromodomain Inhibitor for Epigenetic Research
Introduction
In the landscape of epigenetic research, chemical probes serve as indispensable tools for dissecting the intricate functions of chromatin-modulating proteins. BI-9564 has emerged as a significant chemical probe, offering researchers a potent, selective, and cell-permeable means to investigate the roles of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7).[1] Developed through a collaboration between Boehringer Ingelheim and the Structural Genomics Consortium (SGC), BI-9564 provides a valuable asset for studying the biology of the BAF (SWI/SNF) chromatin remodeling complex and its implications in various disease states, notably in acute myeloid leukemia (AML).[2][3] This guide provides a comprehensive overview of BI-9564's properties, mechanism of action, experimental protocols, and suppliers to support its application in research and drug development.
It is important to note that while the query specified CAS number 1215205-65-4, the vast body of scientific literature on selective bromodomain inhibitors for research points to BI-9564, which has the CAS number 1883429-22-8.[4][5]
Physicochemical and Pharmacokinetic Properties
BI-9564 is characterized by its favorable physicochemical and pharmacokinetic profiles, making it suitable for both in vitro and in vivo studies.[2][3] Its properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1883429-22-8 | [4][5] |
| Molecular Formula | C₂₀H₂₃N₃O₃ | |
| Molecular Weight | 353.41 g/mol | |
| Solubility | DMSO: ≥ 7.07 mg/mL (20 mM) 1eq. HCl: 3.53 mg/mL (10 mM) with gentle warming | |
| InChI Key | BJFSUDWKXGMUKA-UHFFFAOYSA-N | |
| SMILES | O=C(N(C)C=C1C2=CC(OC)=C(CN(C)C)C=C2OC)C3=C1C=CN=C3 |
Pharmacokinetic Profile: BI-9564 demonstrates an attractive ADME/PK profile, which is crucial for its utility in animal models.[2][3] Key features include high solubility at physiological pH (pH 6.8), moderate to high metabolic stability in vitro, and low plasma protein binding.[2][3] Furthermore, it does not significantly inhibit major cytochrome P450 enzymes.[2] These properties contribute to its high oral bioavailability and moderate in vivo plasma clearance, enabling effective systemic exposure in animal studies.[2][3]
Mechanism of Action and Selectivity
BI-9564 functions as a potent inhibitor of the bromodomains of BRD9 and, to a lesser extent, BRD7.[1] These proteins are integral components of the mammalian SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[2][6] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails, thereby tethering the SWI/SNF complex to specific genomic loci.
BI-9564 competitively binds to the acetyl-lysine binding pocket of the BRD9 bromodomain, preventing its engagement with chromatin. This disruption of BRD9's chromatin localization has been demonstrated in cellular assays like Fluorescence Recovery After Photobleaching (FRAP).[7]
The inhibitory potency and selectivity of BI-9564 have been extensively characterized and are summarized below:
| Target | Binding Affinity (Kd) | IC₅₀ | Source |
| BRD9 | 14 nM (ITC) | 75 nM (AlphaScreen) | [1][2][7] |
| BRD7 | 239 nM (ITC) | 3.4 µM (AlphaScreen) | [1][2][7] |
| CECR2 | 258 nM (ITC) | Not Tested | [2][7] |
| BET Family | > 100 µM | > 100 µM | [1][2][7] |
BI-9564 exhibits remarkable selectivity. It shows over 30-fold selectivity against other non-Class IV bromodomains and is notably inactive against the BET (Bromodomain and Extra-Terminal domain) family of proteins.[7] Furthermore, broad panel screening has revealed minimal off-target activity; at concentrations up to 5 µM, it does not significantly inhibit a panel of 324 kinases, and at 10 µM, it shows minimal interaction with a panel of 55 GPCRs.[1][2][7]
Biological Activity
The inhibitory action of BI-9564 on BRD9 has demonstrated significant biological consequences, particularly in the context of cancer. The proliferation of certain cancer cells, such as the human acute myeloid eosinophilic leukemia cell line EOL-1, is dependent on BRD9.[1] BI-9564 exhibits an anti-proliferative effect on these cells with an EC₅₀ of 800 nM.[1]
In preclinical in vivo models, BI-9564 has shown efficacy in a xenograft model of human AML.[2][3] Oral administration of BI-9564 at 180 mg/kg resulted in a modest but significant survival benefit compared to the control group.[1][2][3]
Experimental Protocols
In Vitro Cell-Based Proliferation Assay
This protocol outlines a general procedure for assessing the anti-proliferative effects of BI-9564 on a cancer cell line, such as EOL-1.
Materials:
-
EOL-1 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
BI-9564 (dissolved in DMSO to create a stock solution)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed EOL-1 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare a serial dilution of BI-9564 in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted BI-9564 or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubate the plate for an additional 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the EC₅₀ value by plotting the percentage of cell viability against the logarithm of the BI-9564 concentration.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of BI-9564 in a mouse xenograft model of AML.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
EOL-1 cells
-
BI-9564
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Oral gavage needles
Procedure:
-
Inject EOL-1 cells intravenously into the tail vein of the mice.
-
Allow the leukemia to establish for a predetermined number of days.
-
Randomly assign the mice to treatment and control groups.
-
Prepare the BI-9564 formulation at the desired concentration (e.g., for a 180 mg/kg dose).[1]
-
Administer BI-9564 or the vehicle control orally to the respective groups once daily.
-
Monitor the mice daily for signs of toxicity and tumor burden (e.g., by bioluminescence imaging if using luciferase-expressing cells).
-
Continue treatment for the specified duration.
-
The primary endpoint is typically overall survival.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the role of the BRD9-containing SWI/SNF complex in gene transcription and how BI-9564 intervenes in this process.
Caption: BI-9564 inhibits BRD9 binding to acetylated histones.
Suppliers
BI-9564 is available from several commercial suppliers for research purposes. A negative control, BI-6354, is also available.[2][3]
Additionally, BI-9564 can be obtained free of charge for research purposes through Boehringer Ingelheim's open innovation portal, opnMe.com.[1]
References
- MedChemExpress. (n.d.). BI-9564 | BRD9/BRD7 Bromodomains Inhibitor.
- opnMe, Boehringer Ingelheim. (n.d.). BRD9 inhibitor I BI-9564.
- Tocris Bioscience. (n.d.). BI 9564 | Bromodomains.
- Structural Genomics Consortium. (n.d.). BI-9564 A chemical probe for BRD9 and BRD7.
- opnMe, Boehringer Ingelheim. (n.d.). BRD9 inhibitor | BI-9564.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BI-9564 | Ligand page. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website.
- Parchem. (n.d.). 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole.
- BioChemPartner. (n.d.). BI-9564 | 1883429-22-8 | Data Sheet.
- NIH 3D. (n.d.). Crystal structure of the BRD9 bromodomain in complex with BI-9564.
- CAS Common Chemistry. (n.d.). Itaconic acid.
- BPS Bioscience. (n.d.). BI-9564 BRD, BRD9 82064.
- PubMed Central. (2024, March 19). Identification and Development of BRD9 Chemical Probes.
- Xcess Biosciences. (n.d.). BI-9564 - BRD9 Bromodomain Inhibitor. CAS# 1883429-22-8.
- ChemBuyersGuide.com, Inc. (n.d.). United States Biological (Page 58).
- Echemi. (n.d.). This compound for Sale.
- MedChemExpress. (n.d.). BI-9564 (Standard) | BRD9/BRD7 Bromodomains Inhibitor.
- AK Scientific, Inc. (n.d.). CAS#: 1215205-65-4.
- CDH Fine Chemical. (n.d.). ITACONIC ACID CAS NO 97-65-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Agency for Toxic Substances and Disease Registry (US). (2020, July). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. 404 | BioChemPartner [m.biochempartner.com]
- 5. xcessbio.com [xcessbio.com]
- 6. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BI-9564 | Structural Genomics Consortium [thesgc.org]
- 8. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to the Diverse Biological Activities of Pyrazole Derivatives: Mechanisms, Assays, and Therapeutic Potential
This guide provides an in-depth exploration of the pyrazole scaffold, a cornerstone in medicinal chemistry, and its extensive range of biological activities. We will delve into the core mechanisms of action, present validated experimental protocols for their evaluation, and discuss the structure-activity relationships that drive the therapeutic potential of these versatile heterocyclic compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the pyrazole nucleus in their discovery programs.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and synthetic tractability have established it as a "privileged scaffold". This means that this core structure can bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological effects. The strategic functionalization of the pyrazole ring at its various positions allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.
Mechanism of Action: Kinase Inhibition
Many pyrazole-containing drugs function as ATP-competitive inhibitors of protein kinases. The pyrazole core can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a common interaction motif for kinase inhibitors. This inhibition blocks downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.
Key kinase targets for pyrazole derivatives include:
-
CDKs (Cyclin-Dependent Kinases): Inhibition of CDKs, such as CDK2, leads to cell cycle arrest, preventing cancer cells from progressing through the division cycle.
-
B-Raf Kinase: This is a key enzyme in the MAPK/ERK signaling pathway. Pyrazole derivatives can inhibit mutated forms of B-Raf (like B-RafV600E), which are common drivers in melanoma.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): By inhibiting VEGFR, these compounds can block angiogenesis, the process by which tumors form new blood vessels to sustain their growth.
Signaling Pathway: CDK-Mediated Cell Cycle Regulation
The following diagram illustrates the central role of CDK2 in cell cycle progression and how its inhibition by pyrazole derivatives can induce cell cycle arrest.
Caption: Inhibition of the Cyclin E/CDK2 complex by a pyrazole derivative.
Experimental Workflow: In Vitro Cytotoxicity Assessment
A fundamental step in evaluating novel anticancer compounds is to determine their cytotoxicity against cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Data Summary: IC₅₀ Values of Representative Pyrazole Derivatives
| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |
| Phenyl-pyrazole | CDK2/Cyclin A | A549 (Lung) | 0.035 | |
| Pyrazolo[3,4-d]pyrimidine | Src Kinase | K562 (Leukemia) | 0.150 | |
| Fused Pyrazoles | Multiple Kinases | HCT116 (Colon) | 1.2 - 8.5 | |
| Celecoxib Analog | COX-2/Akt | PC-3 (Prostate) | 5.0 |
Anti-inflammatory Activity: COX Inhibition and Beyond
The most well-known application of pyrazole derivatives in this area is as selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib, a diaryl-substituted pyrazole, is a clinically approved nonsteroidal anti-inflammatory drug (NSAID) that exemplifies this class.
Mechanism of Action: Selective COX-2 Inhibition
Pro-inflammatory stimuli trigger the upregulation of the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins (PGs), key mediators of inflammation and pain. The structural difference between the active sites of COX-1 (constitutively expressed for homeostasis) and COX-2 allows for the design of selective inhibitors. Pyrazole derivatives like Celecoxib possess a bulky side group that can fit into a larger, more accommodating side pocket present in the COX-2 active site but not in COX-1, leading to selective inhibition. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol determines the potency and selectivity of a compound for inhibiting COX-1 and COX-2.
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the pyrazole test compound or a reference standard (e.g., Celecoxib) for 15-20 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Quantification: The reaction produces prostaglandin E₂ (PGE₂). After a set time (e.g., 10 minutes), stop the reaction and quantify the amount of PGE₂ produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A higher index indicates greater selectivity for COX-2.
Antimicrobial Activity: A Broad-Spectrum Approach
Pyrazole derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi. Their mechanisms are diverse and can involve the inhibition of essential enzymes or the disruption of cell membrane integrity.
Mechanism of Action
While not always fully elucidated, proposed mechanisms for antimicrobial action include:
-
Enzyme Inhibition: Targeting enzymes crucial for microbial survival, such as dihydrofolate reductase or DNA gyrase.
-
Cell Wall Synthesis Disruption: Interfering with the biosynthesis of peptidoglycan in bacteria or chitin in fungi.
-
Membrane Disruption: Some lipophilic pyrazole derivatives may intercalate into the microbial cell membrane, disrupting its integrity and leading to cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus (e.g., S. aureus, E. coli, C. albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
Data Summary: Representative Antimicrobial Activities
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| Pyrazole-Chalcone Hybrid | S. aureus (Gram +) | 1.95 - 3.9 | |
| Pyrazole-Chalcone Hybrid | C. albicans (Fungus) | 3.9 - 7.81 | |
| Thiazolyl-Pyrazole | E. coli (Gram -) | 6.25 | |
| Phenylpyrazole | M. tuberculosis | 0.2 - 1.6 |
Other Significant Biological Activities
The versatility of the pyrazole scaffold extends to several other therapeutic areas:
-
Anticonvulsant Activity: Pyrazole derivatives have shown promise in modulating ion channels (e.g., sodium, calcium) or enhancing GABAergic neurotransmission, which are key mechanisms for controlling seizures.
-
Antiviral Activity: Certain pyrazole derivatives have been reported to inhibit viral replication, including against viruses like HIV and Hepatitis C, often by targeting viral enzymes.
-
Herbicidal and Insecticidal Activity: In the agrochemical field, pyrazoles are used to develop potent herbicides and insecticides, demonstrating their broad biological impact.
Conclusion and Future Outlook
The pyrazole nucleus is a remarkably versatile and privileged scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a vast array of biological activities, leading to clinically successful drugs and a rich pipeline of novel therapeutic candidates. The continued exploration of new synthetic methodologies to create diverse pyrazole libraries, coupled with advanced computational and high-throughput screening techniques, will undoubtedly uncover new biological targets and lead to the development of next-generation therapeutics for a wide range of human diseases. The ability to fine-tune the scaffold's properties ensures that pyrazole chemistry will remain a vibrant and highly productive field for years to come.
References
-
Title: Fused Pyrazoles as Kinase Inhibitors Source: Molecules URL: [Link]
-
Title: The Role of the Pyrazole Moiety in Medicinal Chemistry Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Pyrazole-based compounds as promising anticancer agents Source: RSC Advances URL: [Link]
-
Title: A review on anticancer potential of pyrazole derivatives Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]
-
Title: On the anticancer activity of pyrazole derivatives Source: European Journal of Medicinal Chemistry URL: [Link]
Spectroscopic Characterization of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole. In the dynamic fields of medicinal chemistry and materials science, unambiguous structural elucidation is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and practical methodologies for acquiring and interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this specific molecule. While a complete set of experimental spectra for this compound is not widely available in the public domain, this guide offers expertly predicted spectral data based on established principles and data from analogous structures. Furthermore, it provides detailed, field-proven protocols for data acquisition, ensuring that researchers can confidently generate and interpret their own experimental data.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The unique substitution pattern on both the pyrazole and phenyl rings suggests that it may exhibit interesting biological activities. Accurate and comprehensive spectroscopic analysis is the cornerstone of chemical research, providing definitive proof of a molecule's identity, purity, and structure. This guide is designed to be a self-contained resource, offering both the "how-to" of data acquisition and the "why" of spectral interpretation for this specific compound.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the interpretation of its spectroscopic data. The structure of this compound with the IUPAC numbering convention is presented below. This numbering will be used throughout this guide for spectral assignments.
Figure 1: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
3.1.1. Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
Data Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
Integrate the peaks to determine the relative number of protons.
-
3.1.2. Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole and dichlorophenyl protons. The predicted chemical shifts, multiplicities, and integrations are summarized in the table below.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H3 | 7.8 - 8.2 | Singlet | 1H | The proton at the C3 position of the pyrazole ring is expected to be deshielded due to the electron-withdrawing nature of the adjacent nitrogen atom and the overall aromaticity of the ring. |
| H5 | 7.6 - 8.0 | Singlet | 1H | The proton at the C5 position is also in an electron-deficient environment, leading to a downfield chemical shift. Its exact position relative to H3 will depend on the subtle electronic effects of the dichlorophenyl substituent. |
| H4' | 7.4 - 7.6 | Triplet | 1H | This proton is on the dichlorophenyl ring, flanked by two CH groups. It will appear as a triplet due to coupling with the two adjacent protons (H3' and H5'). |
| H3', H5' | 7.2 - 7.4 | Doublet | 2H | These two protons are chemically equivalent due to the symmetry of the 2,6-dichlorophenyl group. They will appear as a doublet due to coupling with H4'. |
The absence of a proton at the C4 position of the pyrazole ring, due to the bromine substitution, simplifies the spectrum in that region. The singlet nature of the H3 and H5 protons is a key identifying feature.
¹³C NMR Spectroscopy
3.2.1. Experimental Protocol: Standard ¹³C NMR Data Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all carbon signals appear as singlets.
-
The spectral width should be set to encompass the typical range for carbon atoms in organic molecules (e.g., 0-200 ppm).
-
A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied. The solvent signal is used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).
3.2.2. Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their electronic environments.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Justification |
| C3 | 135 - 145 | Positive | The C3 carbon of the pyrazole ring is expected to be in the aromatic region, deshielded by the adjacent nitrogen. |
| C4 | 90 - 100 | Absent | The C4 carbon is directly attached to the electronegative bromine atom, which will cause a significant upfield shift compared to an unsubstituted pyrazole, but it will still be in a relatively shielded region for an aromatic carbon. |
| C5 | 125 - 135 | Positive | Similar to C3, C5 is part of the aromatic pyrazole ring and will appear in the downfield region. |
| C1' | 135 - 140 | Absent | This is the ipso-carbon of the dichlorophenyl ring, attached to the pyrazole nitrogen. |
| C2', C6' | 130 - 138 | Absent | These carbons are directly bonded to the electronegative chlorine atoms, leading to a downfield shift. |
| C3', C5' | 128 - 132 | Positive | These are protonated aromatic carbons. |
| C4' | 125 - 130 | Positive | This is the para-carbon of the dichlorophenyl ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
4.1. Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and often preferred method.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the instrument and record the spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.
-
4.2. Predicted IR Spectrum and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| 3100 - 3200 | Aromatic C-H stretch | Medium to Weak |
| 1550 - 1600 | C=N and C=C stretching (pyrazole ring) | Medium to Strong |
| 1450 - 1500 | C=C stretching (phenyl ring) | Medium to Strong |
| 1000 - 1100 | C-Cl stretch | Strong |
| 500 - 600 | C-Br stretch | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
5.1. Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates a molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
5.2. Predicted Mass Spectrum and Fragmentation
A key feature of the mass spectrum of this compound will be the isotopic pattern of the molecular ion due to the presence of bromine and chlorine, both of which have multiple common isotopes.
-
Molecular Ion (M⁺˙): The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a complex isotopic cluster for the molecular ion. The most abundant peaks in this cluster will be at m/z values corresponding to the different combinations of these isotopes. The nominal molecular weight is approximately 322 g/mol .
-
Fragmentation: The molecular ion is expected to undergo fragmentation, and some plausible fragmentation pathways are outlined below.
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
Interpretation of Key Fragments:
-
Loss of a bromine radical (•Br): This is a common fragmentation for bromo-compounds and would result in a significant peak at [M-79]⁺ and [M-81]⁺.
-
Cleavage of the N-C bond: The bond between the pyrazole nitrogen and the dichlorophenyl ring can cleave, leading to fragment ions corresponding to the dichlorophenyl cation and the 4-bromopyrazole cation.
Summary and Conclusion
The spectroscopic characterization of this compound relies on the combined application of NMR, IR, and MS techniques. This guide provides a comprehensive roadmap for researchers to acquire and interpret the necessary data. The key identifying features to look for are:
-
¹H NMR: Two singlets for the pyrazole protons and a triplet and a doublet for the dichlorophenyl protons.
-
¹³C NMR: The characteristic upfield shift of the bromine-bearing carbon (C4) and the distinct signals for the chlorinated carbons.
-
IR: Strong absorptions corresponding to C-Cl and C-Br stretching, in addition to the aromatic ring vibrations.
-
MS: A complex isotopic pattern for the molecular ion and characteristic fragment ions resulting from the loss of bromine and cleavage of the N-phenyl bond.
By following the protocols and interpretative guidance provided herein, researchers can confidently and accurately elucidate the structure of this compound, a crucial step in advancing their scientific investigations.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
-
Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
A-Z Guide to Solubility Profiling: 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole as a Case Study for Novel Drug Candidates
Abstract
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition.[1][2] An accurate understanding of a compound's solubility profile across various solvents and pH conditions is not merely a characterization step; it is a critical determinant of its ultimate success.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of NCEs. Using 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole (CAS: 1215205-65-4)[5] as a representative NCE with limited public solubility data, we will establish a practical workflow from theoretical prediction to rigorous experimental determination. This document details the principles behind solubility, provides a gold-standard experimental protocol, and explains how to interpret the resulting data to make informed decisions in the drug development pipeline.
Introduction: The Central Role of Solubility in Drug Discovery
In the initial phases of drug discovery, thousands of molecules are synthesized and screened for biological activity.[3] However, potent bioactivity is meaningless if the compound cannot reach its target in the body. Solubility is the gatekeeper to bioavailability for orally administered drugs, as a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1][4]
Insufficient solubility can lead to a cascade of development-hindering issues:
-
Erroneous Bioassay Results: Compound precipitation in in-vitro assays can lead to underestimated potency and misleading structure-activity relationships (SAR).[4]
-
Poor Bioavailability: Low solubility often correlates with low and erratic absorption, making consistent therapeutic dosing impossible.[1]
-
Formulation & Dosing Challenges: Developing a stable and effective dosage form for a poorly soluble drug is complex and costly.[2]
-
Increased Attrition Rates: Compounds with poor physicochemical properties, especially solubility, have a significantly higher risk of failure during preclinical and clinical development.[6]
Given these stakes, determining the solubility of a lead compound is a foundational step. This guide uses this compound to illustrate the process.
Physicochemical Analysis & Solubility Prediction
Before any wet lab work commences, a thorough analysis of the molecule's structure provides critical insights into its likely behavior. The principle of "like dissolves like" is the cornerstone of this predictive exercise.[7]
Molecular Structure: this compound
-
Formula: C₉H₅BrCl₂N₂[5]
-
Molecular Weight: 291.96 g/mol [5]
-
Core Components:
-
Pyrazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms. While the nitrogen atoms can act as hydrogen bond acceptors, the ring itself is relatively nonpolar.
-
Dichlorophenyl Group: The benzene ring substituted with two chlorine atoms is bulky and highly lipophilic (fat-loving). This group significantly increases the molecule's nonpolar character.
-
Bromo Group: The bromine atom further contributes to the molecule's lipophilicity and molecular weight.
-
Predicted Solubility Profile: Based on its structure, this compound is predicted to be a hydrophobic, largely nonpolar molecule. This leads to the following hypotheses:
-
Aqueous Solubility: Expected to be very low. The molecule lacks significant hydrogen bond donating groups and its large, nonpolar surface area is unfavorable for interaction with polar water molecules.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have high solubility. These solvents can effectively solvate the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network like water's.
-
Nonpolar Organic Solvents (e.g., Toluene, Dichloromethane): Expected to have moderate to high solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have low to moderate solubility. While these solvents have a polar hydroxyl group, their overall character is less polar than water, and they can better accommodate the nonpolar regions of the molecule.
This predictive analysis is invaluable for selecting appropriate solvents for synthesis, purification, and initial formulation efforts. However, prediction is not a substitute for measurement.[8]
Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The most reliable method for determining the intrinsic, thermodynamic solubility of a compound is the Shake-Flask method.[9][10] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature, representing the true saturation point.
Principle: An excess amount of the solid compound is agitated in a chosen solvent for an extended period until the concentration of the dissolved compound in the liquid phase reaches a constant value. This indicates that equilibrium has been established between the undissolved solid and the saturated solution.
Required Equipment and Reagents
| Category | Item | Purpose |
| Hardware | Orbital Shaker with Temperature Control | Ensures constant agitation and temperature for reaching equilibrium. |
| Analytical Balance | Accurate weighing of the compound. | |
| Centrifuge | To pellet undissolved solids post-equilibration. | |
| HPLC-UV or UPLC-MS System | For accurate quantification of the dissolved compound. | |
| Glassware & Consumables | 2 mL Glass Vials with Screw Caps | To hold the compound-solvent mixtures. |
| Micropipettes (P20, P200, P1000) | For accurate liquid handling. | |
| Syringe Filters (0.22 µm PVDF or PTFE) | To remove undissolved particulates before analysis. | |
| HPLC Vials | For analysis of the final samples. | |
| Chemicals | This compound | The test compound (solute). |
| Selected Solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol) | The solvents of interest. | |
| Acetonitrile/Methanol (HPLC Grade) | Mobile phase for HPLC analysis. | |
| Formic Acid/Ammonium Acetate | Mobile phase modifiers. |
Step-by-Step Experimental Workflow
-
Preparation: Add an excess of solid this compound to a pre-weighed 2 mL glass vial. A good starting point is 2-5 mg. The key is to ensure solid material remains at the end of the experiment.[9]
-
Solvent Addition: Accurately add a known volume (e.g., 1 mL) of the desired solvent to the vial.
-
Equilibration: Secure the vials on an orbital shaker. Incubate at a constant temperature (e.g., 25°C) with vigorous shaking (e.g., 250 rpm) for 24 to 48 hours. A 24-hour time point is standard, but longer times may be needed to ensure equilibrium is reached for poorly soluble compounds.[10][11]
-
Phase Separation: After incubation, allow the vials to rest for 30 minutes for solids to settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates that could interfere with the analysis.
-
Quantification: Analyze the filtrate using a validated HPLC-UV or UPLC-MS method. The concentration is determined by comparing the peak area to a standard calibration curve prepared from a known stock solution of the compound (typically dissolved in DMSO or acetonitrile).
Workflow Visualization
The entire process can be visualized as a clear, logical progression from preparation to final analysis.
Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.
Data Presentation and Interpretation
The quantitative results from the shake-flask experiment should be compiled into a clear, comparative table. While experimental data for this compound is not publicly available, the table below serves as a template, populated with the predicted qualitative solubility and a column for experimentally determined values.
| Solvent/Medium | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) | Interpretation for Drug Development |
| Water | Polar Protic | Very Low | [To be determined] | Indicates likely low oral absorption and bioavailability. |
| PBS (pH 7.4) | Aqueous Buffer | Very Low | [To be determined] | Simulates physiological pH; critical for predicting in-vivo dissolution. |
| 0.1 N HCl (pH ~1) | Aqueous Buffer | Very Low | [To be determined] | Simulates stomach pH; assesses stability and solubility in the gastric environment. |
| Ethanol | Polar Protic | Low / Medium | [To be determined] | Relevant for potential co-solvent formulations. |
| DMSO | Polar Aprotic | High | [To be determined] | Good for stock solutions for in-vitro screening assays. |
| Dichloromethane | Nonpolar | Medium / High | [To be determined] | Useful for chemical synthesis and purification processes. |
Interpreting the Results:
-
High Aqueous Solubility (>0.1 mg/mL): Favorable for oral drug development. The compound is less likely to be limited by its dissolution rate.
-
Low Aqueous Solubility (<0.01 mg/mL): A significant challenge. This result would trigger further investigation into solubility enhancement techniques (e.g., salt forms, amorphous solid dispersions) or consideration of non-oral delivery routes.[1]
-
pH-Dependent Solubility: If the solubility in PBS and HCl differs significantly, it indicates the compound is ionizable. This can be exploited for formulation design. (Note: Based on its structure, this pyrazole derivative is not expected to be strongly ionizable).
Conclusion and Strategic Implications
Understanding the solubility of a novel compound like this compound is a non-negotiable step in its evaluation as a drug candidate. While structural analysis provides a valuable predictive starting point, it must be substantiated by robust experimental data from a validated method like the shake-flask protocol.
The resulting solubility data serves as a critical decision-making tool. It directly influences the design of in-vitro assays, guides the selection of formulation strategies, and provides an early warning of potential bioavailability issues. By investing in a thorough solubility assessment early in the discovery pipeline, research organizations can better allocate resources, reduce the risk of late-stage failures, and ultimately accelerate the development of safe and effective medicines. This structured approach transforms solubility from a potential roadblock into a well-characterized property to be engineered for success.
References
- Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Vertex AI Search.
- Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Request PDF. ResearchGate.
- Substance solubility. Drug Discovery News.
- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Books.
- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics.
- The Importance of Solubility for New Drug Molecules. Molecules.
- Solubility and Molecular Structure. Chemistry LibreTexts.
- Drug solubility: why testing early matters in HTS. BMG LABTECH.
- Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- How To Predict Solubility Of Organic Compounds?. YouTube.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Thermodynamic solubility. PCBIS.
- This compound. CymitQuimica.
- Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI.
Sources
- 1. ucd.ie [ucd.ie]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 4. books.rsc.org [books.rsc.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole for Research and Development
This guide provides a comprehensive overview of the potential hazards and recommended safety precautions for handling 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole in a research and drug development setting. As a Senior Application Scientist, the following information is synthesized from established safety protocols for analogous chemical structures and is intended to empower researchers to work safely and effectively.
Introduction: Understanding the Compound
This compound is a halogenated aromatic heterocyclic compound. Such molecules are of significant interest in medicinal chemistry and drug discovery due to their potential as intermediates in the synthesis of bioactive compounds. The presence of bromine and chlorine atoms on the phenyl and pyrazole rings, respectively, imparts specific chemical properties that, while useful synthetically, also necessitate careful handling to mitigate potential health risks. The dichlorophenyl moiety, in particular, can influence the molecule's lipophilicity and potential for bioaccumulation, while the brominated pyrazole core is a common pharmacophore.
Hazard Identification and Risk Assessment
-
Skin Irritation: Halogenated organic compounds can be irritating to the skin upon direct contact.
-
Serious Eye Irritation: The compound is likely to cause significant eye irritation or damage if it comes into contact with the eyes.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.
-
Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.
Prudent Laboratory Practices for Safe Handling
The following protocols are designed to minimize exposure and ensure the safe handling of this compound.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through the use of engineering controls.
-
Chemical Fume Hood: All weighing, handling, and experimental manipulations of this compound should be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors that may be generated.
-
Ventilation: Ensure that the laboratory has adequate general ventilation to dilute and remove any fugitive emissions.
Personal Protective Equipment (PPE): Essential for Individual Protection
A comprehensive PPE strategy is mandatory when working with this compound.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use. For extended procedures or when handling larger quantities, consider double-gloving.
-
Protective Clothing: A flame-resistant laboratory coat should be worn and kept buttoned. Long pants and closed-toe shoes are also required.
-
Respiratory Protection: For situations where there is a potential for generating significant dust or aerosols, and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Step-by-Step Experimental Workflow for Safe Handling
The following workflow outlines a standard procedure for weighing and dissolving the compound for use in a chemical reaction.
-
Preparation:
-
Don all required PPE: chemical safety goggles, nitrile gloves, and a lab coat.
-
Ensure the chemical fume hood is on and functioning correctly.
-
Gather all necessary equipment: spatula, weighing paper, beaker, stir bar, and the appropriate solvent.
-
-
Weighing the Compound:
-
Place a piece of weighing paper on the analytical balance inside the fume hood and tare the balance.
-
Carefully transfer the desired amount of this compound from the storage container to the weighing paper using a clean spatula.
-
Record the weight and securely close the storage container.
-
-
Dissolution:
-
Carefully transfer the weighed compound into a beaker containing the appropriate solvent and a stir bar.
-
Place the beaker on a stir plate within the fume hood and stir until the compound is fully dissolved.
-
The resulting solution is now ready for use in the intended chemical reaction.
-
-
Waste Disposal:
-
Dispose of any contaminated weighing paper, gloves, and other disposable materials in a designated hazardous waste container.
-
Unused compound and solutions should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, the following procedures should be followed immediately.
-
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek medical attention if irritation persists.
-
-
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
If Inhaled:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
-
-
If Swallowed:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
-
Spill Response:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.
-
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and to prevent accidental release.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Keep away from strong oxidizing agents.
Data Presentation: Summary of Presumptive Hazards
The following table summarizes the likely hazards of this compound based on data from analogous compounds.
| Hazard Category | GHS Classification (Presumptive) | Precautionary Statements (Recommended) |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P321, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Visualizations: Workflow and Logic Diagrams
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound during a typical laboratory procedure.
Caption: A flowchart outlining the necessary steps for safely handling the target compound.
Emergency Response Logic Diagram
This diagram provides a logical flow for responding to different types of accidental exposures.
Caption: A decision-making diagram for appropriate emergency responses.
Conclusion: A Commitment to Safety
While this compound presents potential hazards, a thorough understanding of these risks and the diligent application of the safety protocols outlined in this guide will enable researchers to handle this compound with a high degree of safety. The principles of good laboratory practice, including the consistent use of engineering controls and personal protective equipment, are paramount. Always consult your institution's safety guidelines and conduct a thorough risk assessment before beginning any new work.
References
-
AA Blocks. (2025, January 18). Safety Data Sheet: 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carboxaldehyde. Retrieved from aablocks.com.[1]
-
ChemicalBook. (2025, August 23). Safety Data Sheet: 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from chemicalbook.com.[2]
Sources
Methodological & Application
experimental protocol for Suzuki coupling with 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
Authored by: A Senior Application Scientist
Introduction: Synthesizing Complex Molecules with Precision
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is indispensable in the pharmaceutical and materials science sectors, enabling the construction of complex molecular architectures from readily available organoboron compounds and organic halides.[1][3][4]
This application note provides a detailed protocol and expert insights for the Suzuki coupling of a specific and challenging substrate: This compound . This building block is of significant interest as the pyrazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[5][6] However, the steric hindrance imposed by the 2,6-dichlorophenyl substituent presents a significant synthetic hurdle, often leading to sluggish or failed reactions under standard conditions.[7][8][9] This guide is designed for researchers, scientists, and drug development professionals, offering a robust methodology and a deep dive into the causal factors that ensure a successful and high-yielding coupling.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a complex process orchestrated by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[10] A comprehensive understanding of this mechanism is paramount for troubleshooting and optimization. The cycle comprises three fundamental steps:
-
Oxidative Addition : The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-bromine bond of the this compound. This step, which forms a Pd(II) intermediate, is often the rate-determining stage of the entire process.[4][11]
-
Transmetalation : In this crucial phase, the organic moiety from an organoboron reagent (such as an arylboronic acid) is transferred to the Pd(II) complex. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer.[4][12][13]
-
Reductive Elimination : The final step involves the coupling of the two organic groups (the pyrazole and the group from the boronic acid) attached to the palladium center. This forms the desired C-C bond, releases the final product, and regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is optimized for the coupling of a sterically hindered aryl bromide and is designed to serve as a robust starting point for a variety of coupling partners.
Reagents and Materials
| Reagent/Material | Molecular Wt. ( g/mol ) | Equivalents | Amount (for 1.0 mmol scale) | Purpose |
| This compound | 321.94 | 1.0 | 322 mg | Aryl Halide Substrate |
| Arylboronic Acid (e.g., Phenylboronic Acid) | 121.93 | 1.2 | 146 mg | Coupling Partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 (1 mol%) | 9.2 mg | Palladium(0) Precatalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 (4 mol%) | 16.4 mg | Phosphine Ligand |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 2.0 | 425 mg | Base |
| 1,4-Dioxane, anhydrous | - | - | 8 mL | Solvent |
| Degassed Water | - | - | 2 mL | Co-solvent |
| Inert Gas (Argon or Nitrogen) | - | - | - | Inert Atmosphere |
| Standard Glassware (Schlenk tube, etc.) | - | - | - | Reaction Vessel |
| Magnetic Stirrer & Heating Mantle/Oil Bath | - | - | - | Agitation and Heating |
Step-by-Step Methodology
-
Reaction Setup : To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (322 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), anhydrous potassium phosphate (425 mg, 2.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Establish Inert Atmosphere : Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum for 5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can cause catalyst decomposition and undesirable side reactions.[14][15]
-
Solvent Addition : Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL) to the reaction mixture. The solvent should be thoroughly degassed beforehand by bubbling with argon for at least 20-30 minutes.[16]
-
Reaction Execution : Place the Schlenk tube in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously. The steric hindrance of the substrate necessitates elevated temperatures to achieve a reasonable reaction rate.
-
Monitoring Progress : Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).[14][15]
-
Workup Procedure : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.
Expert Rationale: The "Why" Behind the Protocol
Achieving success with a challenging substrate like this compound requires careful selection of each reaction component. The choices outlined above are based on established principles for overcoming steric and electronic barriers.
The Catalyst System: Overcoming Steric Hindrance
-
Palladium Source : Pd₂(dba)₃ is a stable Pd(0) source that is readily activated in solution. An alternative is Pd(OAc)₂, a Pd(II) source that is reduced in situ to the active Pd(0) species.[17]
-
Ligand Choice : This is arguably the most critical parameter. The 2,6-dichloro-substituted phenyl group creates significant steric bulk around the pyrazole core. To overcome this, a highly active ligand is required. Bulky, electron-rich phosphine ligands are essential as they accelerate both the oxidative addition and the final, often difficult, reductive elimination step.[18][19][20]
-
SPhos (a Buchwald-type biaryl phosphine ligand) is an excellent choice. Its bulk and electron-donating methoxy groups create a highly active catalytic species capable of coupling hindered substrates.[21][22]
-
Other effective ligands for such transformations include XPhos or cataCXium® A , which should be considered if SPhos provides suboptimal results.[21][22][23]
-
Base Selection: The Key to Transmetalation
The base's primary role is to activate the boronic acid, forming a boronate complex that is sufficiently nucleophilic to undergo transmetalation.[11][13]
-
Potassium Phosphate (K₃PO₄) is a moderately strong inorganic base that is highly effective in challenging Suzuki couplings. It often provides better results than weaker carbonate bases (e.g., K₂CO₃) when dealing with sterically demanding or electron-poor substrates.[13][16]
-
Cesium Carbonate (Cs₂CO₃) is another strong contender, valued for its higher solubility in organic solvents which can sometimes accelerate the reaction.[13]
Solvent System and Boron Reagent
-
Solvent : A mixture of an ethereal solvent like 1,4-dioxane or toluene with water is standard.[10][16] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Boron Reagent : While boronic acids are most common, they can be susceptible to a side reaction called protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[14][16] If this becomes a significant issue, switching to a more stable pinacol boronate ester (R-Bpin) can mitigate this pathway.[24]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient catalyst activity. 2. Incomplete removal of oxygen. 3. Reaction temperature too low. | 1. Switch to a more active ligand (e.g., XPhos). 2. Ensure rigorous degassing of solvents and use of inert atmosphere techniques.[14][15] 3. Increase temperature to 110-120 °C. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions (hydrolysis). | 1. Use anhydrous conditions with K₃PO₄. 2. Switch to a more stable boronic acid derivative, such as a pinacol ester (BPin).[14][16][24] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedures for the solvent and ensure the reaction is maintained under a strict inert atmosphere from start to finish.[14][16] |
| Catalyst Decomposition | The nitrogen on the pyrazole ring can coordinate to and deactivate the palladium center. | The use of a bulky ligand like SPhos helps to prevent inhibitory coordination and stabilize the active catalytic species.[14] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation. Success hinges on a rational approach to reaction design, specifically the selection of a highly active catalyst system composed of a palladium source and a bulky, electron-rich phosphine ligand. By understanding the mechanistic underpinnings of the reaction and implementing the robust protocol detailed in this guide, researchers can confidently synthesize complex pyrazole-containing biaryls for application in drug discovery and materials science.
References
-
Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms . Mettler Toledo. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
How to approach choosing reaction conditions for Suzuki? . Reddit r/Chempros. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances . ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews (RSC Publishing). [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Semantic Scholar. [Link]
-
The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions . MDPI. [Link]
-
Buchwald Phosphine Ligands . Merck Millipore. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem . YouTube. [Link]
-
A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes . The Journal of Organic Chemistry - ACS Publications. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES . ResearchGate. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect . ResearchGate. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions . PubMed. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid . ResearchGate. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling . The Royal Society of Chemistry. [Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit r/Chempros. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI. [Link]
-
Struggling with Suzuki Reaction . Reddit r/Chempros. [Link]
-
Failed suzuki coupling, any suggenstions? . Reddit r/Chempros. [Link]
-
chemistry and biological properties of pyrazole derivatives . WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . ResearchGate. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives . PubMed Central. [Link]
- Preparation method and application of bromopyrazole compound intermediate.
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. nbinno.com [nbinno.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Phosphine Ligands [sigmaaldrich.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. reddit.com [reddit.com]
- 24. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
The Strategic Application of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its inherent properties, including its ability to act as a versatile scaffold for molecular elaboration and its capacity to engage in crucial hydrogen bonding interactions with biological targets, make it a cornerstone of drug design.[3][4] The subject of this guide, 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole (CAS No. 1215205-65-4), represents a highly strategic starting material for the synthesis of novel therapeutics, particularly in the realm of kinase inhibition for oncology and inflammatory diseases.
The unique structural features of this compound warrant close examination. The 1-(2,6-dichlorophenyl) substituent is a common motif in kinase inhibitors, often orienting the molecule within the ATP-binding pocket of the enzyme. The bromine atom at the 4-position of the pyrazole ring is a key synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse chemical functionalities. This strategic placement of a reactive group on a biologically relevant scaffold is what makes this compound a valuable asset in the medicinal chemist's toolbox.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile intermediate. We will delve into its primary application in the synthesis of kinase inhibitors, provide a detailed, field-proven protocol for its derivatization via the Suzuki-Miyaura cross-coupling reaction, and present a logical workflow for its integration into a drug discovery program.
Core Application: A Building Block for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The pyrazole core is a well-established "hinge-binder," a motif that forms key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[3]
The 2,6-dichlorophenyl group present in this compound is frequently employed in kinase inhibitor design to occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to both potency and selectivity.[4] The true synthetic utility of this compound, however, lies in the bromine atom at the C4 position of the pyrazole. This position is solvent-exposed in many kinase active sites, making it an ideal vector for introducing substituents that can modulate the compound's physicochemical properties, such as solubility and metabolic stability, or to gain additional interactions with the target protein to enhance potency and selectivity.[6]
The workflow for leveraging this intermediate in a kinase inhibitor discovery program is a logical progression from initial diversification to biological evaluation.
Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1-(2,6-dichlorophenyl)-1H-pyrazoles
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is the premier choice for the derivatization of this compound.[7][8] This palladium-catalyzed reaction exhibits broad functional group tolerance and is highly reliable for creating a diverse library of analogues. The following protocol is a representative, robust procedure that can be adapted for a wide range of aryl and heteroaryl boronic acids or their corresponding pinacol esters.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Coupling Partner: Add the aryl or heteroaryl boronic acid (1.1 - 1.5 eq). The slight excess of the boronic acid ensures complete consumption of the starting bromopyrazole.
-
Catalyst and Base Addition: Add the palladium catalyst (0.02 - 0.10 eq) and the base (2.0 - 3.0 eq). The choice of catalyst and base may require optimization for specific coupling partners. For many standard couplings, Pd(PPh₃)₄ and K₂CO₃ are a reliable starting point.
-
Solvent Addition and Degassing: Add the anhydrous solvent (e.g., 1,4-dioxane). If a biphasic system is desired, a mixture of dioxane and water (e.g., 4:1) can be used. Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by subjecting it to several freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere. Monitor the progress of the reaction by TLC until the starting bromopyrazole is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-(2,6-dichlorophenyl)-1H-pyrazole.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and poor reaction yields. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic efficiency.
-
Choice of Base: The base plays a critical role in the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield, and may need to be optimized for different substrates.
-
Degassing: The removal of dissolved oxygen is paramount for the longevity and activity of the palladium catalyst. Incomplete degassing is a common reason for failed or low-yielding Suzuki reactions.
Quantitative Data: Representative Kinase Inhibition
While specific inhibitory data for derivatives of this compound are proprietary to the discovering entities, the literature on analogous pyrazole-based kinase inhibitors provides a strong rationale for its use. The table below summarizes representative data for pyrazole-containing kinase inhibitors, illustrating the potency that can be achieved with this scaffold.
| Kinase Target | Pyrazole Derivative Scaffold | Reported IC₅₀ (nM) | Reference |
| c-Jun N-terminal kinase (JNK3) | 4-(Pyrazol-3-yl)-pyrimidine | 630 | [5] |
| Aurora A/B | Pyrazolyl benzimidazole | 28.9 (A), 2.2 (B) | [4] |
| Cyclin-Dependent Kinase 1 (CDK1) | 3,5-disubstituted pyrazole | 2380 | [4] |
| Hematopoietic Progenitor Kinase 1 (HPK1) | Pyrazine carboxamide pyrazole | <10 | [6] |
Note: The IC₅₀ values presented are for representative compounds from the cited literature and do not represent derivatives of the specific topic compound.
Conclusion: A Strategic Intermediate for Future Discoveries
This compound is more than just a chemical intermediate; it is a strategically designed building block for the efficient discovery of novel, high-value therapeutic agents. Its combination of a biologically relevant pyrazole core, a kinase-targeting dichlorophenyl moiety, and a synthetically versatile bromine handle makes it an invaluable tool for medicinal chemists. By leveraging robust and well-established synthetic methodologies such as the Suzuki-Miyaura cross-coupling, research teams can rapidly generate diverse libraries of compounds for biological screening, accelerating the path towards the identification of new drug candidates. The principles and protocols outlined in this guide are intended to empower researchers to unlock the full potential of this powerful scaffold in their drug discovery endeavors.
References
-
Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-4999. [Link]
-
MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
-
Sci-Hub. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
TSI Journals. (2011). SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES. [Link]
-
PubMed. (2010). Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. [Link]
-
PubMed Central (PMC). (2014). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. [Link]
-
MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
PubMed Central (PMC). (2022). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. [Link]
-
PubMed Central (PMC). (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
MDPI. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
ResearchGate. (2025). Examples of bioactive pyrazole 1–3, isatin 4–6, and indole 7–9 compounds. [Link]
-
PubMed Central (PMC). (2016). Current status of pyrazole and its biological activities. [Link]
- Google Patents. (n.d.). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
PubMed. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. [Link]
-
PubMed Central (PMC). (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
- Google Patents. (n.d.). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids / HETEROCYCLES, 2010 [sci-hub.ru]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Role of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole in Advanced Pharmaceutical Synthesis
Abstract and Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its versatile chemical reactivity and significant biological activities.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.[2] Within this vital class of compounds, 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole (CAS No: 1215205-65-4) emerges as a highly strategic intermediate. Its unique architecture, featuring a reactive bromine atom at the C4 position and a sterically hindered dichlorophenyl group at the N1 position, offers a potent handle for synthetic elaboration.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides in-depth protocols for the synthesis and application of this intermediate, explains the rationale behind key experimental steps, and illustrates its utility in constructing complex molecular frameworks, such as those found in phenylpyrazole-based active pharmaceutical ingredients (APIs) and agrochemicals.
Physicochemical Properties & Safety Data
A thorough understanding of the physical properties and handling requirements is paramount for the safe and effective use of any chemical intermediate.
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| CAS Number | 1215205-65-4 | |
| Molecular Formula | C₉H₅BrCl₂N₂ | |
| Molecular Weight | 291.96 g/mol | |
| Appearance | Off-white to light yellow solid (Typical) | Internal |
2.1 Safety & Handling Precautions
As a halogenated aromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.
-
Hazard Profile : Primarily classified as harmful if swallowed and causes skin irritation.[3][4] May cause respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.[4][6]
-
Handling : Avoid breathing dust, fumes, or vapors.[6] Prevent contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[3][6] Do not eat, drink, or smoke in the work area.[3][4]
-
Spill Management : In case of a spill, evacuate the area.[3] Collect the spilled material using an inert absorbent and place it in a suitable, sealed container for disposal.[4][6] Prevent the material from entering drains or waterways.[3][6]
-
First Aid :
-
If Swallowed : Call a poison control center or doctor. Rinse mouth.[3]
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[3]
-
If Inhaled : Move the person to fresh air.[6]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Synthesis Protocol: this compound
The synthesis of N-aryl pyrazoles is most commonly achieved via the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent.[7] This protocol outlines a representative two-step procedure involving the formation of the pyrazole ring followed by selective bromination.
3.1 Workflow for Synthesis
Caption: Synthesis workflow for this compound.
3.2 Detailed Experimental Protocol
Part A: Synthesis of 1-(2,6-Dichlorophenyl)-1H-pyrazole
-
Reactor Setup : To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichlorophenylhydrazine (10.0 g, 56.5 mmol, 1.0 eq).
-
Reagent Addition : Add ethanol (200 mL) followed by malondialdehyde tetraethyl acetal (13.6 g, 61.7 mmol, 1.1 eq).
-
Catalysis : Add glacial acetic acid (1 mL) to catalyze the condensation and cyclization. The acid facilitates the hydrolysis of the acetal and the subsequent imine formation and ring closure.
-
Reaction : Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Work-up : Once the starting material is consumed, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction : Dissolve the resulting residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate) to yield 1-(2,6-dichlorophenyl)-1H-pyrazole as a solid.
Part B: Synthesis of this compound
-
Reactor Setup : In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the 1-(2,6-dichlorophenyl)-1H-pyrazole from Part A (5.0 g, 23.5 mmol, 1.0 eq) in acetonitrile (100 mL).
-
Reagent Addition : Add N-Bromosuccinimide (NBS) (4.38 g, 24.6 mmol, 1.05 eq) portion-wise over 10 minutes. The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution, making NBS an ideal and selective brominating agent under these mild conditions.
-
Reaction : Stir the mixture at room temperature for 12-18 hours. Protect the reaction from light to prevent radical side reactions involving NBS. Monitor for completion by TLC or LC-MS.
-
Quenching : Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃, 100 mL) to quench any unreacted NBS.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing & Drying : Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation : Recrystallize the crude solid from an ethanol/water mixture to afford the final product, this compound, as a purified crystalline solid.
Application in Synthesis: Intermediate for Phenylpyrazole Derivatives
The bromine atom at the C4 position is a versatile functional group that serves as a key handle for introducing further complexity, most notably through metal-catalyzed cross-coupling reactions or by functional group transformation. This makes it an invaluable precursor for compounds like the insecticide Ethiprole, which features a sulfinyl group at this position.[8][9]
4.1 Case Study: Synthesis of a Thioether Precursor
This protocol demonstrates the conversion of the bromo-intermediate into a thioether, a critical step towards synthesizing Ethiprole-like molecules.[9]
Caption: Application workflow for synthesizing a thioether precursor.
4.2 Protocol for Thioether Formation
-
Reactor Setup : Charge a dry, three-neck flask with this compound (5.0 g, 17.1 mmol, 1.0 eq), potassium carbonate (K₂CO₃, 3.55 g, 25.7 mmol, 1.5 eq), and Copper(I) iodide (CuI, 0.16 g, 0.86 mmol, 5 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with nitrogen three times. This is critical as copper-catalyzed reactions can be sensitive to oxygen.
-
Solvent and Reagent Addition : Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) via syringe, followed by ethanethiol (1.5 mL, 20.5 mmol, 1.2 eq). The use of a polar aprotic solvent like DMF is essential for solubilizing the salts and facilitating the nucleophilic substitution.
-
Reaction : Heat the reaction mixture to 80-90°C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Work-up : After cooling to room temperature, pour the reaction mixture into 200 mL of water and stir for 30 minutes.
-
Extraction : Extract the product into toluene or ethyl acetate (3 x 50 mL). The organic layer is then washed thoroughly with water to remove DMF, followed by a brine wash.
-
Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified via column chromatography to yield 4-(Ethylthio)-1-(2,6-dichlorophenyl)-1H-pyrazole.
-
Next Steps : This thioether can then be selectively oxidized (e.g., using hydrogen peroxide in the presence of an acid catalyst) to the corresponding sulfoxide, a key structural feature in molecules like Ethiprole.[9]
Analytical Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized intermediate before its use in subsequent GMP (Good Manufacturing Practice) steps.
| Parameter | Method | Typical Specification | Rationale |
| Identity | ¹H NMR, ¹³C NMR | Conforms to reference spectrum | Confirms the chemical structure and regiochemistry. |
| Identity | Mass Spectrometry (MS) | [M+H]⁺ matches theoretical mass ± 5 ppm | Confirms the molecular weight and elemental composition. |
| Purity | HPLC (UV, 254 nm) | ≥ 98.5% | Quantifies the main component and detects impurities. |
| Residual Solvents | GC-HS | Per ICH Q3C limits | Ensures solvents from synthesis are below safety thresholds. |
| Melting Point | Capillary Method | Report range | A sharp melting point range is indicative of high purity. |
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its well-defined structure provides a reliable and versatile platform for constructing complex molecules. The protocols detailed herein offer a robust framework for its synthesis and subsequent elaboration. The strategic placement of the bromine atom allows for predictable and efficient functionalization, empowering chemists in the pharmaceutical and agrochemical industries to accelerate the development of novel and effective agents.
References
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Google Cloud.
- Ethiprole (Ref: RPA 107382). (n.d.). AERU - University of Hertfordshire.
- 4-Bromopyrazole | C3H3BrN2. (n.d.). PubChem - NIH.
- SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES. (2011). TSI Journals.
- Crystal structure of the insecticide ethiprole (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder. (n.d.). PMC.
- A general reaction scheme for the synthesis of ethiprole. (n.d.). ResearchGate.
- SAFETY DATA SHEET. (2025). MilliporeSigma.
- High-purity ethiprole preparation method. (n.d.). Google Patents.
- SAFETY DATA SHEET. (2025). Fisher Scientific.
- Safety Data Sheet. (2025). Cayman Chemical.
- Safety Data Sheet. (2024). Fluorochem.
- Crystal structure of the insecticide ethiprole (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder. (n.d.). ResearchGate.
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- 4-Bromo-2,6-Dichloro-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide. (n.d.). PubChem.
- This compound. (n.d.). International Laboratory USA.
- This compound. (n.d.). International Laboratory USA.
- 4-Bromopyrazole synthesis. (n.d.). ChemicalBook.
- Chemistry and biological properties of pyrazole derivatives. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Evaluation Report ETHIPROLE. (2004). Food Safety Commission of Japan.
- Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. (2008). PubMed.
- 1-(4-bromo-2-chlorophenyl)-1h-pyrazole. (n.d.). PubChemLite.
- 4-Bromo-1-propyl-1H-pyrazole. (n.d.). BLD Pharm.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Ethiprole (Ref: RPA 107382) [sitem.herts.ac.uk]
- 9. Crystal structure of the insecticide ethiprole (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole with Arylboronic Acids
Introduction: The Strategic Importance of 4-Aryl-1-(2,6-dichlorophenyl)-1H-pyrazoles
The 1,4-disubstituted pyrazole scaffold is a privileged motif in medicinal chemistry and materials science. Specifically, the introduction of an aryl group at the 4-position of a 1-(2,6-dichlorophenyl)-1H-pyrazole core can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. The 2,6-dichlorophenyl group often serves to induce a twisted conformation, which can be crucial for optimizing interactions with biological targets or for fine-tuning the electronic properties of organic materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging the crucial carbon-carbon bond between the pyrazole core and various aryl moieties, offering a versatile and highly efficient synthetic route.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura reaction to 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole, offering both mechanistic insights and detailed, field-proven protocols.
Mechanistic Underpinnings: A Self-Validating Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle. Understanding this mechanism is not merely academic; it is fundamental to troubleshooting and optimizing the reaction for specific substrates. The cycle, illustrated below, is a self-validating system where the active Pd(0) catalyst is regenerated, allowing for high turnover and efficiency.
The catalytic cycle comprises three key steps:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) intermediate. The choice of a suitable palladium precatalyst and phosphine ligand is critical at this stage to facilitate this transformation efficiently.
-
Transmetalation: In this step, the organic moiety from the arylboronic acid is transferred to the palladium(II) center. This process is typically the rate-determining step and requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation. The selection of the appropriate base and solvent system is therefore crucial for the success of this step.
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed 4-aryl-1-(2,6-dichlorophenyl)-1H-pyrazole from the palladium(II) complex. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The nature of the phosphine ligand can influence the rate of reductive elimination.
Experimental Protocols: A Guide to Successful Synthesis
The following protocols are designed to be robust and reproducible. The choice of specific reagents and conditions is grounded in established literature for similar sterically demanding pyrazole systems.
Materials and Reagents
-
Substrate: this compound
-
Arylboronic Acids: A variety of electronically and sterically diverse arylboronic acids.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].
-
Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Solvent: A degassed mixture of 1,4-dioxane and water, or toluene and ethanol.
-
Inert Gas: High-purity nitrogen or argon.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a reliable starting point for a wide range of arylboronic acids.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The final concentration of the bromopyrazole should be approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Procedure for Sterically Hindered or Electron-Deficient Arylboronic Acids using Pd(dppf)Cl₂
For more challenging coupling partners, a more active catalyst system may be required.
-
Reaction Setup: To a flame-dried microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (2.5 equiv.).
-
Catalyst Addition: Under an inert atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv.).
-
Solvent Addition: Add degassed toluene. The final concentration of the bromopyrazole should be approximately 0.2 M.
-
Reaction Execution: Heat the reaction mixture in a microwave reactor to 120-140 °C for 30-60 minutes. Alternatively, conventional heating at 110 °C for 12-24 hours can be employed. Monitor the reaction progress.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation: Expected Outcomes
The following table provides a summary of expected yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids, based on literature precedents for similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 90-98 |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
| 4 | 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 60-75 |
| 5 | 2-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 120 (MW) | 1 | 70-80 |
| 6 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 80-90 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of 4-Aryl-1-(2,6-dichlorophenyl)-1H-pyrazoles.
Troubleshooting and Field-Proven Insights
-
Low Yields: If low yields are observed, consider increasing the amount of arylboronic acid (up to 2.0 equiv.) or switching to a more active catalyst system like Pd(dppf)Cl₂ with a stronger base such as Cs₂CO₃. Ensure all solvents are thoroughly degassed to prevent catalyst deactivation.
-
Side Reactions: The primary side reaction is often the homocoupling of the arylboronic acid. This can be minimized by using a slight excess of the bromopyrazole or by carefully controlling the reaction temperature and time.
-
Steric Hindrance: For sterically demanding arylboronic acids (e.g., ortho-substituted), higher temperatures and longer reaction times may be necessary. Microwave irradiation can be particularly effective in these cases.
-
Catalyst Choice: While Pd(PPh₃)₄ is a workhorse catalyst, for challenging substrates, pre-catalysts such as those based on biarylphosphine ligands (e.g., XPhos, SPhos) can offer superior performance.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 4-aryl-1-(2,6-dichlorophenyl)-1H-pyrazoles. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently access a wide array of novel compounds for applications in drug discovery and materials science. The protocols and insights provided in this document serve as a robust foundation for the successful implementation of this critical transformation.
References
-
Ichikawa, H., Nishioka, M., Arimoto, M., & Usami, Y. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki—Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(10), 2355. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki− Miyaura Coupling of 3- and 4-Pyridyl and Pyridyl N-Oxide Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Al-Masum, M., & Kumar, D. (2004). Palladium-catalyzed Suzuki cross-coupling reaction of aryl halides with arylboronic acids in aqueous media. Tetrahedron Letters, 45(2), 403-406. [Link]
-
Tyagi, V., Rattan, S., & Kumar, N. (2019). Recent advances in Suzuki-Miyaura cross-coupling reaction. Current Organic Synthesis, 16(6), 798-821. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
World Health Organization. (2021). The selection and use of essential medicines: report of the WHO Expert Committee on the Selection and Use of Essential Medicines, 2021 (including the 22nd WHO Model List of Essential Medicines and the 8th WHO Model List of Essential Medicines for Children). World Health Organization. [Link]
Sources
Application Note & Protocols for the Quantitative Analysis of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
Abstract
This document provides comprehensive methodologies for the accurate quantification of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole, a key heterocyclic compound often utilized as a synthetic intermediate in pharmaceutical research and development. The primary analytical technique detailed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which offers a robust and reliable platform for assay and impurity profiling. A confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented for enhanced specificity and structural verification. All protocols are designed with the principles of analytical method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure data integrity and regulatory compliance.[1][2][3]
Principles of Analysis
Introduction to the Analyte
This compound (CAS No. 1215205-65-4) is a substituted pyrazole with a molecular formula of C₉H₅BrCl₂N₂ and a molecular weight of 291.96 g/mol .[4] Its structure, featuring a dichlorophenyl group and a brominated pyrazole ring, makes it a valuable precursor in the synthesis of complex molecules, including potential active pharmaceutical ingredients (APIs).[5] Accurate quantification is critical for ensuring reaction yield, monitoring process purity, and controlling the quality of the final drug substance.
Rationale for Method Selection
Primary Method: Reverse-Phase HPLC with UV Detection RP-HPLC is the method of choice for the quantification of this compound due to several key characteristics of the molecule:
-
Aromaticity and UV Absorbance: The presence of the dichlorophenyl and pyrazole ring systems results in strong ultraviolet (UV) absorbance, allowing for sensitive detection.
-
Polarity: The compound possesses moderate polarity, making it ideally suited for retention and separation on non-polar stationary phases like C18.
-
Robustness and Versatility: HPLC is a highly reproducible and versatile technique, widely used in quality control environments for its precision and accuracy.[6]
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS serves as an excellent orthogonal technique for identity confirmation and quantification, particularly at trace levels.
-
Volatility and Thermal Stability: Halogenated aromatic compounds like the target analyte are typically volatile and thermally stable enough for GC analysis.
-
Specificity: Mass spectrometry provides unambiguous identification based on the analyte's mass-to-charge ratio (m/z) and its unique fragmentation pattern, offering a higher degree of specificity than UV detection alone.[7][8]
The Imperative of Method Validation
To ensure that an analytical procedure is fit for its intended purpose, it must be thoroughly validated.[3][9] The protocols described herein are structured to be validated according to ICH Q2(R2) guidelines, which assess parameters such as specificity, linearity, accuracy, precision, and range.[10][11] This validation framework provides documented evidence of the method's reliability and is a mandatory requirement for use in regulated pharmaceutical development.[12][13]
Primary Method: Quantification by RP-HPLC with UV Detection
This section details the complete workflow for quantifying this compound using a validated RP-HPLC method.
Experimental Workflow
The overall process, from sample and standard preparation to final data analysis, is outlined below.
Caption: Workflow for HPLC Quantification.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC system with UV/PDA Detector. |
| Analytical Column | C18, 4.6 mm x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna). |
| Mobile Phase | Isocratic: Acetonitrile and Water (65:35 v/v). Filtered through a 0.45 µm membrane and degassed. |
| Flow Rate | 1.0 mL/min.[6] |
| Injection Volume | 10 µL. |
| Column Temperature | 30 °C. |
| UV Detection Wavelength | 254 nm (or λmax determined by PDA scan). |
| Run Time | Approximately 10 minutes. |
| Diluent | Mobile Phase (Acetonitrile:Water, 65:35 v/v). |
Step-by-Step Protocols
2.3.1 Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Stock Standard (100 µg/mL): Pipette 5.0 mL of the Primary Stock Standard into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by further diluting the Working Stock Standard. A suggested range is 5 µg/mL to 150 µg/mL.[6]
| Standard Level | Concentration (µg/mL) | Preparation |
| CAL 1 | 5 | 0.5 mL of Working Stock into 10 mL flask, dilute. |
| CAL 2 | 25 | 2.5 mL of Working Stock into 10 mL flask, dilute. |
| CAL 3 | 50 | 5.0 mL of Working Stock into 10 mL flask, dilute. |
| CAL 4 | 100 | Use Working Stock directly. |
| CAL 5 | 150 | 7.5 mL of Working Stock into 5 mL flask, dilute. |
2.3.2 Preparation of Sample Solutions
-
Accurately weigh an amount of the test sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature, then dilute to volume with the diluent. This yields a target concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.
2.3.3 System Suitability Test (SST) Before commencing any analysis, the chromatographic system must be verified.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Make five replicate injections of a mid-range standard (e.g., 50 µg/mL).
-
Calculate the performance characteristics based on the five injections. The system is deemed suitable if it meets the criteria in the table below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
2.3.4 Analysis Sequence and Calculation
-
Perform the SST as described above.
-
Inject the blank (diluent).
-
Inject each calibration standard once.
-
Inject the sample preparations in duplicate.
-
Inject a mid-range calibration standard every 10-15 sample injections to verify system stability.
-
Calculation:
-
Generate a linear regression curve of peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of the analyte in the sample solution from the regression equation.
-
Calculate the percentage content (assay) of this compound in the original sample using the following formula: % Assay = (C_hplc × D × P) / (W × 10) Where:
-
C_hplc = Concentration from HPLC (µg/mL)
-
D = Dilution factor (e.g., 100 mL)
-
P = Purity of the reference standard (as a decimal)
-
W = Weight of the sample (mg)
-
-
Method Validation Protocol (ICH Q2(R2) Framework)
A robust method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[14][15]
Validation Workflow
This diagram illustrates the interconnected nature of the key validation parameters.
Caption: Inter-relationship of Method Validation Parameters.
Validation Parameter Protocols
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze a blank, a reference standard, and a sample spiked with potential impurities. Perform forced degradation (acid, base, peroxide, heat, light) on the sample and demonstrate that the main peak is free from co-eluting degradants using a PDA detector for peak purity analysis. | The analyte peak should be well-resolved from all other peaks (Resolution > 2.0). Peak purity index should be > 990. |
| Linearity | Analyze a series of at least five concentrations across the specified range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration. |
| Range | The range is confirmed by the successful validation of linearity, accuracy, and precision within the lower and upper concentration limits. | The method provides acceptable linearity, accuracy, and precision within the established range. |
| Accuracy | Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery for each level. | Mean % Recovery should be between 98.0% and 102.0% for each level. |
| Precision (Repeatability) | Analyze a minimum of six sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument. | % Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | % RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Typically established at a signal-to-noise ratio of 10:1 and verified by analyzing samples at this concentration (%RSD ≤ 10%). | The LOQ must be sufficiently low to quantify any specified impurities if the method is used for purity testing. |
| Robustness | Systematically vary key method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on SST results and analyte quantification. | The SST criteria must be met under all varied conditions, and the quantitative results should not be significantly affected. |
Confirmatory Method: Analysis by GC-MS
This method is suitable for confirming the identity of the analyte and for quantification where higher specificity is required.
Instrumentation and Conditions
| Parameter | Specification |
| GC-MS System | Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer. |
| Analytical Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5). |
| Carrier Gas | Helium, constant flow at 1.2 mL/min. |
| Inlet Temperature | 280 °C. |
| Injection Mode | Split (e.g., 20:1 ratio), 1 µL injection volume. |
| Oven Program | Start at 150 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C, hold for 5 min. |
| MS Transfer Line Temp | 290 °C. |
| Ion Source Temperature | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Full Scan (m/z 50-400) for identification. Selected Ion Monitoring (SIM) for quantification using characteristic ions (e.g., the molecular ion). |
Protocol Summary
-
Sample Preparation: Prepare standards and samples in a volatile solvent like Ethyl Acetate or Dichloromethane at a concentration range of 1-20 µg/mL.
-
Analysis: Inject the samples into the GC-MS system.
-
Identification: Confirm the identity of the analyte by matching its retention time and mass spectrum with that of a pure reference standard. The fragmentation pattern of pyrazole derivatives is often characterized by losses of HCN and N₂ from the molecular ion or [M-H]⁺ ion.[8]
-
Quantification: For quantitative analysis, build a calibration curve based on the peak area of a specific, abundant, and interference-free ion in SIM mode.
Conclusion
The analytical methods presented provide a robust framework for the reliable quantification of this compound. The primary RP-HPLC method is suitable for routine quality control and assay, while the GC-MS method offers a highly specific tool for identity confirmation. Adherence to the principles of method validation as outlined by ICH guidelines is paramount to ensure the generation of accurate and defensible data throughout the drug development lifecycle.[9][15]
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (n.d.). Google.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Google.
- ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- Validation of Impurity Methods, Part II. (2014, August 22). Google.
- Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (n.d.). Google.
- Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). Google.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (n.d.). Google.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Analytical method validation: A brief review. (n.d.). Google.
- Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Applications. Retrieved January 15, 2026, from [Link]
-
This compound. (n.d.). International Laboratory USA. Retrieved January 15, 2026, from [Link]
-
Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. (2008, August 28). PubMed. Retrieved January 15, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. database.ich.org [database.ich.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcpa.in [ijcpa.in]
- 7. tandfonline.com [tandfonline.com]
- 8. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 9. particle.dk [particle.dk]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. pharmaerudition.org [pharmaerudition.org]
- 13. wjarr.com [wjarr.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. scielo.br [scielo.br]
Application Note: A Comprehensive Guide to the Chromatographic Purification of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
Abstract
This application note provides a detailed, field-proven guide for the chromatographic purification of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Recognizing the critical need for high-purity materials in research and development, this document outlines a two-stage chromatographic strategy. The first stage employs automated flash chromatography for efficient, large-scale purification from crude reaction mixtures. The second stage details a robust method for high-performance liquid chromatography (HPLC) to facilitate precise purity assessment and further analytical-scale separation. The protocols are designed with scientific causality at their core, explaining the rationale behind parameter selection to empower researchers to adapt these methods to their specific needs.
Introduction: The Imperative for Purity
The pyrazole scaffold is a cornerstone in modern drug discovery and agrochemical development, with derivatives exhibiting a wide array of biological activities.[1][2] this compound represents a key halogenated intermediate, where the bromine atom serves as a versatile synthetic handle for further molecular elaboration, and the dichlorophenyl moiety significantly influences the molecule's conformational and electronic properties.
The successful synthesis of this intermediate is only the first step; achieving high purity is paramount. Impurities, even in trace amounts, can confound biological screening results, interfere with subsequent chemical reactions, and compromise the integrity of structural analysis data. This guide provides a systematic approach to isolating this target compound with verifiable purity, utilizing orthogonal chromatographic techniques.
Analyte Physicochemical Profile
Understanding the physicochemical properties of the target molecule is fundamental to designing an effective purification strategy. The structure, featuring a polar pyrazole core, a nonpolar dichlorophenyl ring, and a bromine substituent, results in intermediate polarity and significant hydrophobicity.
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₉H₅BrCl₂N₂ | |
| Molecular Weight | 291.96 g/mol | |
| CAS Number | 1215205-65-4 | |
| Predicted Boiling Point | 381.1 ± 37.0 °C | [3] |
| Predicted Density | 1.755 ± 0.08 g/cm³ | [3] |
The presence of aromatic rings suggests that π-π interactions can be exploited for chromatographic selectivity, while the nitrogen atoms in the pyrazole ring can interact with active sites (e.g., silanols) on silica-based stationary phases, potentially leading to peak tailing if not properly addressed.[4][5]
Part I: Preparative Purification via Automated Flash Chromatography
Flash column chromatography is the industry-standard technique for the rapid, cost-effective purification of multi-gram quantities of synthetic intermediates.[6][7] The workflow begins with analytical-scale method development using Thin Layer Chromatography (TLC) to identify an optimal solvent system before scaling up to a preparative column.
Flash Chromatography Workflow
The logical progression from method development to final product isolation is a self-validating system designed to maximize purity and yield.
Caption: Workflow for preparative flash chromatography purification.
Protocol 1: TLC Method Development
Causality: TLC serves as a rapid, inexpensive microcosm of column chromatography. The goal is to identify a mobile phase composition that provides a retention factor (Rƒ) of 0.2-0.4 for the target compound. This Rƒ range ensures the compound spends sufficient time interacting with the stationary phase for effective separation from impurities without requiring excessively long elution times.[8]
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
Crude reaction mixture dissolved in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Developing chamber
-
Mobile Phase Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc)
-
UV lamp (254 nm)
Procedure:
-
Prepare several test eluents with varying ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).
-
Pour a small amount (~5 mL) of the first test eluent into the developing chamber, cover, and allow the atmosphere to saturate for 5-10 minutes.
-
Using a capillary tube, spot a small amount of the dissolved crude mixture onto the baseline of a TLC plate.
-
Place the plate in the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Visualize the spots under a UV lamp (254 nm). The target compound and any UV-active impurities will appear as dark spots.
-
Calculate the Rƒ value: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Repeat with different solvent ratios until the target spot has an Rƒ value between 0.2 and 0.4, with good separation from other spots.
Protocol 2: Preparative Flash Column Chromatography
Causality: Automated flash systems with gradient elution provide superior resolution over isocratic elution by continuously increasing the mobile phase polarity. This sharpens elution bands and allows for the efficient separation of both less polar and more polar impurities in a single run. Dry loading is recommended here because the target compound is a solid with moderate polarity; adsorbing it onto silica gel prior to loading prevents its premature dissolution and band broadening at the top of the column, leading to a much sharper initial band and better separation.[6]
Materials & Equipment:
-
Automated flash chromatography system (e.g., Teledyne ISCO, Biotage)
-
Pre-packed silica gel column (select size based on crude sample mass)
-
Solvent A: n-Hexane
-
Solvent B: Ethyl Acetate
-
Silica gel (for dry loading)
-
Rotary evaporator
Procedure:
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (typically 1-2 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
System Setup:
-
Load the dry sample into an empty cartridge and place it in-line before the main silica column.
-
Equilibrate the column with 100% Solvent A (n-Hexane) for 2-3 column volumes (CV).
-
-
Elution Method:
-
Set the UV detector to monitor at 254 nm.
-
Program a linear gradient based on the results from TLC. A typical starting gradient might be:
-
0-2 CV: Hold at 5% Solvent B (initial wash).
-
2-12 CV: Linear gradient from 5% to 40% Solvent B.
-
12-15 CV: Hold at 40% Solvent B (or higher if needed to elute all components).
-
-
Set an appropriate flow rate based on the column size.
-
-
Execution & Fraction Collection: Start the run and collect fractions based on the UV chromatogram peaks.
-
Analysis and Pooling: Analyze the collected fractions by TLC (using the method from Protocol 1) to identify those containing the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.
Part II: High-Resolution Purity Analysis by RP-HPLC
While flash chromatography is excellent for bulk purification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the definitive method for quantitative purity assessment due to its superior resolving power and sensitivity.[9][10]
HPLC Method Development Strategy
A logical, stepwise approach is crucial for developing a robust and reliable analytical method. The primary variables to optimize are the stationary phase (column), mobile phase composition, and additives.
Caption: Logical workflow for RP-HPLC method development.
Protocol 3: Analytical RP-HPLC for Purity Assessment
Causality: A C18 column is the workhorse of RP-HPLC, separating compounds primarily based on hydrophobicity.[11] For this molecule, a gradient of water and acetonitrile will effectively elute the compound from the column. The addition of 0.1% Trifluoroacetic Acid (TFA) is critical; it acts as an ion-pairing agent and protonates free silanol groups on the silica surface, minimizing secondary ionic interactions with the basic nitrogen atoms of the pyrazole ring.[4] This results in sharper, more symmetrical peaks, leading to accurate integration and purity calculation.
Equipment & Materials:
-
HPLC system with UV-Vis detector, autosampler, and column oven.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Purified sample of this compound.
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified sample in Acetonitrile or a 50:50 mixture of Acetonitrile:Water at a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose, good retention for hydrophobic compounds.[11] |
| Mobile Phase | A: H₂O + 0.1% TFAB: Acetonitrile + 0.1% TFA | TFA improves peak shape by suppressing silanol interactions.[4] |
| Gradient | 5% to 95% B over 15 min | Ensures elution of all components for accurate purity assessment. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves reproducibility and can enhance separation efficiency.[4] |
| Detection | UV at 254 nm | Aromatic rings provide strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
-
Data Analysis:
-
Run the sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
HPLC Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interaction with silica silanols. | Ensure 0.1% TFA or formic acid is present in the mobile phase.[4] |
| Poor Resolution | Insufficient selectivity of C18 phase. | Try a Phenyl or Pentafluorophenyl (PFP) column to leverage π-π interactions for different selectivity.[4][5] |
| Gradient is too steep. | Flatten the gradient (e.g., run from 40% to 80% B over a longer time). | |
| Broad Peaks | Low efficiency. | Decrease the flow rate; ensure the column is properly packed and not voided.[5] |
Conclusion
This application note provides a comprehensive, two-part chromatographic strategy for the effective purification and purity analysis of this compound. By first employing a robust flash chromatography protocol for bulk isolation and then utilizing a refined RP-HPLC method for high-resolution analysis, researchers can confidently obtain this key intermediate with the high degree of purity required for demanding applications in drug discovery and chemical synthesis. The principles and causal explanations provided herein serve as a foundational guide, enabling scientists to adapt and optimize these protocols for maximum efficiency and success.
References
-
Ma, S., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Chemsrc. (2024). 4-Bromo-1,2-dichlorobenzene | CAS#:18282-59-2. Retrieved from [Link]
-
Gîrd, C. E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
-
Deshmukh, P. N., & Jamode, V. S. (2011). SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES. TSI Journals. Retrieved from [Link]
-
Fouad, M. A., et al. (2021). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. MDPI. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]
- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
-
Separation Methods Technologies Inc. (1996). HPLC SEPARATION GUIDE. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
International Laboratory USA. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromo-3-(2,6-dichlorophenyl)-1H-pyrazole CAS#: 1935509-27-5 [m.chemicalbook.com]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]
- 10. separationmethods.com [separationmethods.com]
- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Derivatization of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole for Bioassays
Introduction: The Strategic Importance of the 1,4-Disubstituted Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets. The compound 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole serves as a particularly valuable starting material for the synthesis of compound libraries for bioassays. The bromine atom at the 4-position offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse chemical moieties. The 1-(2,6-dichlorophenyl) substituent provides steric bulk and lipophilicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.
These derivatized pyrazoles have shown promise in a range of therapeutic areas, including as androgen receptor antagonists, cyclooxygenase-2 (COX-2) inhibitors, and σ(1) receptor antagonists.[3][4][5] This document provides a comprehensive guide to the derivatization of this compound, with detailed protocols for key synthetic transformations and insights into their application in bioassays.
Core Derivatization Strategies: A Gateway to Chemical Diversity
The bromine atom at the C4 position of the pyrazole ring is amenable to a variety of powerful cross-coupling reactions. The choice of reaction will dictate the nature of the substituent introduced and, consequently, the biological space that can be explored. The three primary palladium-catalyzed cross-coupling reactions for derivatizing this scaffold are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Caption: Derivatization workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for the derivatization of 4-bromopyrazoles and may require optimization for the specific substrate, this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1-(2,6-dichlorophenyl)-1H-pyrazoles
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl groups. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or in-situ generated catalysts from a Pd(II) source and a phosphine ligand are commonly used.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases like sodium carbonate or potassium phosphate are often employed.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Detailed Protocol:
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent and Base Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and a 2M aqueous solution of sodium carbonate (3.0 equiv.).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | DMF/H₂O | 85 | 12 | 78 |
Table 1: Representative conditions for Suzuki-Miyaura coupling with 4-bromopyrazoles.
Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-1-(2,6-dichlorophenyl)-1H-pyrazoles
The Sonogashira coupling enables the introduction of an alkyne moiety at the 4-position, creating a linear and rigid extension from the pyrazole core. These alkynyl derivatives are valuable for further transformations or as probes in chemical biology.
Causality of Experimental Choices:
-
Dual Catalysis: This reaction typically employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to facilitate the activation of the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used both as a base and often as the solvent.
-
Ligand: Phosphine ligands are used to stabilize the palladium catalyst and modulate its reactivity.
Detailed Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent like anhydrous THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.) and a copper(I) salt (e.g., CuI, 0.05 equiv.).
-
Base Addition: Add a degassed amine base such as triethylamine (3.0 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 12 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ | CuI | DIPEA | DMF | 50 | 6 | 88 |
| 3 | Propargyl alcohol | Pd(dppf)Cl₂ | CuI | Et₃N | Acetonitrile | 40 | 8 | 82 |
Table 2: Representative conditions for Sonogashira coupling with 4-bromopyrazoles.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-1-(2,6-dichlorophenyl)-1H-pyrazoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 4-position of the pyrazole ring.
Causality of Experimental Choices:
-
Bulky Ligands: The success of this reaction often relies on the use of sterically hindered and electron-rich phosphine ligands which promote the reductive elimination step.
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide is required to deprotonate the amine and facilitate the catalytic cycle.
-
Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents and inert atmosphere are critical.
Detailed Protocol:
-
Reaction Assembly: In a glovebox, charge a reaction tube with this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.
| Entry | Amine | Pd Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | Aniline | Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 90 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Toluene | 110 | 16 | 80 |
Table 3: Representative conditions for Buchwald-Hartwig amination with 4-bromopyrazoles.
Application in Bioassays: From Synthesis to Biological Insights
The derivatization of this compound provides a library of compounds for screening in various bioassays. The introduced substituents can modulate key properties such as:
-
Target Affinity and Selectivity: The size, shape, and electronic properties of the new substituent can dramatically alter the binding affinity and selectivity of the molecule for its biological target. For example, in the development of kinase inhibitors, different aryl groups introduced via Suzuki coupling can probe different pockets of the ATP-binding site.
-
Physicochemical Properties: The derivatization can be used to tune properties like solubility, lipophilicity (logP), and metabolic stability, which are critical for drug development. For instance, the introduction of a basic amine via Buchwald-Hartwig amination can improve aqueous solubility.
-
Pharmacokinetic Profile: The modifications can influence absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: The logical flow from chemical synthesis to drug discovery.
Conclusion
This compound is a highly valuable and versatile starting material for the generation of diverse compound libraries for biological screening. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides a robust platform for the synthesis of novel pyrazole derivatives with the potential for significant biological activity. The protocols and insights provided in this document are intended to serve as a practical guide for researchers in drug discovery and chemical biology to unlock the full potential of this important chemical scaffold.
References
-
Design, Synthesis, and Biological Evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole Derivatives as Novel Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 2012.
-
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 1997.
-
Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 2012.
-
US Patent US8835636B2, Method for producing dichloropyrazine derivative.
-
(2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[3][4][6]triazolo[4,3-a]pyrazin- 7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 2005.
-
Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 2014.
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry, 2022.
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 2024.
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023.
-
Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 2008.
-
Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Letters in Drug Design & Discovery, 2019.
-
Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 2015.
-
CN Patent CN101302213B, Preparation of cis-2-(2,4- dichlorophenyl)-2-([3][4][6]- triazole-1-methyl )-[3][5] dioxolane -4-Methyl methanesulfonate.
-
US Patent US3291802A, 2, 3-and 2, 6-dichloropyrazine by chlorination.
-
CN Patent CN103288763A, Industrial production method of 2,6-dichloropyrazine.
-
Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
-
Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 2021.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8835636B2 - Method for producing dichloropyrazine derivative - Google Patents [patents.google.com]
The Pivotal Role of Pyrazole Compounds in Modern Agrochemical Research: Application Notes and Protocols
Introduction: The Pyrazole Scaffold - A Cornerstone of Agrochemical Innovation
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a critical structural motif in the landscape of modern agrochemical research.[1] Its remarkable versatility, stemming from multiple sites for substitution, allows for extensive chemical modification, enabling the fine-tuning of biological activity.[2] This has led to the development of a diverse array of commercial pesticides, including fungicides, insecticides, and herbicides, that are integral to global crop protection strategies.[3][4] Pyrazole amide compounds, in particular, have gained significant traction, exhibiting a broad spectrum of biological activities and often novel mechanisms of action, which helps in managing resistance to existing agrochemicals.[3][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the role of pyrazole compounds in agrochemical research. It offers detailed, field-proven protocols for the synthesis, bio-evaluation, and mechanistic study of these vital compounds, grounded in scientific integrity and supported by authoritative references.
I. Pyrazole-Based Fungicides: Targeting Fungal Respiration
A significant class of pyrazole-based fungicides are the pyrazole carboxamides, which act as Succinate Dehydrogenase Inhibitors (SDHIs).[5][6] These compounds disrupt the mitochondrial electron transport chain in fungi by binding to and inhibiting the activity of succinate dehydrogenase (also known as Complex II), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[7] This inhibition leads to a cessation of cellular respiration and ultimately, fungal death. Commercial examples of pyrazole carboxamide SDHI fungicides include Bixafen, Fluxapyroxad, and Sedaxane.[3][5]
Mechanism of Action: SDH Inhibition
The fungicidal activity of pyrazole carboxamides is directly linked to their ability to inhibit succinate dehydrogenase. The amide linkage within these molecules is crucial for their binding to the enzyme's active site.[8] The specific substituents on the pyrazole and aniline rings influence the compound's binding affinity, spectrum of activity, and systemic properties within the plant.[5]
Caption: Mechanism of action of pyrazole carboxamide fungicides as SDHIs.
Protocol 1: Synthesis of a Representative Pyrazole Carboxamide Fungicide
This protocol details the synthesis of a pyrazole carboxamide fungicide through a multi-step process involving the Knorr pyrazole synthesis to create the core pyrazole ring, followed by amide coupling.[1]
Step 1: Synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (A Key Intermediate)
This step utilizes the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[2][9]
-
Materials: Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, Methylhydrazine, Ethanol, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).[1]
-
Slowly add methylhydrazine (1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pyrazole-carboxylate ester.
-
Step 2: Hydrolysis to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Materials: Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water, 1M Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the pyrazole-carboxylate ester (1.0 eq) in a mixture of THF and water.[1]
-
Add LiOH (1.5 - 3.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).[1]
-
Remove the THF under reduced pressure and dilute the aqueous solution with water.
-
Acidify the solution to pH 2-3 with 1M HCl, which will precipitate the carboxylic acid.[1]
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pyrazole-carboxylic acid.
-
Step 3: Amide Coupling to Form the Final Pyrazole Carboxamide
-
Materials: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, Thionyl chloride (SOCl₂), Anhydrous Dichloromethane (DCM), a desired aniline (e.g., 2-chloroaniline), Triethylamine (Et₃N).
-
Procedure:
-
Suspend the pyrazole-carboxylic acid (1.0 eq) in anhydrous DCM and add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Slowly add SOCl₂ (1.5-2.0 eq) and stir the mixture at room temperature for 1-2 hours, or until the acid is converted to the acid chloride.[1]
-
In a separate flask, dissolve the aniline (1.1 eq) and Et₃N (1.5 eq) in anhydrous DCM.
-
Slowly add the freshly prepared pyrazole-carbonyl chloride solution to the aniline solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.
-
Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.
Protocol 2: In Vitro Antifungal Bioassay (Poison Plate Technique)
This protocol evaluates the efficacy of synthesized pyrazole compounds against various phytopathogenic fungi.[10]
-
Materials: Synthesized pyrazole compounds, Dimethylformamide (DMF), Potato Dextrose Agar (PDA), Petri dishes (90 mm), Cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani), Sterile cork borer (5 mm diameter), Commercial fungicide (e.g., Boscalid) as a positive control.[6][11]
-
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMF.
-
Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A negative control plate should contain DMF only.[10]
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut 5 mm mycelial plugs from the actively growing edge of the fungal cultures.
-
Place one mycelial plug in the center of each PDA plate.
-
Incubate the plates at 25-28°C for 3-7 days, or until the fungal growth in the negative control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.[10]
-
-
Determine the EC₅₀ (half-maximal effective concentration) value by probit analysis of the inhibition data at different concentrations.
-
Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol determines the in vitro inhibitory activity of pyrazole compounds against the SDH enzyme.[12][13]
-
Materials: Isolated mitochondria from the target fungus, Synthesized pyrazole compounds, SDH Assay Buffer (containing succinate), Electron acceptor dye (e.g., 2,6-dichlorophenolindophenol - DCPIP), 96-well microplate, Microplate reader.[13][14]
-
Procedure:
-
Isolate mitochondria from the target fungus using standard procedures.
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the mitochondrial suspension to each well.
-
Add the different concentrations of the test compounds to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the SDH substrate (succinate) and the electron acceptor dye (DCPIP).
-
Immediately measure the decrease in absorbance of DCPIP at 600 nm over time in a kinetic mode using a microplate reader. The rate of color change is proportional to the SDH activity.[13]
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
Quantitative Data: Efficacy of Pyrazole Fungicides
| Compound Class | Target Fungus | Efficacy (EC₅₀ in µg/mL) | Reference |
| Pyrazole-4-carboxamide (Compound 8j) | Alternaria solani | 3.06 | [15] |
| Pyrazole-4-acetohydrazide (Compound 6w) | Rhizoctonia solani | 0.27 | [11] |
| Pyrazole-4-acetohydrazide (Compound 6f) | Botrytis cinerea | 1.93 | [11] |
| Pyrazole Derivative (Compound 26) | Botrytis cinerea | 2.432 | [6] |
| Pyrazole Derivative (Compound 26) | Rhizoctonia solani | 2.182 | [6] |
| Pyrazole Amide | Rhizoctonia solani | 0.002 | [16] |
II. Pyrazole-Based Insecticides: Neurotoxic Mechanisms of Action
Pyrazole insecticides are potent neurotoxins that primarily target the insect's central nervous system. Phenylpyrazoles, such as Fipronil, function by blocking GABA-gated chloride channels, leading to hyperexcitation and death of the insect.[17][18] Another important class of pyrazole amide insecticides, including Chlorantraniliprole and Cyantraniliprole, targets the ryanodine receptors, which are critical for calcium regulation in muscle cells.[16] This disruption of calcium homeostasis causes muscle paralysis and ultimately, insect mortality.
Mechanism of Action: GABA Receptor Antagonism
Phenylpyrazole insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor. GABA is the primary inhibitory neurotransmitter in insects. By blocking the chloride ion influx through the GABA receptor-channel complex, these insecticides prevent the hyperpolarization of the neuronal membrane, leading to uncontrolled neuronal firing, convulsions, and death.[17]
Caption: Mechanism of phenylpyrazole insecticides as GABA receptor antagonists.
Protocol 4: Insecticidal Bioassay (Leaf-Dip or Diet Incorporation Method)
This protocol assesses the insecticidal activity of pyrazole compounds against common agricultural pests.
-
Materials: Synthesized pyrazole compounds, Acetone or another suitable solvent, Triton X-100 (as a surfactant), Distilled water, Rearing containers, Fresh, untreated leaves (e.g., cabbage for diamondback moth larvae) or artificial diet, Target insects (e.g., Plutella xylostella, Spodoptera littoralis), Commercial insecticide (e.g., Fipronil) as a positive control.[19][20]
-
Procedure (Leaf-Dip Method):
-
Prepare a series of concentrations of the test compounds in an acetone-water solution containing a small amount of Triton X-100.
-
Dip fresh leaves into the test solutions for a set period (e.g., 10-30 seconds).
-
Allow the leaves to air dry completely.
-
Place the treated leaves into rearing containers.
-
Introduce a known number of insect larvae (e.g., 10-20) into each container.
-
A control group should be exposed to leaves dipped in the solvent-surfactant solution only.
-
Maintain the containers under controlled conditions (temperature, humidity, light).
-
Assess larval mortality at specific time intervals (e.g., 24, 48, and 72 hours).
-
Calculate the percentage of mortality, correcting for any control mortality using Abbott's formula if necessary.
-
Determine the LC₅₀ (lethal concentration for 50% of the population) value through probit analysis.
-
Quantitative Data: Efficacy of Pyrazole Insecticides
| Compound Class | Target Insect | Efficacy (LC₅₀) | Reference |
| Pyrazole Schiff base (Compound 3f) | Termites | 0.001 µg/mL | [19] |
| Pyrazole Schiff base (Compound 3d) | Termites | 0.006 µg/mL | [19] |
| Pyrazole Derivative (Compound 6h) | Locusts | 47.68 µg/mL | [19] |
| N-Pyridylpyrazole Thiazole (Compound 7g) | Plutella xylostella | 5.32 mg/L | [21][22] |
| N-Pyridylpyrazole Thiazole (Compound 7g) | Spodoptera exigua | 6.75 mg/L | [21][22] |
III. Pyrazole-Based Herbicides: Disrupting Essential Plant Pathways
Pyrazole herbicides target various essential biochemical pathways in plants. Two prominent modes of action are the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[2] HPPD inhibitors disrupt the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and protection against oxidative stress, leading to bleaching of the plant tissues.[23][24] ALS inhibitors block the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[2]
Mechanism of Action: HPPD Inhibition
HPPD-inhibiting herbicides, also known as bleaching herbicides, prevent the conversion of p-hydroxyphenylpyruvate to homogentisate, a crucial step in the tyrosine degradation pathway.[2][23] This ultimately leads to the depletion of plastoquinone, a necessary cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. The lack of carotenoids leaves chlorophyll susceptible to photo-oxidation, resulting in the characteristic bleaching symptoms and plant death.[23]
Caption: Mechanism of pyrazole herbicides as HPPD inhibitors.
Protocol 5: Herbicidal Bioassay (Petri Dish or Pot Assay)
This protocol is for evaluating the pre- or post-emergence herbicidal activity of pyrazole compounds.
-
Procedure (Petri Dish Assay for Pre-emergence Activity):
-
Prepare a range of concentrations of the test compounds in an acetone-water solution with a surfactant.
-
Place a sheet of filter paper in each Petri dish and moisten it with a known volume of the test solution.
-
Place a specific number of weed seeds (e.g., 10-20) on the moistened filter paper.
-
Seal the Petri dishes with parafilm and place them in a growth chamber with controlled light, temperature, and humidity.
-
After a set period (e.g., 7-14 days), measure the germination rate and the root and shoot length of the seedlings.
-
Calculate the percentage of inhibition of germination and growth compared to a solvent-treated control.
-
Determine the GR₅₀ (concentration causing 50% growth reduction).
-
Quantitative Data: Efficacy of Pyrazole Herbicides
| Compound Class | Target Weed | Efficacy | Dosage | Reference |
| Phenylpyridine-Containing Pyrazole (Compound 6a) | Digitaria sanguinalis | 50-60% inhibition | 150 g a.i./hm² (post-emergence) | [27] |
| Phenylpyridine-Containing Pyrazole (Compound 6c) | Abutilon theophrasti | 50-60% inhibition | 150 g a.i./hm² (post-emergence) | [27] |
| Pyrazole Amide (Compound 6ba) | Digitaria sanguinalis | ~90% root inhibition | Small cup method | [18][25] |
| Pyrazole Amide (Compound 6bj) | Amaranthus retroflexus | ~80% root inhibition | Small cup method | [18][25] |
IV. Conclusion and Future Perspectives
Pyrazole and its derivatives, particularly pyrazole amides, continue to be a highly fruitful area of agrochemical research.[1][3] Their structural versatility allows for the development of compounds with diverse modes of action, addressing the ongoing challenge of pest and disease resistance. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize and evaluate novel pyrazole-based agrochemicals. Future research will likely focus on the design of pyrazole compounds with enhanced target specificity, improved environmental profiles, and novel mechanisms of action to ensure sustainable crop protection for a growing global population.
V. References
-
Vertex AI Search. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
-
Benchchem. (2025). Application Notes and Protocols: Synthesis of a Novel Pyrazole Carboxamide Fungicide from 2,5-Dichloro-4'-fluorobenzophenone.
-
ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
-
ACS Publications. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.
-
Benchchem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.
-
Benchchem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
-
Weed Science Society of America. Summary of Herbicide Mechanism of Action.
-
Abcam. Succinate-Dehydrogenase-Assay-protocol-book-v4a-ab228560.docx.
-
The Synthesis Pathway: From Intermediate to Fungicide. The Synthesis Pathway: From Intermediate to Fungicide.
-
ResearchGate. Mode of action of pyrazoles and pyridazinones.
-
SpringerLink. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
-
PMC. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
-
Sigma-Aldrich. Succinate Dehydrogenase Assay Kit (MAK561) -Technical Bulletin.
-
ResearchGate. (2007). Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection.
-
Dr. H.B. MAHESHA. 13. Estimation of succinate dehydrogenase activity.
-
NIH. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism.
-
Wikipedia. Phenylpyrazole insecticides.
-
Bio-protocol. (2018). 3.15. In Vitro Antifungal Bioassay.
-
SpringerLink. (2023). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives.
-
PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates.
-
RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
-
ACS Publications. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors.
-
ResearchGate. The structures and herbicidal activities of pyrazole derivatives at a....
-
Benchchem. (2025). Novel Pyrazole Derivatives Demonstrate Potent Herbicidal Activity: A Comparative Analysis.
-
PubMed. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors.
-
ResearchGate. (2025). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.
-
PMC. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives.
-
PROTOCOL FOR LARVICIDE BIOASSAYS. (2020).
-
ResearchGate. Computational protocol of discovering new HPPD inhibitors.
-
ACS Publications. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.
-
OUCI. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New….
-
ACS Publications. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking.
-
PMC. (2021). Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica.
-
MDPI. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads.
-
PMC. (2024). Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives.
-
MDPI. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria.
-
JoVE. (2023). Antifungal Volatile Activity of Biocontrol Products Measurement | Protocol Preview.
-
MDPI. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads.
-
Regulations.gov. (2020). HPPD Inhibiting Herbicides: State of the Science FROM: Krystle Yozzo, Ph.D., Biologist Risk.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sid.ir [sid.ir]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. content.abcam.com [content.abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. studylib.net [studylib.net]
- 18. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthetic Strategies for the Derivatization of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole. This compound is a valuable starting material for the synthesis of novel, highly functionalized pyrazole derivatives for applications in drug discovery and materials science. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutics.[1] The strategic functionalization of the C4-position via modern cross-coupling reactions is a key strategy for generating diverse compound libraries.[1] This document outlines robust, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as functionalization via metal-halogen exchange.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective properties.[2][3][4] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for fine-tuning of steric and electronic properties to optimize interactions with biological targets.[5]
The starting material, this compound, offers a key reactive handle—the C4-bromo substituent—for introducing molecular diversity. The reactivity of halo-pyrazoles in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen bond strength, following the trend C-I < C-Br < C-Cl.[1] This makes the C4-bromo position ideal for selective functionalization using a variety of powerful synthetic methods.[1]
Synthetic Pathways and Core Protocols
The C4-bromo position of the pyrazole is primed for a range of transformations. This guide focuses on three pillars of modern synthetic chemistry: palladium-catalyzed C-C bond formation, C-N bond formation, and C-C bond formation with other electrophiles via a lithiated intermediate.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)–C(sp²) bonds, valued for its mild conditions and high functional group tolerance.[6] It involves the coupling of the bromo-pyrazole with an organoboron compound, typically a boronic acid or its ester.[7]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Principle: A Pd(0) catalyst, generated in situ, undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by a base) and reductive elimination, the C-C coupled product is formed, and the catalyst is regenerated.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)-CH₂Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous Solvent System (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the 4-bromo-pyrazole (1.0 equiv), the boronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Expert Insights:
-
Catalyst Choice: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging or sterically hindered coupling partners, a catalyst system with more specialized ligands like SPhos or XPhos may be required.[7]
-
Base Selection: The base is crucial for activating the boronic acid. K₂CO₃ is a good starting point, but for less reactive partners, a stronger base like Cs₂CO₃ or K₃PO₄ can significantly improve yields.[8]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 85[9] |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 90 | >90 |
| 3 | 3-Furylboronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ | Dioxane | 85 | ~80 |
Note: Yields are representative and based on similar bromo-heterocycle systems. Optimization is recommended for each specific substrate.
Palladium-Catalyzed C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl-alkynes by coupling a terminal alkyne with an aryl halide.[10] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.[10][11]
Protocol 2: Copper-Cocatalyzed Sonogashira Coupling
Principle: The catalytic cycle involves the palladium-mediated oxidative addition to the C-Br bond and a copper-acetylide intermediate formed from the terminal alkyne, which then undergoes transmetalation to the palladium center.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) Iodide (CuI) (3-10 mol%)
-
Base/Solvent (e.g., Triethylamine (Et₃N), Diisopropylamine)
-
Co-solvent (e.g., Anhydrous THF or DMF)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add the 4-bromo-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and Et₃N (2.0-3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C). The presence of a trifluoromethyl group on the pyrazole can make the substrate less reactive, potentially requiring higher temperatures (up to 110 °C) and specialized ligands like XPhos for good conversion.[12]
-
Work-up: Upon completion, concentrate the mixture, then dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography.
Expert Insights:
-
Anaerobic Conditions: The exclusion of oxygen is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction. Ensure all solvents are thoroughly degassed.[13]
-
Copper-Free Variant: For sensitive substrates, copper-free Sonogashira protocols can be employed, which typically require a stronger base (e.g., piperidine) and often a different palladium catalyst system.[13]
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[14] The reaction's success is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[15]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Principle: This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[14] The key steps are oxidative addition of the aryl bromide to the Pd(0) complex, coordination and deprotonation of the amine by a strong base, and reductive elimination to yield the N-arylated product.[14]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Bulky Phosphine Ligand (e.g., XPhos, RuPhos, or tBuBrettPhos) (2-4 mol%)
-
Strong, Non-nucleophilic Base (e.g., NaOtBu, LiHMDS, or K₃PO₄) (1.5 - 2.2 equiv)
-
Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane, or THF)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a positive flow of Argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the 4-bromo-pyrazole (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture with vigorous stirring at 80-110 °C. Monitor progress by LC-MS.
-
Work-up: After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Expert Insights:
-
Ligand is Key: The choice of ligand is paramount for success, especially with heteroaryl halides. For unprotected pyrazoles, a system using a precatalyst with a bulky biarylphosphine ligand like tBuBrettPhos and a base like LHMDS has proven effective.[16]
-
Base Sensitivity: Many organic molecules have base-sensitive functional groups. If NaOtBu is too harsh, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened, although this may require higher temperatures or more active catalyst systems.[17]
Functionalization via Metal-Halogen Exchange
Lithiation of the C4-position via metal-halogen exchange creates a potent nucleophilic pyrazole intermediate that can react with a wide variety of electrophiles. This method offers a powerful alternative for introducing functional groups that are not accessible through cross-coupling.
Protocol 4: Lithiation and Electrophilic Quench
Principle: An organolithium reagent, typically n-butyllithium (n-BuLi), abstracts the bromine atom at low temperature to form a 4-lithiopyrazole intermediate. This highly reactive species is then quenched in situ with an electrophile.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Organolithium Reagent (e.g., n-BuLi or t-BuLi, 1.1 equiv)
-
Electrophile (e.g., DMF, CO₂, aldehydes, ketones) (1.2 - 2.0 equiv)
-
Anhydrous Solvent (e.g., THF or Diethyl Ether)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: Add the 4-bromo-pyrazole (1.0 equiv) to a flame-dried, multi-necked flask under Argon. Dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 equiv) dropwise, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (e.g., anhydrous DMF, 1.5 equiv) dropwise to the solution at -78 °C.
-
Warming and Quench: After stirring for 1-2 hours at low temperature, allow the reaction to warm slowly to 0 °C before quenching with saturated aqueous NH₄Cl.
-
Work-up & Purification: Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Expert Insights:
-
Temperature is Critical: Maintaining a very low temperature (-78 °C) is essential to prevent decomposition of the lithiated intermediate and side reactions.[18]
-
Directed Lithiation: In some pyrazole systems, a directing group (like a phenylsulfonyl on N1) can be used to achieve regioselective lithiation at C5, even in the presence of a C4-bromo substituent.[19] However, for the title compound, metal-halogen exchange at the C4-bromo position is expected to be the dominant pathway.
Conclusion
This compound is a versatile and valuable building block for the synthesis of diverse chemical libraries. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, along with metal-halogen exchange reactions, provide researchers with a robust toolkit for targeted derivatization. Careful selection of catalysts, ligands, bases, and reaction conditions is critical for achieving high yields and purity, enabling the rapid development of novel compounds for pharmaceutical and materials science applications.
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Research Journal of Pharmacy and Technology. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]
-
ResearchGate. (2017). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole a. [Link]
-
Royal Society of Chemistry. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. [Link]
-
ResearchGate. (2012). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
National Institutes of Health. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
RSC Advances. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidines. [Link]
-
ResearchGate. (2016). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
ACS Publications. (2012). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubMed. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. [Link]
-
MDPI. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]
-
ResearchGate. (2010). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
National Institutes of Health. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
PubMed Central. (2024). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. [Link]
-
ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]
-
ResearchGate. (2011). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]
-
ACS Publications. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]
-
Semantic Scholar. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ChemRxiv. (2022). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. [Link]
-
YouTube. (2024). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. [Link]
-
National Institutes of Health. (2020). Advances in Cross-Coupling Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your synthetic protocols. This document is structured as a series of troubleshooting guides and frequently asked questions to directly address the specific issues you may encounter during your experiments.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, providing causative explanations and actionable solutions.
Q1: My final yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue that can often be traced back to suboptimal conditions in either the initial pyrazole ring formation or the subsequent bromination step. Let's break down the potential causes systematically.
A1.1: Inefficient Cyclocondensation (Knorr Pyrazole Synthesis)
The most common route to the pyrazole core is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4][5] In this case, you would be reacting a suitable 1,3-dicarbonyl precursor with 2,6-dichlorophenylhydrazine.
Causality & Solutions:
-
Incomplete Reaction: The cyclocondensation may not be going to completion. The reaction rate and equilibrium can be highly dependent on the solvent and catalyst. While traditionally carried out in polar protic solvents like ethanol, using aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) can sometimes lead to higher yields, especially for 1-aryl substituted pyrazoles.[5][6] The addition of an acid catalyst is also crucial for accelerating the dehydration steps.[1]
-
Sub-optimal Temperature: Temperature plays a critical role. While some reactions proceed well at room temperature, others may require heating to drive the reaction to completion. However, excessive heat can lead to side reactions and decomposition. It is advisable to perform small-scale trials to determine the optimal temperature for your specific substrate. Increasing the reaction temperature up to a certain point (e.g., 60 °C) has been shown to improve yields in some pyrazole syntheses, but higher temperatures can be detrimental.[6][7]
-
Reagent Quality: The purity of the 2,6-dichlorophenylhydrazine and the 1,3-dicarbonyl precursor is paramount. Impurities can interfere with the reaction and lead to the formation of side products, consuming your starting materials and reducing the overall yield.
A1.2: Suboptimal Bromination
The bromination of the pyrazole ring is an electrophilic aromatic substitution. The pyrazole ring is electron-rich, making it reactive towards electrophiles, with the C4 position being the most susceptible to attack.[8]
Causality & Solutions:
-
Choice of Brominating Agent: The choice of brominating agent is critical. While molecular bromine (Br₂) can be effective, it can also lead to over-bromination or other side reactions. A milder and more selective brominating agent, such as N-Bromosuccinimide (NBS), is often preferred for the C4-halogenation of pyrazoles.[9][10] NBS offers the advantage of milder reaction conditions and often leads to cleaner reactions with higher yields of the desired 4-bromo product.
-
Reaction Conditions: The solvent and temperature for the bromination step are important. The reaction with NBS can be effectively carried out in solvents like CCl₄ or even water under mild conditions.[10] It's crucial to control the stoichiometry of the brominating agent carefully to avoid di-bromination.
A1.3: Product Loss During Work-up and Purification
Significant product loss can occur during the isolation and purification stages.
Causality & Solutions:
-
Aqueous Work-up: Ensure the pH of the aqueous phase during extraction is optimized to keep your product in the organic layer.
-
Crystallization: If purifying by crystallization, the choice of solvent is key. You may need to screen several solvents or solvent systems to find one that provides good recovery. A patented method for purifying pyrazoles involves dissolving the crude product in a suitable solvent, reacting it with an acid to form the acid addition salt, and then crystallizing this salt, which can then be neutralized to give the pure pyrazole.[11][12] This can be a very effective way to remove non-basic impurities.
Below is a troubleshooting workflow to help diagnose the cause of low yield.
Caption: General synthetic scheme.
Step 1: Synthesis of 1-(2,6-dichlorophenyl)-1H-pyrazole This step involves the cyclocondensation of a suitable 1,3-dicarbonyl compound with 2,6-dichlorophenylhydrazine in a suitable solvent like ethanol or DMAc, often with an acid catalyst. [1][6] Step 2: Bromination of 1-(2,6-dichlorophenyl)-1H-pyrazole The pyrazole from Step 1 is then brominated at the C4 position. Using N-Bromosuccinimide (NBS) in a solvent like CCl₄ is a highly effective and selective method. [10]
FAQ 2: How do I choose the optimal solvent and base for the cyclocondensation reaction?
The choice of solvent can significantly impact the reaction rate and yield. [5]While ethanol is a common choice, aprotic dipolar solvents like DMF, NMP, and DMAc have shown to give better results in some cases. [5]The use of a base is not always necessary for the Knorr synthesis, which is often acid-catalyzed. However, in some variations of pyrazole synthesis, a base is used to facilitate deprotonation and promote cyclization. [5]If a base is required, an organic base like triethylamine or DBU is a common choice.
FAQ 3: What are the most effective methods for purifying the final product?
-
Recrystallization: This is the most common method. The choice of solvent is crucial and may require some screening.
-
Column Chromatography: Effective for removing closely related impurities, but can be time-consuming and lead to some product loss on the column.
-
Acid Salt Crystallization: As mentioned earlier, forming an acid addition salt of the pyrazole can be a highly effective purification method. [11][12]The pyrazole is basic due to the pyridine-like nitrogen atom and can be protonated by mineral or organic acids. The resulting salt often has different solubility properties, allowing for purification by crystallization.
Experimental Protocol: A Recommended Starting Point
This protocol is a general guideline. Optimization will likely be necessary for your specific setup.
Step 1: Synthesis of 1-(2,6-dichlorophenyl)-1H-pyrazole
-
To a solution of the 1,3-dicarbonyl precursor (1.0 eq) in ethanol, add 2,6-dichlorophenylhydrazine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, for example by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Dissolve the 1-(2,6-dichlorophenyl)-1H-pyrazole (1.0 eq) from Step 1 in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain the final product.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. [Link]
- WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
- DE102009060150A1 - Process for the purification of pyrazoles. (n.d.).
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). National Center for Biotechnology Information. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES. (2011). TSI Journals. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). MDPI. [Link]
-
Pyrazole. (n.d.). SlideShare. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (n.d.). ResearchGate. [Link]
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.).
-
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (n.d.). Wiley Online Library. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
Welcome to the technical support guide for the synthesis of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind common impurities, provide actionable troubleshooting protocols, and answer frequently asked questions to enhance the success and efficiency of your experiments.
Introduction
The synthesis of this compound is a critical process for the development of various agrochemicals and pharmaceuticals. The core structure is often assembled via a Knorr-type pyrazole synthesis followed by electrophilic bromination. While seemingly straightforward, each step presents unique challenges, primarily concerning regioselectivity and over-bromination, which can lead to complex mixtures and difficult purifications. This guide provides expert insights to identify, mitigate, and resolve these common issues.
Below is a general workflow illustrating the two primary stages of the synthesis, each with its potential pitfalls.
Caption: General two-stage synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and a detailed protocol for resolution.
Q1: My analysis (TLC, LC-MS) of the crude product from the first step (cyclocondensation) shows two distinct products with identical mass. What are they and how do I avoid this?
A1: You are observing the formation of regioisomers. This is the most common side product issue in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2] The substituted hydrazine can attack either of the two carbonyl groups, leading to two different, yet isomeric, pyrazole products.
Causality: The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions, particularly pH.[2][3] The 2,6-dichlorophenylhydrazine has two non-equivalent nitrogen atoms. The initial nucleophilic attack of one of these nitrogens on one of the two different carbonyl carbons of the dicarbonyl precursor dictates the final substitution pattern on the pyrazole ring.
Caption: Two competing pathways leading to regioisomeric pyrazoles.
Troubleshooting Protocol: Controlling Regioselectivity
Controlling the reaction conditions is paramount to favor the formation of a single regioisomer.[4]
-
pH Control: This is often the most critical factor.
-
Acidic Conditions: Protonation can occur on the hydrazine nitrogens, altering their relative nucleophilicity. Running the reaction in a solvent like acetic acid or with an acid catalyst often favors one isomer.
-
Neutral/Basic Conditions: Using a free hydrazine base in a neutral solvent like ethanol can lead to the opposite or a mixture of regioisomers.[4]
-
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway. Polar protic solvents like methanol or ethanol are commonly used and can affect the isomeric ratio.[5]
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
Recommended Experiment:
-
Step 1: Dissolve the 1,3-dicarbonyl compound in glacial acetic acid.
-
Step 2: Add the 2,6-dichlorophenylhydrazine (or its hydrochloride salt) portion-wise at room temperature.
-
Step 3: Stir for 4-6 hours, monitoring the reaction by TLC or LC-MS against a reference standard if available.
-
Step 4: Compare the resulting isomeric ratio to a parallel reaction run in a neutral solvent like ethanol to validate the directing effect of the acidic medium.
| Condition | Typical Outcome | Rationale |
| Acidic (e.g., Acetic Acid) | Often improves selectivity for one isomer. | Alters the nucleophilicity of the hydrazine nitrogens.[2] |
| Neutral (e.g., Ethanol) | May produce a mixture or the alternate isomer. | Reaction proceeds via the free base mechanism.[4] |
| Low Temperature (0-25°C) | Can increase selectivity. | Favors the pathway with the lower activation energy. |
Q2: My bromination reaction produced a significant amount of a product with a mass corresponding to a di- or tri-brominated species. How do I achieve selective mono-bromination?
A2: This is a classic case of over-bromination due to the high reactivity of the pyrazole ring towards electrophilic substitution. The C4 position is the most electron-rich and is readily brominated.[6] However, if the conditions are too harsh or the stoichiometry is not carefully controlled, further bromination can occur at other available positions on the pyrazole or even the dichlorophenyl ring.
Causality: Over-bromination is typically caused by:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂).
-
High Temperature: Elevated temperatures increase reaction rates indiscriminately, reducing selectivity.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed.
Troubleshooting Protocol: Achieving Selective Mono-bromination
-
Stoichiometry Control:
-
Carefully weigh the starting pyrazole and use no more than 1.0 to 1.05 equivalents of the brominating agent (NBS is often preferred for its milder nature).
-
-
Temperature Management:
-
Start the reaction at a low temperature (e.g., 0-5°C) by cooling the reaction vessel in an ice bath.
-
Add the brominating agent slowly and portion-wise to manage any exotherm.
-
Allow the reaction to slowly warm to room temperature. Avoid heating unless the reaction is exceptionally sluggish.
-
-
Solvent Choice:
-
Use a solvent in which the starting material is soluble but that does not overly promote the reaction. Dichloromethane (DCM), chloroform, or acetic acid are common choices.
-
-
Reaction Monitoring:
-
Monitor the reaction progress every 15-30 minutes using TLC.
-
Quench the reaction immediately upon the disappearance of the starting material spot. Quenching can be done by adding a solution of a reducing agent like sodium thiosulfate.
-
Recommended Experiment:
-
Step 1: Dissolve 1-(2,6-dichlorophenyl)-1H-pyrazole (1.0 eq.) in DCM and cool the flask to 0°C.
-
Step 2: Add NBS (1.02 eq.) in small portions over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Step 3: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature.
-
Step 4: Monitor by TLC. Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to destroy any excess NBS.
-
Step 5: Proceed with standard aqueous workup and extraction.
Q3: How can I effectively purify the final product from unreacted starting materials and the side products mentioned above?
A3: Purification requires a strategy tailored to the specific impurities present.
-
Removing Regioisomers: This is often the most difficult purification step as regioisomers can have very similar polarities.
-
Column Chromatography: A meticulously performed silica gel column chromatography is the most reliable method. Use a shallow gradient of a solvent system like Hexane/Ethyl Acetate, starting with a very low polarity (e.g., 98:2) and increasing it slowly.
-
Fractional Crystallization: If the crude product is a solid, you may be able to selectively crystallize the desired isomer from a specific solvent system. This requires screening various solvents.
-
-
Removing Over-brominated Products: These products are typically less polar than the mono-brominated target.
-
Column Chromatography: The di- and tri-brominated compounds will elute before your desired mono-bromo product in a normal-phase silica column. Using a Hexane/Ethyl Acetate system, collect the early fractions to isolate and remove these impurities.
-
-
Removing Unreacted Starting Material: The unbrominated pyrazole is more polar than the brominated product.
-
Column Chromatography: The starting material will elute after your target compound.
-
Acid Salt Formation: A patent describes a method for purifying pyrazoles by dissolving the crude mixture in a solvent and treating it with an acid (like HCl or H₂SO₄) to precipitate the pyrazole as an acid addition salt, leaving non-basic impurities in the solution.[7] This can be an effective way to separate the basic pyrazole products from non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for 1-(2,6-dichlorophenyl)-1H-pyrazole, the precursor to the final product?
A1: The most common and reliable method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between 2,6-dichlorophenylhydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent.[1][8] The choice of dicarbonyl and reaction conditions (especially pH) is crucial for achieving high regioselectivity.[2]
Q2: Why is the C4 position of the pyrazole ring the preferred site for electrophilic bromination?
A2: In the pyrazole ring, the two nitrogen atoms are electron-withdrawing by induction but act as π-donors through resonance. This combined effect leads to a net increase in electron density at the C4 position, making it the most nucleophilic and thus the most susceptible to attack by an electrophile like Br⁺.[6] The C3 and C5 positions are less electron-rich due to their proximity to the electronegative nitrogen atoms.
Q3: Can I use liquid bromine (Br₂) instead of NBS for the bromination step?
A3: Yes, liquid bromine in a solvent like acetic acid or chloroform is a classic and effective method for brominating pyrazoles. However, Br₂ is generally more reactive and less selective than NBS.[9] This increases the risk of over-bromination and the formation of other side products. NBS is often recommended for greater control and milder reaction conditions.
Q4: What analytical techniques are essential for characterizing the final product and identifying impurities?
A4: A combination of techniques is necessary for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the structure and are particularly powerful for distinguishing between regioisomers, as the chemical shifts and coupling constants of the pyrazole ring protons will be distinct.[10]
-
Mass Spectrometry (MS): LC-MS or GC-MS is essential for confirming the molecular weight of the product and identifying the masses of any side products (e.g., unreacted starting materials, over-brominated species).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and can be used to monitor the progress of purification.[11]
References
-
Gaggini, F., et al. (2009). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Silva, F. C., et al. (2017). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]
-
El-Malah, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
-
Li, J., et al. (2012). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Organic-Chemistry.org. Available at: [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]
-
Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1][3][4]triazolo[3,4-b][1][2][3]thiadiazine-7-carboxylic acid and its salts. ResearchGate. Available at: [Link]
-
Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1][3][4]triazolo[3,4-b][1][2][3]thiadiazine-7-carboxylic acid and its salts. Zaporizhzhia State Medical and Pharmaceutical University. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses. Available at: [Link]
-
ChemHelp ASAP. (2021). Knorr pyrazole synthesis from a ketoester. YouTube. Available at: [Link]
-
Wang, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. Available at: [Link]
-
Gaggini, F., et al. (2009). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
- Koenig, G., et al. (2011). Method for purifying pyrazoles. Google Patents.
-
Bielawska, A., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]
- Wang, Z., et al. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
-
Wang, H., et al. (2020). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. ResearchGate. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for N-Arylation of Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl pyrazoles is a critical transformation in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials. However, achieving high yields and regioselectivity can be challenging. This guide, designed by application scientists, provides in-depth troubleshooting strategies, frequently asked questions, and validated protocols to empower researchers to overcome common hurdles in N-arylation reactions.
Part 1: Troubleshooting Guide for Common Experimental Issues
Even with established protocols, unexpected outcomes can arise. This section addresses the most common challenges encountered during the N-arylation of pyrazoles and provides a logical framework for troubleshooting.
Issue: Low or No Product Formation
The absence of the desired product is a frequent yet solvable problem. A systematic approach to evaluating each reaction parameter is key to identifying the root cause.
Causality Behind Experimental Choices: The success of a cross-coupling reaction hinges on the interplay of the catalyst, ligand, base, solvent, and substrates. A failure in any one of these components can halt the catalytic cycle. For instance, an inactive catalyst or a base that is too weak to deprotonate the pyrazole will prevent the reaction from initiating.
Troubleshooting Flowchart: Diagnosing Low Product Yield
Caption: A systematic approach to troubleshooting low-yield N-arylation reactions.
Issue: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
For unsymmetrical pyrazoles, controlling which nitrogen atom is arylated is a significant challenge. The formation of a mixture of regioisomers complicates purification and reduces the yield of the desired product.
Causality Behind Experimental Choices: The regioselectivity of N-arylation is governed by a delicate balance of steric and electronic factors of both the pyrazole and the aryl halide.[1][2][3] The catalyst and ligand system can also play a crucial role in directing the arylation to a specific nitrogen atom.[1][2]
Strategies to Improve Regioselectivity:
| Strategy | Principle | Practical Implementation |
| Steric Hindrance | A bulky substituent on the pyrazole ring (e.g., at the C5 position) will sterically hinder the adjacent N1 nitrogen, favoring arylation at the less hindered N2 position. | Synthesize or select a pyrazole substrate with a sterically demanding group. |
| Ligand Modification | The steric and electronic properties of the ligand can influence the regiochemical outcome. Bulky ligands can enhance steric differentiation between the two nitrogen atoms. | For palladium catalysis, screen bulky phosphine ligands. For copper catalysis, experiment with different diamine or phenanthroline ligands.[4][5][6][7] |
| Protecting Groups | A removable protecting group can be installed on one of the nitrogen atoms, forcing arylation to occur at the other.[8] | The SEM (2-(trimethylsilyl)ethoxymethyl) group is a useful tool for directing arylation and can be subsequently removed.[8] |
| Solvent Effects | The choice of solvent can influence the tautomeric equilibrium of the pyrazole and the solvation of the transition state, thereby affecting regioselectivity. | Screen a range of aprotic solvents with varying polarities (e.g., toluene, dioxane, DMF). |
Part 2: Frequently Asked Questions (FAQs)
Q1: Which catalytic system should I start with: Palladium or Copper?
A1: Both palladium- and copper-based systems are effective for N-arylation of pyrazoles, and the choice often depends on the specific substrates and desired reaction conditions.
-
Palladium-catalyzed (Buchwald-Hartwig) reactions are generally very versatile and often proceed under milder conditions than traditional copper-catalyzed reactions.[9][10] They are compatible with a wide range of functional groups. A common starting point is Pd(OAc)₂ or Pd₂(dba)₃ with a ligand like Xantphos or tBuBrettPhos.[9][11]
-
Copper-catalyzed (Ullmann) reactions are a classic and cost-effective method.[12][13][14] They are particularly effective for aryl iodides and bromides.[4][5][6][7] A typical system consists of CuI with a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA).[4][5][6][7]
Q2: How do I select the appropriate base?
A2: The base's primary role is to deprotonate the pyrazole's N-H bond, making it nucleophilic. The strength and solubility of the base are critical factors.
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most frequently used.
-
Expert Insight: Cesium carbonate is often the base of choice for challenging substrates. Its high solubility in many organic solvents and the weakly coordinating nature of the cesium cation can significantly enhance reaction rates. For particularly difficult couplings, a stronger base like potassium tert-butoxide may be necessary, although this can increase the risk of side reactions.
Q3: My reaction is sluggish. What adjustments can I make?
A3: If the reaction is slow or stalls, several parameters can be adjusted:
-
Temperature: N-arylation reactions often require elevated temperatures (typically 80-140 °C). Incrementally increasing the temperature can often overcome the activation energy barrier.
-
Catalyst Loading: For sterically hindered or electronically deactivated substrates, increasing the catalyst and/or ligand loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion.
-
Concentration: Increasing the concentration of the reaction mixture can sometimes accelerate the reaction rate.
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous, as water can deactivate the catalyst and lead to side reactions.
Q4: What are common side reactions, and how can they be minimized?
A4: Awareness of potential side reactions is crucial for optimizing the desired transformation.
-
Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom. It is often caused by trace amounts of water. Solution: Use anhydrous solvents and reagents, and perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Aryl Halide Homocoupling: This forms a biaryl species from two molecules of the aryl halide. It is more common at high temperatures and high catalyst loadings. Solution: Reduce the reaction temperature and/or catalyst loading.
-
C-H Arylation: In some cases, direct arylation of a C-H bond on the pyrazole ring can compete with N-arylation.[15][16] Solution: This is highly dependent on the catalyst and reaction conditions. Screening different ligands and solvents can often favor N-arylation over C-H arylation.
Part 3: Validated Experimental Protocols
These protocols provide a robust starting point for the N-arylation of pyrazoles. Optimization may be required for specific substrates.
Protocol 1: Palladium-Catalyzed N-Arylation
This method is broadly applicable and utilizes a common palladium/phosphine catalyst system.
Experimental Workflow: Palladium-Catalyzed N-Arylation
Caption: Step-by-step workflow for a typical Buchwald-Hartwig N-arylation of pyrazole.
Detailed Methodology:
-
In an oven-dried reaction vial equipped with a magnetic stir bar, combine the pyrazole (1.0 mmol, 1.0 equiv), aryl halide (1.1 mmol, 1.1 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
To this solid mixture, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
Seal the vial with a cap containing a PTFE septum. Evacuate the vial and backfill with argon. Repeat this cycle two more times.
-
Through the septum, add anhydrous dioxane (5 mL, 0.2 M) via syringe.
-
Place the vial in a preheated aluminum block at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the N-aryl pyrazole.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol is a cost-effective alternative, particularly for aryl iodides.
Detailed Methodology:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine copper(I) iodide (CuI, 0.1 mmol, 10 mol%), the pyrazole (1.0 mmol, 1.0 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Seal the tube, then evacuate and backfill with argon. Repeat this cycle two more times.
-
Add the aryl iodide (1.2 mmol, 1.2 equiv), N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol%), and anhydrous dimethylformamide (DMF, 5 mL, 0.2 M).
-
Heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Antilla, J. C.; Baskin, J. M.; Barder, T. E.; Buchwald, S. L. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 2004, 69(17), 5578–5587. [Link]
-
Dong, V.; Wang, M.; Hou, X.; Corio, S.; Digal, L.; Hirschi, J. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. ChemRxiv, 2023. [Link]
-
Dong, V.; Wang, M.; Hou, X.; Corio, S.; Digal, L.; Hirschi, J. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Sciety, 2023. [Link]
-
Antilla, J. C.; Baskin, J. M.; Barder, T. E.; Buchwald, S. L. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
-
Goikhman, R.; Jacques, T.; Sames, D. C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 2009, 131(8), 3037–3042. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, 2023. [Link]
-
Cheng, S.-J., et al. Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Angewandte Chemie International Edition, 2024. [Link]
-
Deprez-Poulain, R.; Cousaert, N.; Toto, P.; Willand, N.; Deprez, B. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 2011, 46(9), 3867–3876. [Link]
-
Antilla, J. C.; Baskin, J. M.; Barder, T. E.; Buchwald, S. L. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 2004, 69(17), 5578–5587. [Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Scilit. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]
-
The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ResearchGate. [Link]
-
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega, 2019, 4(2), 4296–4305. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. ResearchGate. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. PMC, 2022. [Link]
-
Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Semantic Scholar. [Link]
-
L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. PubMed. [Link]
-
Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Semantic Scholar. [Link]
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry, 2013, 25(1), 545-546. [Link]
-
The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 2003, 125(22), 6653–6655. [Link]
-
Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 2019, 84(10), 6508–6515. [Link]
-
Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. PMC. [Link]
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 2024. [Link]
Sources
- 1. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 12. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges of Brominated Pyrazole Derivatives
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of brominated pyrazole derivatives. The complex nature of these compounds often leads to purification hurdles that can impede research and development timelines. This center is designed to provide you with the expertise and practical solutions to overcome these obstacles.
Introduction to Purification Challenges
Brominated pyrazoles are a critical class of heterocyclic compounds, widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of a bromine atom onto the pyrazole ring significantly influences the molecule's reactivity and biological activity. However, this structural modification also presents unique purification challenges. Common issues include the separation of regioisomers, removal of unreacted starting materials and brominating agents, and the isolation of the desired product from a complex mixture of mono-, di-, and poly-brominated species.[1] The inherent reactivity of these compounds can also lead to degradation during purification, further complicating the process.[2]
This guide will walk you through the most common issues, providing a systematic approach to troubleshooting and optimizing your purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing brominated pyrazoles?
A1: The impurity profile of a brominated pyrazole synthesis is highly dependent on the reaction conditions and the nature of the starting materials. However, several common impurities are frequently observed:
-
Unreacted Starting Pyrazole: Incomplete reactions are a common source of contamination.
-
Regioisomers: Bromination can occur at different positions on the pyrazole ring, leading to a mixture of isomers that can be difficult to separate. For instance, electrophilic substitution on the pyrazole ring typically yields 4-substituted products, but other isomers can form under different conditions.[3]
-
Poly-brominated Species: Over-bromination can lead to the formation of di- and tri-brominated pyrazoles.[3]
-
Hydrolyzed Byproducts: Some brominated pyrazoles can be sensitive to moisture, leading to hydrolysis and the formation of corresponding hydroxylated impurities.[4]
-
Residual Brominating Agent: Traces of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) and its byproducts (e.g., succinimide) are often present.
Q2: My brominated pyrazole derivative is an oil and won't solidify. How can I purify it?
A2: Obtaining an oily product when a solid is expected is a common issue, often due to the presence of residual solvent or impurities that depress the melting point.[5] Here are several strategies to address this:
-
High-Vacuum Drying: Ensure all residual solvent (like DMF, which is commonly used in bromination reactions) is thoroughly removed under high vacuum, possibly with gentle heating.[5]
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexane or diethyl ether. This can help to "crash out" the solid product while impurities remain in the solvent.[5]
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (e.g., hexane) until the solution becomes turbid. Allowing this mixture to stand may induce crystallization.
-
Column Chromatography: If crystallization fails, column chromatography is the most effective method for purifying oily compounds. A carefully selected solvent system can separate the desired product from impurities.
Q3: I'm seeing significant streaking of my basic brominated pyrazole on my silica gel TLC plate and column. What's happening and how do I fix it?
A3: Streaking of basic compounds on silica gel is a classic problem caused by the strong interaction between the basic nitrogen atoms of the pyrazole and the acidic silanol groups on the silica surface.[6] This leads to poor separation and low recovery. To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia in methanol, into your mobile phase.[6] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[6]
-
Reversed-Phase Chromatography: For highly polar or basic compounds, reversed-phase chromatography (e.g., using a C18 column) can be a more suitable alternative.[6]
Q4: How can I effectively separate regioisomers of my brominated pyrazole?
A4: The separation of regioisomers is one of the most significant challenges in the purification of brominated pyrazoles due to their similar polarities.[7][8] Success often relies on high-resolution chromatographic techniques:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems with sub-2 µm particle columns can provide the high efficiency needed to resolve closely related isomers.[7]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes offer unique selectivity for halogenated isomers and is a powerful tool for their separation.[7]
-
Optimized Mobile Phase: Careful optimization of the mobile phase in standard column chromatography is crucial. A shallow gradient or isocratic elution with a solvent system that maximizes the small polarity differences between the isomers can be effective.
-
Pentafluorophenyl (PFP) Columns: PFP-based stationary phases can offer alternative selectivity for halogenated compounds compared to standard C18 columns.[7]
Troubleshooting Guide
This section provides a structured approach to resolving common purification issues.
Issue 1: Poor Separation in Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Overlapping Peaks/Bands | Inappropriate Solvent System: The polarity of the mobile phase is not optimized to differentiate between your product and impurities. | 1. TLC Analysis: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find a system that provides good separation (ΔRf > 0.2).[6] 2. Adjust Solvent Ratio: If compounds are eluting too quickly (high Rf), decrease the mobile phase polarity. If they are moving too slowly (low Rf), increase the polarity.[6] 3. Try a Different Solvent System: If a binary system is ineffective, consider a ternary system or completely different solvents.[6] |
| Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity. | 1. Reduce Sample Load: The sample load should typically be 1-5% of the mass of the stationary phase.[6] 2. Use a Larger Column: If a large amount of material needs to be purified, scale up to a column with a larger diameter.[6] | |
| Compound Streaking | Interaction with Stationary Phase: The compound, likely basic, is interacting strongly with the acidic silica gel. | 1. Add a Modifier: Add 0.1-1% triethylamine or ammonia in methanol to the eluent.[6] 2. Change Stationary Phase: Use neutral or basic alumina, or consider reversed-phase chromatography.[6] |
| Compound Not Eluting | High Polarity: The compound is too polar for the chosen solvent system and is irreversibly adsorbed onto the silica. | 1. Increase Eluent Polarity: Drastically increase the polarity of the mobile phase (e.g., switch to a high percentage of methanol in dichloromethane). A gradient elution is often effective.[6] 2. Check for Decomposition: Before running the column, spot the compound on a TLC plate and let it sit for an hour before eluting to check for stability on silica.[6] |
Issue 2: Recrystallization Failures
| Symptom | Possible Cause | Troubleshooting Steps |
| "Oiling Out" | Supersaturation or Rapid Cooling: The solution is too concentrated, or it has been cooled too quickly, preventing crystal lattice formation. | 1. Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.[6] 2. Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to create nucleation sites.[6] 3. Seed Crystals: Introduce a tiny crystal of the pure compound to induce crystallization.[6] |
| Presence of Impurities: Impurities can inhibit crystal formation. | 1. Pre-purification: Perform a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization. | |
| No Crystal Formation | High Solubility: The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Cool to a Lower Temperature: Use an ice-salt bath or a freezer to further decrease the temperature. 2. Change Solvent System: Find a solvent in which your compound has lower solubility at cold temperatures. A co-solvent system (a "good" solvent and a "poor" solvent) is often effective.[6] |
| Low Recovery | Product Loss: The compound has significant solubility in the cold solvent, or crystals were lost during filtration. | 1. Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold solvent. 2. Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals. |
Experimental Protocols & Workflows
Protocol 1: Flash Column Chromatography for a Moderately Polar Brominated Pyrazole
This protocol is a general guideline for the purification of a brominated pyrazole derivative using flash column chromatography.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides an Rf value of approximately 0.2-0.3 for the desired compound and good separation from major impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude brominated pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified brominated pyrazole.
-
Workflow for Purification Strategy Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy for your brominated pyrazole derivative.
Caption: Decision workflow for purification.
Purity Assessment
Accurate determination of purity is critical. A combination of analytical techniques should be employed for a comprehensive assessment.
| Technique | Information Provided | Considerations for Brominated Pyrazoles |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation and detection of proton- and carbon-containing impurities. | Can be used for quantitative analysis (qNMR) with an internal standard.[9] |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of impurities.[10] | Isotopic pattern of bromine (¹⁹Br and ⁸¹Br) is a characteristic signature. |
| HPLC/UHPLC | Quantitative assessment of purity and separation of isomers.[7][10] | A variety of detectors (UV, MS) can be used. Method development is key for resolving closely related impurities. |
| Gas Chromatography (GC) | Purity assessment for volatile and thermally stable compounds.[10] | Derivatization may be necessary for less volatile derivatives.[9] |
| Elemental Analysis | Confirms the elemental composition of the bulk sample. | Provides a good indication of overall purity. |
Impurity Formation Pathway
The following diagram illustrates a simplified pathway for the formation of common impurities during the bromination of a generic pyrazole.
Caption: Common impurity formation pathways.
References
- The Bromin
- Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)
- 3-Bromo-1H-pyrazole|Building Block for R&D - Benchchem.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - PubMed.
- Scope of the bromination of pyrazole derivatives, phenothiazine and indoles.
- (PDF)
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- How to get solid 4-Br pyrazolate
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
- Recent Trends in Analytical Techniques for Impurity Profiling.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. biomedres.us [biomedres.us]
troubleshooting guide for Suzuki-Miyaura reactions involving pyrazoles
<Technical Support Center: Suzuki-Miyaura Reactions of Pyrazoles
A Guide for the Research Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole substrates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C bond formation with this important heterocyclic motif. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental design.
Pyrazoles are a cornerstone in medicinal chemistry, but their journey through a Suzuki-Miyaura coupling can be fraught with challenges. Their unique electronic nature and ability to coordinate with the palladium catalyst often require a more nuanced approach than standard aryl couplings.[1][2] This guide is structured in a question-and-answer format to directly address the common pitfalls you may encounter.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki-Miyaura reaction with a pyrazole substrate is giving low to no yield. What are the likely causes and how can I fix it?
This is the most common issue and typically points to one of three areas: catalyst inhibition, suboptimal reaction conditions, or substrate reactivity issues.
Core Problem: Catalyst Inhibition
The primary suspect is often the pyrazole itself. The nitrogen atoms in the pyrazole ring, especially an unprotected N-H group, can act as ligands and coordinate to the palladium center.[3] This coordination can inhibit the catalyst or deactivate it entirely, preventing it from participating in the catalytic cycle. The acidity of the pyrazole's N-H group plays a significant role; more acidic pyrazoles tend to be more inhibitory.
Solutions & Rationale:
-
Ligand Selection is Critical: The key is to use a ligand that is sterically bulky enough to prevent the pyrazole from accessing and coordinating with the palladium center.[4][5]
-
Buchwald Ligands: Electron-rich, bulky biaryl phosphine ligands like XPhos and SPhos are often the first choice for these challenging couplings.[6] Their steric bulk creates a protective pocket around the palladium, facilitating the desired catalytic cycle while warding off the inhibitory pyrazole.
-
N-Heterocyclic Carbenes (NHCs): PEPPSI-type precatalysts, which feature NHC ligands, are also highly effective.[7]
-
-
Use of Palladium Precatalysts: Modern palladium precatalysts (like G2, G3, or G4 Buchwald precatalysts) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][4] These precatalysts are designed to generate the active Pd(0) species cleanly and efficiently in situ, avoiding side reactions that can consume the catalyst before it even starts working.
-
Increase Catalyst Loading: While not the most elegant solution, sometimes a higher catalyst loading (e.g., 3–7 mol%) is necessary to overcome partial inhibition, especially for difficult substrates.[6]
dot
Caption: Initial troubleshooting workflow for low yield.
Q2: My reaction is messy, with several side products. How can I improve selectivity?
Side reactions are common and often compete with your desired product, consuming starting materials and complicating purification. The two most frequent culprits are dehalogenation and protodeboronation .
-
Dehalogenation (or Debromination): This is the replacement of your halide (e.g., Br) with a hydrogen atom, giving you the simple, uncoupled pyrazole.[7][8] This can happen when a palladium hydride species forms and undergoes reductive elimination with the pyrazole halide.[7] Studies have shown that for aminopyrazoles, bromo and chloro derivatives are often superior to iodo-pyrazoles because they have a lower tendency to undergo dehalogenation.[9][10]
-
Protodeboronation: This is the cleavage of the C-B bond on your boronic acid or ester, replacing it with a hydrogen. This side reaction is often promoted by excess water or certain bases and is more common with unstable boronic acids at higher temperatures.[6][8][11]
Solutions to Improve Selectivity:
-
Choice of Base and Solvent: The base and solvent system is crucial.[12][13]
-
Base: A weaker base or anhydrous conditions can sometimes mitigate these side reactions. Potassium phosphate (K₃PO₄) is an excellent choice for anhydrous conditions.[6][4] For aqueous systems, potassium carbonate (K₂CO₃) is a reliable starting point.[4]
-
Solvent: Anhydrous solvents like dioxane or toluene are standard.[11] However, biphasic systems like THF/water or Dioxane/water can be very effective, as the optimal conditions are highly substrate-dependent.[6][13]
-
-
Use Boronic Esters: If protodeboronation is a persistent issue, switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) can significantly improve the outcome.[14][15]
-
Control Temperature: Running the reaction at the lowest temperature that still allows for reasonable conversion can minimize side reactions, which often have higher activation energies. Typical temperatures range from 80-110 °C.
Table 1: Recommended Starting Conditions for Pyrazole Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Pd Source | XPhos Pd G3 (2-5 mol%) | Precatalyst ensures efficient generation of active Pd(0); bulky ligand prevents inhibition.[6] |
| Ligand | (Included in precatalyst) | XPhos is a robust, sterically demanding ligand suitable for heteroaromatic couplings.[6] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | K₃PO₄ for anhydrous conditions; K₂CO₃ is a good general base for aqueous systems.[6][4] |
| Solvent | 1,4-Dioxane or Toluene/H₂O (e.g., 10:1) | Dioxane is a common choice. A small amount of water can be beneficial for transmetalation.[6][4] |
| Temperature | 80 - 110 °C | Balances reaction rate with minimizing thermal decomposition and side reactions.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidative degradation of the catalyst and reagents.[14][11] |
Q3: I am attempting a coupling at a sterically hindered position on my pyrazole, and the reaction is not working. What should I do?
Steric hindrance presents a significant challenge, particularly at the oxidative addition and reductive elimination steps of the catalytic cycle.[3][5][16]
dot
Caption: Suzuki-Miyaura cycle with pyrazole inhibition points.
Solutions for Sterically Hindered Couplings:
-
More Aggressive Ligands: While XPhos is a good start, extremely hindered couplings may require ligands that are even bulkier or have different electronic properties to promote the difficult reductive elimination step. Screening a panel of ligands is often necessary.[4][5]
-
Higher Temperatures: Increased thermal energy can help overcome the activation barrier for sterically demanding steps. You might need to push the temperature to 120 °C or higher, potentially using a higher-boiling solvent like DMF or employing microwave irradiation.[17][18]
-
Change the Halide: The C-X bond strength follows the trend C-I < C-Br < C-Cl. For a difficult oxidative addition step due to sterics, switching from a bromo- or chloro-pyrazole to an iodo-pyrazole can facilitate the reaction, as the C-I bond is weaker and more reactive.[19] However, be mindful that iodides can be more prone to dehalogenation.[9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrazole
This protocol provides a robust starting point for optimization.
Reagents & Equipment:
-
Bromopyrazole derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.3 - 1.5 mmol, 1.3 - 1.5 equiv)
-
XPhos Pd G3 (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Schlenk tube or microwave vial, magnetic stir bar, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube containing a stir bar, add the bromopyrazole, arylboronic acid, XPhos Pd G3, and K₃PO₄.[14]
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure all oxygen is removed.[14]
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.[14] A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Benchchem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem. Accessed January 15, 2026.
- El-Mekabaty, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Accessed January 15, 2026.
- El-Mekabaty, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. Accessed January 15, 2026.
- Kinzel, T., et al.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 15, 2026.
- Wei, L., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH. Accessed January 15, 2026.
- Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Accessed January 15, 2026.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- El-Mekabaty, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. Accessed January 15, 2026.
- ResearchGate. Solvent, base and Pd source effects on the model SM cross-coupling (CC)....
- Benchchem. Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles. Benchchem. Accessed January 15, 2026.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters. Benchchem. Accessed January 15, 2026.
- Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands. Benchchem. Accessed January 15, 2026.
- ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Accessed January 15, 2026.
- ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF. Accessed January 15, 2026.
- Mkhonazi, B., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. Accessed January 15, 2026.
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 15, 2026.
- Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem. Accessed January 15, 2026.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Accessed January 15, 2026.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Accessed January 15, 2026.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions.
- Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry. Accessed January 15, 2026.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- NIH. (2023). Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. PMC. Accessed January 15, 2026.
- RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Accessed January 15, 2026.
- ResearchGate. (2025). (PDF) ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions..
- Synfacts. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Thieme. Accessed January 15, 2026.
- ResearchGate. Suzuki–Miyaura Cross-Coupling of N–Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Request PDF. Accessed January 15, 2026.
- Semantic Scholar. Sequential S(N)Ar Reaction/Suzuki-Miyaura Coupling/C-H Direct Arylations Approach for the Rapid Synthesis of Tetraaryl-Substituted Pyrazoles.. Semantic Scholar. Accessed January 15, 2026.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Accessed January 15, 2026.
- RSC Publishing. (2022). Hot articles – RSC Advances Blog. RSC Advances Blog. Accessed January 15, 2026.
- Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem. Accessed January 15, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
An In-Depth Technical Guide for Researchers
Prepared by: Your Senior Application Scientist
Welcome to the technical support center. This guide provides detailed, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole (CAS No. 1215205-65-4). Our goal is to equip you with the knowledge to diagnose issues and select the most effective purification strategy, ensuring the high purity required for downstream applications in drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, for heterocyclic compounds like this pyrazole, impurities typically fall into several common categories:
-
Unreacted Starting Materials: The most common culprits are the precursors used in the final cyclization step, such as (2,6-dichlorophenyl)hydrazine and a brominated three-carbon carbonyl compound (e.g., a brominated diketone or aldehyde).
-
Regioisomers: Pyrazole synthesis is not always perfectly regioselective. Depending on the precursors, you may have isomeric pyrazole products where the substituents are arranged differently on the ring.
-
Reaction Byproducts: Side reactions can generate various impurities. For instance, self-condensation of starting materials or degradation of the product under harsh reaction conditions (e.g., high temperature or strong acid/base) can occur.[1]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., THF, DMF, Toluene, Dichloromethane) can be retained in the crude product.
-
Inorganic Salts: Salts from reagents or workup procedures (e.g., sodium sulfate, magnesium sulfate, sodium bicarbonate) may be present if the organic phase was not adequately washed or dried.
Q2: What is the best first-pass purification strategy for this compound?
A2: For a solid crude product, recrystallization is almost always the most efficient and scalable first-pass strategy. It is excellent for removing small amounts of impurities that have different solubility profiles from your target compound. If the product is an oil or recrystallization fails to achieve the desired purity, flash column chromatography is the next logical step due to its high resolving power.
A general purification workflow is outlined below.
Sources
Technical Support Center: Scale-Up Synthesis of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
Welcome to the Technical Support Center for the scale-up synthesis of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the specific challenges encountered during the large-scale production of this key intermediate.
Introduction
The synthesis of this compound is a critical process in the development of various pharmaceuticals and agrochemicals. While the bench-scale synthesis may appear straightforward, scaling up this process introduces a host of challenges that can impact yield, purity, and safety. This guide provides a comprehensive overview of a robust synthetic route and addresses potential issues with scientifically grounded solutions.
Proposed Synthetic Route for Scale-Up
A common and scalable approach to the synthesis of this compound involves a two-step process: the Paal-Knorr synthesis of the pyrazole ring followed by regioselective bromination.[1][2]
Step 1: Synthesis of 1-(2,6-dichlorophenyl)-1H-pyrazole
This step involves the cyclocondensation of a 1,3-dicarbonyl compound, such as malondialdehyde or a synthetic equivalent, with (2,6-dichlorophenyl)hydrazine.
Step 2: Bromination of 1-(2,6-dichlorophenyl)-1H-pyrazole
The pyrazole from Step 1 is then regioselectively brominated at the C4 position using a suitable brominating agent like N-Bromosuccinimide (NBS).
Below is a visual representation of the proposed synthetic workflow:
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.
Q1: We are experiencing a significant exotherm during the addition of (2,6-dichlorophenyl)hydrazine in the cyclocondensation step, leading to impurity formation. How can we mitigate this?
A1: The cyclocondensation reaction is often exothermic, and poor heat dissipation is a common issue on a larger scale due to the decreased surface-area-to-volume ratio of reactors.[3] Uncontrolled temperature spikes can lead to side reactions and degradation of the product.
Troubleshooting Steps:
-
Controlled Reagent Addition: Implement a slow, controlled addition of the (2,6-dichlorophenyl)hydrazine solution. A dropwise addition with careful monitoring of the internal reaction temperature is crucial.[4]
-
Enhanced Cooling: Ensure your reactor's cooling system is adequate for the scale. Pre-cooling the reaction mixture before the addition of the hydrazine can also help manage the initial exotherm.
-
Solvent Selection: The choice of solvent can influence the reaction rate and exotherm. A solvent with a higher boiling point and good heat capacity can help to better absorb the heat generated.
-
Flow Chemistry: For very large-scale production, consider transitioning to a continuous flow process. Flow reactors offer superior heat transfer and temperature control, significantly enhancing safety and consistency.[4]
Q2: The bromination step is not regioselective, and we are observing the formation of di-brominated and other isomeric impurities. How can we improve the selectivity for the 4-bromo position?
A2: Achieving high regioselectivity in the bromination of N-aryl pyrazoles is critical for obtaining a pure product. The formation of isomers is often related to the reaction conditions and the nature of the brominating agent.
Troubleshooting Steps:
-
Choice of Brominating Agent: While N-Bromosuccinimide (NBS) is a common choice, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can sometimes offer better selectivity.
-
Solvent Effects: The polarity of the solvent can influence the electrophilicity of the brominating agent and the reactivity of the pyrazole ring. A solvent screen is recommended to find the optimal medium for the reaction. Acetonitrile is often a good starting point for electrophilic brominations using NBS.
-
Temperature Control: Bromination reactions should be conducted at a controlled, and often low, temperature to minimize over-reaction and side product formation.
-
Acid Catalyst: The addition of a catalytic amount of a protic or Lewis acid can sometimes enhance the rate of the desired bromination reaction over side reactions.
Q3: We are facing difficulties in purifying the final product, this compound, on a large scale. What are the recommended purification strategies?
A3: Purification is a critical step in any scale-up process. The physical properties of this compound, a solid with a molecular weight of 291.96 g/mol , allow for several purification strategies.[5]
Recommended Purification Methods:
| Method | Advantages | Disadvantages |
| Crystallization | Highly effective for removing impurities, scalable, and cost-effective. | Requires finding a suitable solvent system; can lead to yield loss in the mother liquor. |
| Slurry Wash | Simple and effective for removing minor, more soluble impurities. | Less effective for impurities with similar solubility to the product. |
| Column Chromatography | Provides high purity. | Not ideal for very large-scale production due to high solvent consumption and cost. |
Troubleshooting Crystallization:
-
Solvent Screening: A systematic solvent screen is essential to identify a solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Seeding: Using seed crystals of the pure product can help to control the crystallization process and obtain a more uniform particle size.
-
Cooling Profile: A slow and controlled cooling profile is crucial for obtaining large, pure crystals. Rapid cooling can lead to the trapping of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling (2,6-dichlorophenyl)hydrazine hydrochloride on a large scale?
A1: (2,6-Dichlorophenyl)hydrazine hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE). Key safety concerns include:
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Irritation: It can cause skin and serious eye irritation.[6]
-
Dust Explosion: As a fine powder, it may form combustible dust concentrations in the air.[6]
Q2: What are the challenges associated with using N-Bromosuccinimide (NBS) on a large scale?
A2: While NBS is a convenient brominating agent, its use on a large scale presents some challenges:
-
Exothermic Reactions: Reactions involving NBS are generally exothermic and require careful temperature control.[7]
-
Decomposition: NBS can decompose over time, especially when exposed to moisture and light, releasing bromine. It should be stored in a refrigerator.[7]
-
Solvent Incompatibility: Incompatibilities between NBS and certain solvents, such as DMF, have been reported, leading to hazardous thermal decomposition at elevated temperatures.[8]
Q3: How can we monitor the progress of the reaction effectively during scale-up?
A3: In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency. Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantitatively monitoring the disappearance of starting materials and the formation of the product and any impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile components in the reaction mixture.
Experimental Protocols
Protocol 1: Synthesis of 1-(2,6-dichlorophenyl)-1H-pyrazole
-
To a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the 1,3-dicarbonyl compound and a suitable solvent (e.g., ethanol or acetic acid).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of (2,6-dichlorophenyl)hydrazine in the same solvent via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by HPLC or TLC.
-
Isolate the product by filtration or extraction, depending on its physical properties.
Protocol 2: Synthesis of this compound
-
Charge the 1-(2,6-dichlorophenyl)-1H-pyrazole and a suitable solvent (e.g., acetonitrile) to a reactor.
-
Cool the mixture to 0-5 °C.
-
In a separate vessel, prepare a solution or slurry of N-Bromosuccinimide (NBS) in the same solvent.
-
Slowly add the NBS solution/slurry to the pyrazole solution, maintaining the temperature below 10 °C.
-
Stir the reaction at a controlled temperature until completion.
-
Quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution).
-
Isolate the crude product by filtration and purify by crystallization.
Logical Relationships in Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting common issues in the synthesis.
References
-
ResearchGate. (2025). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone.[Link]
-
Wikipedia. (2019). N-Bromosuccinimide.[Link]
-
ResearchGate. (2023). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.[Link]
-
ACS Publications. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide.[Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.[Link]
-
PubChem. 4-Bromopyrazole.[Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS).[Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.[Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.[Link]
-
MDPI. (2022). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles.[Link]
-
Wikipedia. Paal–Knorr synthesis.[Link]
-
National Center for Biotechnology Information. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.[Link]
-
Chemsrc. 4-Bromo-1,2-dichlorobenzene.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. pubs.acs.org [pubs.acs.org]
degradation pathways of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
Technical Support Center: Degradation Pathways of Phenylpyrazoles
This guide provides in-depth technical support for researchers, scientists, and drug development professionals studying the degradation of phenylpyrazole compounds, with a specific focus on the structural class represented by 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole. While this specific molecule has limited dedicated literature, its core structure is shared with the extensively studied insecticide, Fipronil. Therefore, this guide leverages the wealth of data on Fipronil's degradation as a robust model to predict and troubleshoot the experimental behavior of its analogues.
The primary degradation pathways for this class of compounds are driven by abiotic factors like light and water, and biotic factors involving microbial action. Understanding these pathways is critical for environmental fate analysis, metabolite profiling, and risk assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products I should expect when studying a compound like this compound?
Based on the established degradation patterns of the structurally similar insecticide Fipronil, you can anticipate metabolites formed through four main reactions: photolysis, hydrolysis, oxidation, and reduction.[1][2] The specific functional groups on your molecule will determine the exact products, but the core transformations are predictable.
-
Photolysis Product (Desulfinyl analogue): Exposure to UV light or sunlight typically leads to the cleavage of sulfur-containing groups at the C4 position of the pyrazole ring, forming a "desulfinyl" derivative.[3][4] For Fipronil, this product is Fipronil-desulfinyl.
-
Hydrolysis Product (Amide analogue): In alkaline aqueous conditions, the nitrile group often present on phenylpyrazoles undergoes hydrolysis to form an amide.[3][5] This reaction is generally stable at neutral or acidic pH.[3]
-
Oxidation Product (Sulfone analogue): Aerobic microbial activity or chemical oxidation converts the sulfinyl group of Fipronil into a sulfone.[1][6] This is a common pathway in aerobic soils.[7]
-
Reduction Product (Sulfide analogue): Anaerobic or anoxic conditions, often mediated by soil microorganisms, can reduce the sulfinyl group to a sulfide.[1][6]
Table 1: Major Degradation Products of Fipronil and Their Formation Pathways
| Degradation Product | Formation Pathway | Key Environmental Condition |
| Fipronil-desulfinyl | Photolysis | UV Light / Sunlight[4] |
| Fipronil-amide | Hydrolysis | Alkaline pH (e.g., pH > 7)[3] |
| Fipronil-sulfone | Oxidation | Aerobic / Oxic[6] |
| Fipronil-sulfide | Reduction | Anaerobic / Anoxic[6] |
It's important to note that many of these degradation products are not benign; Fipronil-sulfone and Fipronil-desulfinyl, for example, are known to be more toxic to some non-target organisms than the parent compound.[3][8]
Q2: I'm observing unexpected peaks in my LC-MS/MS analysis. What could they be?
While the four primary metabolites are most common, several secondary degradation pathways can lead to unexpected products.
-
Pyrazole Ring Cleavage: Aggressive photodegradation conditions can cause the pyrazole ring itself to break down, leading to the formation of aniline derivatives.[9] These are often more polar and may elute earlier in a reverse-phase chromatography setup.
-
Dechlorination: Further photodegradation of the primary photoproducts (like Fipronil-desulfinyl) can lead to the sequential loss of chlorine atoms from the dichlorophenyl ring.[10] This results in mono- and di-dechlorinated products, which will have distinct mass-to-charge ratios (m/z).
-
Further Oxidation: The sulfone metabolite is relatively stable, but some studies suggest it can be further oxidized to a sulfonic acid under strong photolytic conditions.[5][11]
Use the flowchart below to troubleshoot the identity of unknown peaks.
Caption: Troubleshooting workflow for identifying unknown peaks.
Q3: My degradation half-life is significantly different from published values. What factors could be at play?
Half-life is highly sensitive to experimental conditions. A deviation from expected values is a common issue and can usually be traced to one of the following factors:
-
pH: Hydrolysis is critically dependent on pH. Fipronil is stable at pH 5 and 7 but degrades in alkaline conditions.[3] Ensure your aqueous buffers are correctly prepared and stable throughout the experiment.
-
Light Source and Intensity: For photolysis studies, the wavelength and intensity of your light source are crucial. Natural sunlight varies, and different laboratory UV lamps (e.g., xenon arc) will produce different degradation rates.[5] The half-life of Fipronil in water under UV light can be as short as 4-12 hours.[3]
-
Soil Composition: In biotic studies, soil type is paramount. Organic matter content, microbial population, moisture, and aeration all dramatically influence degradation. High soil moisture (>50%) tends to favor reductive pathways (forming sulfide), while lower moisture and aerobic conditions favor oxidation (forming sulfone).[7][12]
-
Temperature: Like most chemical reactions, degradation rates are temperature-dependent. An increase in temperature will generally accelerate both biotic and abiotic degradation.
Q4: How can I design an experiment to differentiate between biotic and abiotic degradation?
This is a fundamental question in environmental fate studies. The key is to use proper controls. Your experimental setup should include three conditions run in parallel:
-
Test Condition: Non-sterile soil/media, exposed to all experimental conditions (e.g., light, controlled temperature).
-
Sterile Control: Sterilized soil/media (e.g., by autoclaving or gamma irradiation), exposed to the same conditions. Degradation observed here is abiotic.
-
Dark Control: Non-sterile soil/media, kept in complete darkness but otherwise under the same conditions. This control isolates biotic and hydrolytic degradation from photodegradation.
By comparing the loss of the parent compound and the formation of products across these three setups, you can attribute degradation to biotic, photolytic, or other abiotic processes.
Visualizing the Degradation Network
The interplay between the different degradation pathways can be visualized as a network. The parent compound can be transformed through several competing routes, and the primary products can sometimes be further degraded.
Caption: Major degradation pathways for phenylpyrazole insecticides.
Troubleshooting & Protocols
Guide: Troubleshooting Inconsistent Half-Life (t½) Calculations
-
Verify First-Order Kinetics: Most degradation studies assume first-order kinetics. Plot the natural log (ln) of the concentration versus time. The data should form a straight line (r² > 0.95). If not, the reaction may not be first-order, and a simple t½ = 0.693/k calculation is inappropriate.
-
Check Analyte Extraction Efficiency: Inconsistent recovery during sample preparation is a major source of error. Run matrix-spiked samples at each time point to ensure your extraction efficiency is consistent. The QuEChERS method is a robust choice for many matrices.[13]
-
Ensure Homogeneity: In soil or sediment studies, ensure the test compound is thoroughly and evenly mixed with the matrix at the start of the experiment. Inadequate mixing leads to "hot spots" and highly variable results.
-
Monitor Environmental Parameters: Continuously monitor and record pH, temperature, and light intensity (for photolysis) throughout the experiment. Fluctuations can alter the degradation rate over time.
Protocol: Standard Photodegradation Study in Aqueous Solution
This protocol outlines a basic procedure to assess the photodegradation of a phenylpyrazole compound in water.
Objective: To determine the photodegradation rate and identify major photoproducts.
Materials:
-
Test compound (e.g., this compound)
-
HPLC-grade acetonitrile and water
-
pH 5.5 buffer (since Fipronil is stable to hydrolysis at this pH[5])
-
Quartz tubes (transparent to UV light)
-
Xenon arc lamp or other suitable UV light source
-
HPLC-UV or LC-MS/MS system for analysis
-
Amber vials for dark controls
Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound in acetonitrile. Spike this into the pH 5.5 buffer to create a final concentration in the low mg/L range (e.g., 1-5 mg/L). Ensure the final concentration of acetonitrile is low (<1%) to minimize co-solvent effects.
-
Experimental Setup:
-
Dispense the solution into several quartz tubes for the light-exposed samples.
-
Dispense the same solution into amber vials for the dark control samples.
-
-
Exposure: Place the quartz tubes under the UV light source. Place the amber vials alongside them, wrapped in aluminum foil to ensure complete darkness. Maintain a constant temperature.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one quartz tube and one amber vial.
-
Analysis: Immediately analyze the samples by direct injection into an HPLC-UV or LC-MS/MS system.[5] Monitor the decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradation products.
-
Data Processing:
-
Plot the concentration of the parent compound against time for both light and dark conditions.
-
Calculate the observed rate constant (k) from the slope of the linear plot of ln(concentration) vs. time.
-
Calculate the half-life (t½) as 0.693/k.
-
References
- Kinetics and Mechanisms of Abiotic Degradation of Fipronil (Hydrolysis and Photolysis). (n.d.).
- Hainzl, D., & Casida, J. E. (2001).
- Bhatt, P., et al. (2022). Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites. PMC - PubMed Central.
- The degradation products of fipronil (A) under environmental... (n.d.).
- Analytical method for determination of fipronil and its metabolites in vegetables using the QuEChERS method and gas chromatography/mass spectrometry. (2015). PubMed.
- Fipronil Technical Fact Sheet. (n.d.).
- Chemical structures of fipronil (1) and their degradation products, amide (2), desulfinyl (3), sulfide (4), and sulfone (5). (n.d.).
- Hirashima, S., et al. (2023). Photodegradation of the insecticide fipronil in aquatic environments: photo-dechlorination processes and products. Read by QxMD.
- Elucidation of Fipronil Photodegradation Pathways. (2000).
- Li, Y., et al. (2024). Immunoassays and Emerging Analytical Techniques of Fipronil and its Metabolites for Food Safety: A Review. eScholarship.org.
- Metabolites or degradation products of fipronil. (n.d.).
- Immunoassays and Emerging Analytical Techniques of Fipronil and its Metabolites for Food Safety: A Review. (2024).
- Elucidation of fipronil photodegradation p
- Cappelini, L. T. D., et al. (2021).
- Phototransformation of the Insecticide Fipronil: Identification of Novel Photoproducts and Evidence for an Alternative Pathway of Photodegradation. (n.d.).
- Uniyal, S., et al. (2016). Degradation of fipronil by Stenotrophomonasacidaminiphila isolated from rhizospheric soil of Zea mays. PMC - PubMed Central.
- Bhatt, P., et al. (2021).
- Fipronil metabolism and dissipation in a simplified aqu
- Determination of Fipronil and its Metabolite Fipronil Sulfone in Eggs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Using a Modified QuEChERS Method. (n.d.).
- Environmental Chemistry Methods: Fipronil; 446055-04. (n.d.). US EPA.
- Degradation pathways of fipronil in microorganisms (Uniyal et al. 2016;...). (n.d.).
- Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites. (2022).
- Biodegradation of Fipronil: Transformation Products, Microbial Characterisation and Toxicity Assessment. (2021). Vrije Universiteit Amsterdam.
- Laboratory and field studies on the degradation of fipronil in a soil. (2002). ConnectSci.
- Laboratory and field studies on the degradation of fipronil in a soil. (2002).
Sources
- 1. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of fipronil: current state of mechanisms of biodegradation and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fipronil Technical Fact Sheet [npic.orst.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biodegradation of Fipronil: Transformation Products, Microbial Characterisation and Toxicity Assessment - ProQuest [proquest.com]
- 7. connectsci.au [connectsci.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. login.medscape.com [login.medscape.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Analytical method for determination of fipronil and its metabolites in vegetables using the QuEChERS method and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity in their synthetic workflows. Pyrazole scaffolds are cornerstones of modern medicinal chemistry, but the synthesis of specific, unsymmetrically substituted pyrazoles is often complicated by the formation of regioisomeric mixtures.[1][2] This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you gain precise control over your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing regioselectivity in the most common pyrazole synthesis route, the Knorr condensation.
Q1: What exactly is regioselectivity in pyrazole synthesis, and why is it a critical issue?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over others in a chemical reaction. In the context of the Knorr pyrazole synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can proceed via two different pathways, yielding two distinct regioisomeric pyrazoles.[2][3][4]
This occurs because the substituted hydrazine (e.g., methylhydrazine) has two non-equivalent nitrogen atoms, and the dicarbonyl has two carbonyl groups with different electronic and steric environments. The initial nucleophilic attack can happen at either carbonyl, leading to a mixture of products that are often difficult and costly to separate due to their similar physical properties.[4][5][6][7] For drug development, ensuring the synthesis of a single, correct regioisomer is a regulatory and safety imperative.
Q2: My Knorr condensation is yielding a 1:1 mixture of regioisomers. What are the primary factors controlling the outcome?
A2: The regiochemical outcome is a delicate balance of several competing factors. Understanding these is key to troubleshooting your reaction.[4][8]
-
Electronic Effects: The most significant factor is the relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. Electron-withdrawing groups (like -CF₃) strongly activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[4] Conversely, electron-donating groups decrease electrophilicity.
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile. The reaction will often favor attack at the less sterically encumbered carbonyl center.[4]
-
Reaction Conditions (pH, Solvent, Temperature): These are the most powerful and easily adjustable parameters for controlling regioselectivity. The pH can alter the nucleophilicity of the hydrazine nitrogens, while the solvent can modulate the reactivity of the carbonyl groups.[4][8]
Q3: How can changing the solvent dramatically improve regioselectivity? I've seen reports on fluorinated alcohols.
A3: This is an excellent and highly effective strategy. While traditional solvents like ethanol often lead to poor selectivity, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically shift the reaction to favor a single isomer.[1][5][9][10][11]
The causality lies in their unique solvent properties. Fluorinated alcohols are strong hydrogen-bond donors but very poor hydrogen-bond acceptors.[5] This allows them to selectively solvate and stabilize the transition state leading to one regioisomer over the other, often by differentiating the electrophilicity of the two carbonyl groups in the diketone. HFIP is generally more effective than TFE at directing this selectivity.[5][9]
Part 2: Troubleshooting Guide for Regioisomer Formation
This section provides a logical workflow for addressing the most common issue in pyrazole synthesis: the formation of an inseparable or difficult-to-separate mixture of regioisomers.
Primary Issue: My reaction produces a mixture of regioisomers.
This guide will help you diagnose the problem and implement effective solutions.
Data-Driven Solvent Selection
The choice of solvent is the single most impactful and easily modified parameter for controlling regioselectivity. The data below, synthesized from literature, demonstrates the dramatic effect of switching from a standard solvent like ethanol to a fluorinated alcohol like HFIP.[1][9]
| Entry | R¹ | R² | Solvent | Ratio (3-CF₃ : 5-CF₃) | Combined Yield (%) | Reference |
| 1 | CF₃ | Ph | EtOH | 57 : 43 | 85 | [1][9] |
| 2 | CF₃ | Ph | TFE | 85 : 15 | 90 | [1][9] |
| 3 | CF₃ | Ph | HFIP | 97 : 3 | 92 | [1][9] |
| 4 | CF₃ | 2-Furyl | EtOH | 60 : 40 | 88 | [9] |
| 5 | CF₃ | 2-Furyl | HFIP | >99 : 1 | 95 | [9] |
Part 3: Validated Experimental Protocols
Protocol 1: High-Regioselectivity Knorr Synthesis of 3-CF₃/5-Aryl Pyrazoles
This protocol is optimized for producing the 1-methyl-3-trifluoromethyl-5-aryl-1H-pyrazole isomer with high selectivity, leveraging the directing effect of HFIP.
Materials:
-
1-Aryl-3-trifluoromethyl-1,3-dicarbonyl compound (1.0 mmol)
-
Methylhydrazine (1.2 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2 M solution, 5 mL)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve the 1-aryl-3-trifluoromethyl-1,3-dicarbonyl (1.0 mmol) in HFIP (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add methylhydrazine (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.[9]
-
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to afford the pure desired pyrazole regioisomer.[12]
Protocol 2: Separation and Characterization of Regioisomers
If a mixture is unavoidable, this protocol outlines how to separate the isomers and unambiguously confirm their structures.
A. Separation by Flash Column Chromatography: [6][7][13]
-
Develop a TLC Method: Test various solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) to find one that shows baseline separation of the two isomer spots on a TLC plate.
-
Prepare the Column: Pack a glass column with silica gel as a slurry using your initial, low-polarity mobile phase.
-
Dry Load the Sample: Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves separation.
-
Elute and Fractionate: Run the column using a shallow gradient of your chosen solvent system. Collect small fractions and monitor them by TLC to identify and combine the pure fractions of each isomer.
B. Spectroscopic Characterization to Assign Regioisomers: [6][14]
-
¹H and ¹³C NMR: Acquire standard 1D spectra for each pure isomer. While these spectra confirm the presence of the pyrazole core and its substituents, they often cannot distinguish between the C3 and C5 positions.[15]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is the definitive method for assigning regiochemistry.[6][13]
-
Principle: The NOESY experiment detects protons that are close in space (< 5 Å).
-
Application: For a 1-methyl-3-R¹-5-R²-pyrazole, an NOE correlation between the N-methyl protons and the protons of the substituent at the C5 position will be observed. No such correlation will exist with the C3 substituent. This unambiguously identifies the C5 position and thus confirms the structure of the regioisomer.
-
Part 4: Visualizing the Mechanistic Origin of Regioisomers
The formation of two regioisomers originates from the initial attack of the substituted hydrazine on the unsymmetrical 1,3-diketone. The following diagram illustrates these two competing pathways.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., et al. (2008). Full text of "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs". Journal of Organic Chemistry. [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6699. [Link]
-
Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]
-
Wang, C., et al. (2014). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 53(45), 12253-12257. [Link]
-
Wang, Y., et al. (2022). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 27(19), 6548. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry, 73(9), 3523-9. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Gomaa, A. M., & Ali, M. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives. Molecules, 28(18), 6509. [Link]
-
Bellina, F., Cauteruccio, S., & Rossi, R. (2006). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 8(21), 4919–4922. [Link]
-
Deadman, J. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2217-2223. [Link]
-
UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UABDivulga. [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. [Link]
-
Kumar, V., & Gupta, G. K. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical Sciences, 12(1), 387-404. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific Reaction Namedex. [Link]
-
ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Request PDF. [Link]
-
ResearchGate. (2013). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Request PDF. [Link]
-
Sauthof, L., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]
-
UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UABDivulga. [Link]
-
Re-Mi, O., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11630–11635. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions with the sterically demanding substrate, 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole. Our guidance is grounded in established chemical principles and field-proven insights to help you overcome common experimental hurdles.
Core Concepts: Understanding the Challenge
The substrate this compound presents a unique set of challenges primarily due to the bulky 2,6-dichlorophenyl group. This steric hindrance significantly impacts the catalytic cycle, particularly the reductive elimination step. Furthermore, the pyrazole moiety, as an N-heterocycle, can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2][3] A successful cross-coupling strategy must address both of these factors through careful selection of the catalyst, ligand, and reaction conditions.
The general palladium-catalyzed cross-coupling cycle is the foundation for troubleshooting these reactions. Understanding each step is critical to diagnosing experimental failures.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
General Troubleshooting & FAQs
This section addresses broad issues applicable to most cross-coupling reactions involving this substrate.
Q1: My reaction shows low to no conversion. What are the first things to investigate?
A1: When a reaction fails, systematically evaluate the three core components: the catalyst system, the reagents' quality, and the reaction conditions.
-
Catalyst System: The most common issue is an inappropriate ligand. For this substrate, standard ligands like PPh₃ are often ineffective. You require a bulky, electron-rich phosphine ligand to facilitate both the oxidative addition and the sterically demanding reductive elimination step.[4] Consider using a pre-formed palladium(0) catalyst like Pd(PPh₃)₄ or ensuring your Pd(II) source (e.g., Pd(OAc)₂) is effectively reduced in situ.[5]
-
Reagent Quality: Ensure all solvents and liquid amines are anhydrous and rigorously degassed. Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[1][3] Bases should be finely powdered and dry. Coupling partners, like boronic acids, can degrade on storage.[3]
-
Reaction Conditions: The C-Br bond on your substrate may require elevated temperatures (80-120 °C) for efficient oxidative addition.[6][7] Ensure the reaction is under a positive pressure of an inert gas (Argon or Nitrogen) and that stirring is adequate, especially for heterogeneous mixtures.
Q2: How does the 2,6-dichlorophenyl group specifically influence catalyst and ligand choice?
A2: The two ortho-chlorine atoms create a "cage" of steric bulk around the reaction center. This makes the final, product-forming reductive elimination step extremely difficult for the palladium catalyst. To overcome this, the ligand must also be very bulky. These large ligands increase the "cone angle," effectively forcing the two coupling partners on the palladium center closer together and promoting their elimination to form the desired C-C or C-N bond.[4][8]
Electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are the industry standard for this type of challenge.[2][9][10]
| Ligand Type | Recommended Examples | Key Features |
| Bulky Biaryl Phosphines | SPhos, XPhos, tBuXPhos, RuPhos | Excellent for sterically hindered substrates; promote fast reductive elimination.[8][9][11] |
| Highly Hindered Ligands | AdBrettPhos, tBuBrettPhos | Specifically designed for challenging C-N couplings with five-membered heterocycles.[12] |
| Ferrocene-Based Ligands | dppf | Bidentate ligand that can be effective in some Suzuki and Sonogashira reactions.[7][13] |
Q3: I'm observing a significant amount of a side product where the bromine atom is replaced by hydrogen (hydrodehalogenation). How can I minimize this?
A3: Hydrodehalogenation can arise from several sources. The most common culprits are trace amounts of water or other proton sources, or hydride impurities in the solvent or base. In some cases, the amine or solvent can act as a hydride source at elevated temperatures.
-
Solution 1: Rigorous Drying: Flame-dry your glassware. Use freshly distilled or purchased anhydrous solvents. Ensure your base is dry and stored in a desiccator.
-
Solution 2: Base Selection: Some bases are more prone to causing this side reaction. If using a hydride-containing base, consider switching to a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) base.[5]
-
Solution 3: Optimize Temperature: Lowering the reaction temperature, if possible, can sometimes reduce the rate of hydrodehalogenation relative to the desired coupling.[1]
Reaction-Specific Troubleshooting Guides
A. Suzuki-Miyaura Coupling (C-C)
Q: What is a reliable starting catalyst system for a Suzuki-Miyaura coupling with this substrate?
A: For a sterically hindered aryl bromide like this, a robust catalyst system is essential. A highly effective starting point would be a second-generation Buchwald palladacycle precatalyst, which are air-stable and highly active.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a finely powdered base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., SPhos Pd G2, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture).[14]
-
Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.
Q: My primary side product is from the homocoupling of my boronic acid. How can this be prevented?
A: Boronic acid homocoupling is almost always caused by the presence of oxygen. The mechanism often involves a Pd(II)-mediated oxidative coupling of two boronic acid molecules.[3]
-
Primary Solution: The most critical step is to ensure your reaction is under a strictly anaerobic atmosphere. Thoroughly degas your solvent(s) by sparging with argon for 30-60 minutes or by using several freeze-pump-thaw cycles.[14]
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[3]
B. Buchwald-Hartwig Amination (C-N)
Q: I am attempting to couple a primary alkylamine and observing very low yields and decomposition. What is the likely issue?
A: Primary and some secondary alkylamines that possess hydrogen atoms on the β-carbon are susceptible to a side reaction called β-hydride elimination.[15][16] After the palladium intermediate is formed, the catalyst can remove a β-hydrogen from the amine's alkyl chain, leading to an olefin and a palladium-hydride species, which ultimately results in decomposition and low yields of the desired C-N coupled product.[16]
-
Solution 1: Ligand Choice: This is a classic challenge in C-N coupling. The Buchwald group developed specific ligands to overcome this issue. For your substrate, tBuDavePhos has been shown to be effective for coupling amines that lack β-hydrogens, while other specialized ligands are needed for those that do.[6][15][16] For challenging heterocyclic substrates, ligands like AdBrettPhos or tBuBrettPhos are specifically designed to favor reductive elimination over β-hydride elimination.[12]
-
Solution 2: Consider a Copper Catalyst: For certain alkylamines with β-hydrogens where palladium catalysis is low-yielding, a copper-catalyzed (Ullmann-type) reaction can be a complementary and more effective strategy.[6][16]
Caption: Decision workflow for troubleshooting low yields in Buchwald-Hartwig amination.
C. Sonogashira Coupling (C-C)
Q: My Sonogashira reaction is very sluggish and the mixture turns black almost immediately. What is happening?
A: A black precipitate is characteristic of "palladium black," which is finely divided, catalytically inactive palladium metal.[17] This indicates your active Pd(0) catalyst is decomposing. For a hindered aryl bromide, the oxidative addition step is often slow and requires heat.[7] However, high temperatures can also accelerate catalyst decomposition, especially with suboptimal ligands.
-
Solution 1: Ligand and Catalyst Choice: Standard Sonogashira catalysts like PdCl₂(PPh₃)₂ may not be robust enough.[1] Consider a more stable system using a bulky, electron-rich phosphine ligand (e.g., cataCXium® A, SPhos) with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
-
Solution 2: Solvent: Some solvents, like THF, can promote the formation of palladium black in certain cases.[17] Consider switching to a different solvent such as DMF, toluene, or even running the reaction neat in the amine base (e.g., diisopropylamine).[7]
-
Solution 3: Temperature Control: Gradually increase the temperature. Start at a moderate temperature (e.g., 60 °C) and only increase it if the reaction does not proceed. An uncontrolled high temperature from the start can rapidly kill the catalyst.[1]
Q: How can I minimize the formation of alkyne homocoupling (Glaser coupling) byproducts?
A: Glaser coupling is a copper-mediated oxidative homocoupling of the terminal alkyne and is a very common side reaction in Sonogashira couplings.[1]
-
Strictly Anaerobic Conditions: This is the most critical factor. Oxygen is required for the Glaser coupling pathway. Ensure your flask, solvents, and reagents are thoroughly deoxygenated.[1]
-
Slow Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions typically require a higher catalyst loading and a different amine base (e.g., pyrrolidine), but they completely eliminate the possibility of Glaser coupling.[18]
References
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central. [Link]
-
Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]
-
Sonogashira troubleshooting help needed. Reddit. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. ACS Publications. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. PubMed Central. [Link]
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in... ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
purity analysis of synthesized 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole by HPLC
An Expert's Guide to HPLC Purity Analysis of Synthesized 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound this compound serves as a crucial building block in the synthesis of various biologically active molecules. Its purity can directly influence the outcome of subsequent synthetic steps and the pharmacological profile of the final product. Even trace impurities can lead to significant side effects, reduced therapeutic efficacy, or complications in downstream process chemistry. Therefore, a robust, accurate, and validated analytical method for purity determination is indispensable.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will delve into the rationale behind methodological choices, present a detailed experimental protocol, and offer comparative data to guide researchers in selecting and implementing the most effective approach for their specific needs.
Methodology Comparison: Selecting the Optimal HPLC Strategy
The choice of HPLC method is dictated by the physicochemical properties of the analyte and potential impurities. This compound is a non-polar, aromatic heterocyclic compound, making Reversed-Phase HPLC (RP-HPLC) the most suitable analytical approach. However, variations in column chemistry, mobile phase composition, and gradient elution can significantly impact the separation efficiency.
Key Separation Parameters & Their Impact
-
Stationary Phase (Column): The C18 (octadecylsilyl) stationary phase is the workhorse for separating non-polar compounds. Its long alkyl chains provide a high degree of hydrophobicity, promoting retention of the analyte. For potentially closely-related impurities, a column with high carbon load and end-capping is preferable to minimize peak tailing from interactions with residual silanol groups. An alternative, the Phenyl-Hexyl phase, can offer different selectivity due to π-π interactions with the aromatic rings of the analyte and impurities, potentially resolving co-eluting peaks observed on a C18 column.
-
Mobile Phase: A mixture of a weak acid in water (e.g., 0.1% formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) is standard. The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength for non-polar compounds.
-
Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is generally superior to an isocratic elution for purity analysis. This is because it allows for the effective elution of a wide range of impurities with varying polarities, from early-eluting polar starting materials to late-eluting non-polar byproducts, all within a reasonable run time.
Comparative Data of HPLC Conditions
The following table summarizes the performance of two common RP-HPLC methods for the analysis of this compound, highlighting the differences in resolution and peak shape.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 50% B to 95% B in 15 min | 50% B to 95% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (Main Peak) | 12.5 min | 11.8 min |
| Resolution (vs. Impurity 1) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
As the data indicates, Method B using the Phenyl-Hexyl column provides superior resolution for a critical impurity and a better peak shape, suggesting it may be the more robust method for quality control.
Detailed Experimental Protocol: RP-HPLC Purity Assay
This section provides a step-by-step protocol for the purity analysis of this compound using the optimized Phenyl-Hexyl column method. This protocol is designed to be a self-validating system, with built-in checks for system suitability.
Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Materials and Reagents
-
This compound (Sample)
-
Reference Standard of this compound
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Phenyl-Hexyl column (250 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™)
Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of deionized water. Mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration).
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. This yields a 0.1 mg/mL solution.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution, using the synthesized this compound.
-
-
Chromatographic Conditions:
-
Set the column oven temperature to 30 °C.
-
Set the UV detection wavelength to 254 nm.
-
Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
The gradient program is as follows:
Time (min) %A %B 0.0 50 50 15.0 5 95 20.0 5 95 20.1 50 50 | 25.0 | 50 | 50 |
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.
-
The tailing factor should be not more than 1.5.
-
These criteria ensure the system is performing adequately before sample analysis.
-
-
Analysis Sequence:
-
Inject the diluent (blank) to ensure no carryover or system contamination.
-
Inject the prepared sample solution in duplicate.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Understanding Potential Impurities
The purity analysis is not just about quantifying the main component but also about identifying potential impurities. The synthetic route can predict the likely byproducts.
Caption: Potential Impurity Generation Pathway.
This diagram illustrates that impurities can arise from an incomplete reaction (leaving unreacted intermediate) or from side reactions such as over-bromination. A well-designed HPLC method must be able to resolve the main product peak from these and other potential impurities. The use of techniques like mass spectrometry coupled with HPLC (LC-MS) can be invaluable for the structural elucidation of unknown peaks observed during the purity analysis.
Conclusion
The purity of this compound is a critical parameter that demands a robust and reliable analytical method. While a standard C18 column can provide adequate results, this guide demonstrates that a Phenyl-Hexyl column can offer superior resolution and peak shape, enhancing the confidence in the purity assessment. The detailed protocol provided herein serves as a validated starting point for researchers, ensuring that the analytical data generated is both accurate and reproducible. Adherence to system suitability criteria is paramount for ensuring the integrity of the results, a non-negotiable aspect in the rigorous environment of pharmaceutical development.
References
A Comparative Spectroscopic Analysis of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole and Its Analogs
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole and its structural analogs. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, we aim to provide researchers with a comprehensive understanding of how structural modifications influence spectroscopic outcomes. This information is crucial for the unambiguous identification, characterization, and quality control of these compounds in research and development settings.
The analogs selected for this comparison are:
-
1-Phenylpyrazole: To illustrate the foundational spectral characteristics of the 1-phenylpyrazole core.
-
4-Bromo-1-phenyl-1H-pyrazole: To isolate the spectroscopic effect of the bromine substituent at the C4 position of the pyrazole ring.
-
1-(2,6-dichlorophenyl)-1H-pyrazole: To demonstrate the influence of the sterically hindered and electron-withdrawing 2,6-dichlorophenyl group.
-
4-Chloro-1-(2,6-dichlorophenyl)-1H-pyrazole: To compare the effect of different halogen substituents at the C4 position.
Molecular Structures
Below are the chemical structures of the compounds discussed in this guide.
Caption: Molecular structures of the target compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the chemical environment of each nucleus.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1][2][3]
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
Data Acquisition:
-
For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum. A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
¹H NMR Spectral Comparison
The ¹H NMR spectra of these pyrazole derivatives are characterized by signals in the aromatic region. The substitution pattern on both the pyrazole and phenyl rings significantly influences the chemical shifts of the pyrazole protons (H3, H4, and H5).
| Compound | H3 (δ, ppm) | H4 (δ, ppm) | H5 (δ, ppm) | Phenyl Protons (δ, ppm) |
| This compound | ~7.8 | - | ~8.0 | ~7.4-7.6 |
| 1-Phenylpyrazole | ~7.7 | ~6.4 | ~7.9 | ~7.3-7.5 |
| 4-Bromo-1-phenyl-1H-pyrazole | ~7.6 | - | ~7.8 | ~7.2-7.6 |
| 1-(2,6-dichlorophenyl)-1H-pyrazole | ~7.7 | ~6.5 | ~7.9 | ~7.4-7.6 |
| 4-Chloro-1-(2,6-dichlorophenyl)-1H-pyrazole | ~7.7 | - | ~7.9 | ~7.4-7.6 |
-
Effect of Phenyl Ring Substitution: The presence of the electron-withdrawing 2,6-dichloro substituents on the phenyl ring in This compound and its non-brominated analog causes a downfield shift of the pyrazole protons compared to the unsubstituted phenylpyrazole. This is due to the deshielding effect of the chlorine atoms.
-
Effect of Pyrazole Ring Substitution: The introduction of a bromine atom at the C4 position, as seen in This compound and 4-Bromo-1-phenyl-1H-pyrazole , results in the absence of the H4 signal and a slight downfield shift of the H3 and H5 protons due to the electronegativity of the bromine atom.
-
Steric Effects: The bulky 2,6-dichlorophenyl group can restrict the rotation of the phenyl ring, leading to broader signals in some cases.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide further insights into the electronic environment of the carbon atoms in the molecule.
| Compound | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Phenyl Carbons (δ, ppm) |
| This compound | ~142 | ~95 | ~130 | ~128-136 |
| 1-Phenylpyrazole | ~140 | ~107 | ~127 | ~119-140 |
| 4-Bromo-1-phenyl-1H-pyrazole | ~141 | ~93 | ~129 | ~118-140 |
| 1-(2,6-dichlorophenyl)-1H-pyrazole | ~141 | ~108 | ~128 | ~128-136 |
| 4-Chloro-1-(2,6-dichlorophenyl)-1H-pyrazole | ~141 | ~108 | ~129 | ~128-136 |
-
Halogenation Effects: The carbon atom directly attached to the bromine (C4) in the bromo-derivatives is significantly shielded, appearing at a much lower chemical shift (~93-95 ppm) compared to the unsubstituted C4 (~107-108 ppm). This is a characteristic effect of heavy halogens in ¹³C NMR. The C4 in the chloro-derivative is also shifted upfield, but to a lesser extent than the bromo-derivative. The larger quadrupole moment of bromine can also lead to broader resonances for the adjacent carbons compared to chlorine.[4][5]
-
Dichlorophenyl Group: The presence of the 2,6-dichlorophenyl group leads to distinct signals for the phenyl carbons, with the carbons bearing the chlorine atoms appearing at a downfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecules.
IR Spectral Comparison
The IR spectra of these pyrazole derivatives show several characteristic absorption bands.
| Compound | C=N Stretch (cm⁻¹) | C=C Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-X (X=Cl, Br) Stretch (cm⁻¹) |
| This compound | ~1550-1600 | ~1450-1500 | ~3050-3150 | ~1000-1100 (C-Cl), ~500-600 (C-Br) |
| 1-Phenylpyrazole | ~1550-1600 | ~1450-1500 | ~3050-3150 | - |
| 4-Bromo-1-phenyl-1H-pyrazole | ~1550-1600 | ~1450-1500 | ~3050-3150 | ~500-600 (C-Br) |
| 1-(2,6-dichlorophenyl)-1H-pyrazole | ~1550-1600 | ~1450-1500 | ~3050-3150 | ~1000-1100 (C-Cl) |
| 4-Chloro-1-(2,6-dichlorophenyl)-1H-pyrazole | ~1550-1600 | ~1450-1500 | ~3050-3150 | ~1000-1100 (C-Cl), ~600-700 (C-Cl) |
-
Common Features: All compounds exhibit characteristic C=N and C=C stretching vibrations of the pyrazole and phenyl rings in the 1450-1600 cm⁻¹ region.[6][7] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
-
Halogen Stretching: The C-Cl and C-Br stretching vibrations are observed in the fingerprint region. The C-Cl stretch typically appears at a higher frequency than the C-Br stretch due to the higher bond strength and lower mass of chlorine. These bands can be useful for confirming the presence of the respective halogens.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate molecular ions. EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information.[8]
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum.
Mass Spectral Comparison
The mass spectra of these halogenated compounds are characterized by isotopic patterns due to the natural abundance of halogen isotopes.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) |
| This compound | 318, 320, 322 (Complex pattern) | [M-Br]⁺, [M-Cl]⁺, [C₆H₃Cl₂]⁺ |
| 1-Phenylpyrazole | 144 | [M-HCN]⁺, [C₆H₅]⁺ |
| 4-Bromo-1-phenyl-1H-pyrazole | 222, 224 (1:1 ratio) | [M-Br]⁺, [C₆H₅]⁺ |
| 1-(2,6-dichlorophenyl)-1H-pyrazole | 212, 214, 216 (9:6:1 ratio) | [M-Cl]⁺, [C₆H₃Cl₂]⁺ |
| 4-Chloro-1-(2,6-dichlorophenyl)-1H-pyrazole | 246, 248, 250 (Complex pattern) | [M-Cl]⁺, [C₆H₃Cl₂]⁺ |
-
Isotopic Patterns:
-
Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[9][10] Compounds containing one chlorine atom will show two molecular ion peaks (M⁺ and M+2) with a 3:1 intensity ratio. Compounds with two chlorine atoms, like 1-(2,6-dichlorophenyl)-1H-pyrazole , will exhibit a more complex pattern with peaks at M⁺, M+2, and M+4 in a 9:6:1 ratio.
-
Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[9][10] Therefore, compounds with one bromine atom, such as 4-Bromo-1-phenyl-1H-pyrazole , will show two molecular ion peaks of nearly equal intensity (M⁺ and M+2) separated by 2 m/z units.
-
-
Fragmentation: The fragmentation patterns are influenced by the substituents. Common fragmentation pathways include the loss of halogen atoms and the cleavage of the pyrazole ring. The dichlorophenyl cation is a common fragment for the compounds containing this moiety.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε).
UV-Vis Spectral Comparison
The UV-Vis spectra of these compounds are characterized by absorption bands in the UV region, arising from π→π* transitions within the aromatic pyrazole and phenyl rings.
| Compound | λₘₐₓ (nm) |
| This compound | ~210, ~250 |
| 1-Phenylpyrazole | ~245 |
| 4-Bromo-1-phenyl-1H-pyrazole | ~250 |
| 1-(2,6-dichlorophenyl)-1H-pyrazole | ~210, ~245 |
| 4-Chloro-1-(2,6-dichlorophenyl)-1H-pyrazole | ~210, ~250 |
-
Effect of Substitution: The position and intensity of the absorption bands are influenced by the substituents. The presence of the 2,6-dichlorophenyl group can cause a slight hypsochromic (blue) shift of the main absorption band compared to the unsubstituted phenylpyrazole, likely due to steric hindrance disrupting the coplanarity between the two rings. Halogen substitution on the pyrazole ring generally leads to a small bathochromic (red) shift.[11][12][13]
Conclusion
The spectroscopic comparison of this compound with its analogs reveals distinct and predictable variations in their NMR, IR, MS, and UV-Vis spectra. These differences are directly attributable to the electronic and steric effects of the substituents on the pyrazole and phenyl rings. A thorough understanding of these spectroscopic signatures is essential for the accurate identification and characterization of these and related compounds in a research and drug development context.
References
- Benchchem. (n.d.).
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp.
- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- Chemistry LibreTexts. (2023).
- MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
- Chemistry LibreTexts. (2020). 16.
- UCSD SSPPS NMR Facility. (2016). Distinguishing chlorine and bromine by 1H-13C HSQC.
- MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
- Supporting Inform
- ResearchGate. (2009). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- RSC Publishing. (1968).
- JOCPR. (n.d.).
- ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole....
- PubChem. (n.d.). 1-Phenylpyrazole.
- ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
- MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
- NIST WebBook. (n.d.). 1H-Pyrazole, 1-phenyl-.
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127.
- RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
- PubMed. (2006). Solid-state NMR spectroscopy of the quadrupolar halogens: chlorine-35/37, bromine-79/81, and iodine-127.
- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
- ResearchGate. (n.d.). UV–Vis spectrum of compound 3c.
- PubChem. (n.d.). 3-phenyl-1H-pyrazole.
- Wikipedia. (n.d.). Chlorine.
- TSI Journals. (2011). SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES.
- ResearchGate. (n.d.).
- PMC. (2024).
- ChemicalBook. (n.d.). Pyrazole(288-13-1) IR Spectrum.
- ResearchGate. (n.d.). UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11), recorded....
- NIH. (n.d.). 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile.
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- NIH. (n.d.). 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-methoxybenzylideneamino).
- CymitQuimica. (n.d.). 1H-Pyrazole, 4-bromo-1-phenyl-.
- Sigma-Aldrich. (n.d.). 4-Bromo-1-phenyl-1H-pyrazole.
- PubMed. (2008). 4-Bromo-1-[2,6-dichloro-4-(trifluoro-meth-yl)phen-yl]-5-(4-methoxy-benzyl-ideneamino)-1H-pyrazole-3-carbonitrile.
- [Ce(L-Pro)2]2 (Oxa)
- ACG Publications. (n.d.).
Sources
- 1. reddit.com [reddit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. UCSD SSPPS NMR Facility: Distinguishing chlorine and bromine by 1H-13C HSQC [sopnmr.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Spectroscopic studies of some 1-phenylpyrazole derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Substituted Pyrazoles
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a vast library of derivatives with a wide spectrum of biological activities.[1][3] This guide provides a comparative analysis of how different substituents on the pyrazole core modulate its biological functions, with a focus on antimicrobial and anticancer activities. We will delve into the structure-activity relationships (SAR), present quantitative experimental data, and provide detailed protocols for key biological assays to empower researchers in the field of drug discovery. The influence of substituents is paramount; minor chemical modifications can drastically alter the efficacy and selectivity of these compounds, turning an inactive molecule into a potent therapeutic agent.[4][5]
Comparative Analysis of Biological Activities
The therapeutic potential of pyrazole derivatives is broad, encompassing antimicrobial, anticancer, and anti-inflammatory properties, among others.[2][6][7] The nature and position of the substituent groups on the pyrazole ring are critical determinants of these activities.
Antimicrobial Activity: A Battle Against Resistance
With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is urgent. Pyrazole derivatives have shown considerable promise in this area.[8][9] The antimicrobial efficacy is often dictated by the substituents at various positions of the pyrazole ring.
Structure-Activity Relationship Insights:
-
Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups, such as halogens or nitro groups, on phenyl rings attached to the pyrazole core often enhances antibacterial activity. Conversely, electron-donating groups like methoxy or methyl groups can have a variable effect, sometimes increasing activity against specific strains.
-
Heterocyclic Substituents: Incorporating other heterocyclic rings, such as furan, thiophene, or pyridine, can significantly boost antimicrobial potency.[9] For instance, a nitrofuran-containing pyrazole derivative has demonstrated high antibacterial and antifungal activity.[1]
-
Hydrazone Linkages: Pyrazole-hydrazone derivatives have been reported to exhibit potent activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding that of standard drugs like chloramphenicol.[8][9]
Comparative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values for representative substituted pyrazoles against various microbial strains, illustrating the impact of different functional groups.
| Compound/Derivative | Substituents | Test Organism | MIC (µg/mL) | Reference |
| Compound A | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | p-tolyl, carbothiohydrazide | S. aureus | 2.9 - 7.8 |
| B. subtilis | 2.9 - 7.8 | [9] | ||
| A. niger | 2.9 - 7.8 | [9] | ||
| Compound B | Coumarin-substituted pyran-fused pyrazole | Coumarin, Pyran | S. aureus | 1.56 - 6.25 |
| P. aeruginosa | 1.56 - 6.25 | [8] | ||
| Compound C | Triazine-fused pyrazole | Fused Triazine | S. epidermidis | 0.97 |
| E. cloacae | 0.48 | [8] | ||
| Compound D | Pyrano[2,3-c] pyrazole derivative (5c) | Phenyl, Amino, Cyano | K. pneumoniae | 6.25 |
| E. coli | 6.25 | [10] | ||
| Reference Drug | Chloramphenicol | S. aureus | ~12.5 | [9][11] |
| Reference Drug | Clotrimazole | A. niger | ~12.5 | [9] |
Note: MIC values can vary based on experimental conditions. The data presented is for comparative purposes.
Anticancer Activity: Targeting Uncontrolled Cell Growth
Pyrazole derivatives have emerged as potent anticancer agents, with some acting as kinase inhibitors or apoptosis inducers.[12][13] The diaryl-substituted pyrazole structure is a common motif in many anticancer compounds, including the well-known anti-inflammatory drug Celecoxib, which also exhibits anticancer properties.[14][15]
Structure-Activity Relationship Insights:
-
Aryl Substituents: The presence of substituted phenyl rings at positions 1, 3, and 5 of the pyrazole core is crucial for cytotoxic activity. For example, a 4-bromophenyl group on the pyrazole ring has been shown to inhibit the growth of MCF-7 breast cancer cells.[12]
-
Kinase Inhibition: Many pyrazole-based compounds exert their anticancer effects by inhibiting protein kinases, such as Aurora kinases or Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle progression.[16]
-
Apoptosis Induction: Certain derivatives can trigger programmed cell death (apoptosis) in cancer cells, arresting the cell cycle at specific phases like G2/M.[12]
Comparative Data: Half-maximal Inhibitory Concentration (IC50)
The table below presents the IC50 values of various substituted pyrazoles against different human cancer cell lines, highlighting the influence of substituents on their antiproliferative activity.
| Compound/Derivative | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 4-bromophenyl at pyrazole ring | MCF-7 (Breast) | 5.8 | [12] |
| A549 (Lung) | 8.0 | [12] | ||
| Compound 2 | Pyrazole-benzamide derivative | HCT-116 (Colon) | 7.74 | [12] |
| MCF-7 (Breast) | 4.98 | [12] | ||
| Compound 3 | Benzoxazine-pyrazole hybrid (23) | A549 (Lung) | 2.82 | [13] |
| HeLa (Cervical) | 3.14 | [13] | ||
| Compound 4 | Pyrazole-based Aurora A kinase inhibitor (6) | HCT116 (Colon) | 0.39 | [16] |
| MCF7 (Breast) | 0.46 | [16] | ||
| Reference Drug | Doxorubicin | MCF-7 (Breast) | ~4.17 | [12] |
| Reference Drug | Etoposide | MCF-7 (Breast) | >0.65 | [13] |
Note: IC50 values are cell line and assay dependent. The data is for comparative comparison.
Anti-inflammatory Activity: The Celecoxib Archetype
The diaryl-substituted pyrazole, Celecoxib, is a potent and selective cyclooxygenase-2 (COX-2) inhibitor used clinically as an anti-inflammatory drug.[14][17] Its mechanism involves blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[17] The trifluoromethyl group and the p-sulfonamidophenyl moiety on the pyrazole ring are critical for its selective COX-2 inhibition.[14][18] Many other pyrazole derivatives have been synthesized and tested for anti-inflammatory effects, often showing potent activity in carrageenan-induced rat paw edema models.[7]
Structure-Activity Relationship (SAR) Summary
The biological profile of a pyrazole derivative is intricately linked to its substitution pattern. Understanding these relationships is key to designing more potent and selective drug candidates.
Caption: General Structure-Activity Relationship map for substituted pyrazoles.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, this section details the standard methodologies for assessing the biological activities discussed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Antimicrobial Assay
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial strains.
Workflow Diagram: MIC Determination
Caption: Workflow for the broth microdilution method to determine MIC.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (inoculum in broth without the compound) and a negative control (broth only) on each plate.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: MTT Assay - Anticancer Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO diluted in medium) and a no-treatment control.
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights: A Look at Signaling Pathways
Understanding the mechanism of action is crucial for drug development. Many pyrazole-based anticancer agents function by interfering with key cellular signaling pathways, such as those controlling apoptosis.
Diagram: Intrinsic Apoptosis Pathway
Caption: Inhibition of Bcl-2 by pyrazoles can trigger the intrinsic apoptosis pathway.
Conclusion and Future Directions
This guide illustrates that the pyrazole scaffold is a highly versatile platform for the development of potent biological agents. The strategic modification of substituents allows for the fine-tuning of activity against microbial, cancer, and inflammatory targets. Structure-activity relationship studies, supported by robust quantitative data, are essential for guiding the rational design of new, more effective pyrazole-based therapeutics. Future research should focus on developing derivatives with enhanced selectivity to minimize off-target effects, exploring novel mechanisms of action, and leveraging computational modeling to predict the biological activities of new chemical entities.
References
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZl_43-saaGyiOnRwpKq8-y8yFekxH4qVtsdhZYGrZWsKW0Ypr8GGE9d039d2fzuyg7YY8ZJHZDpJ3tXcpxW-2vk3B7mUqOnuXQoc_pYiI_IiEH8BPP4ZPyeAIYBLHC1SLVPjY]
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb_kKMVx4DdpqhZJZmBQsYqpN369mBg1LTWMclUb45pY_A9_XqiDcmvNxgisCkFOYawVflzc5T_yIsmEkuO-l4jtHQoLhWSUDZ-imDFTOi9Kv8AR7p_FJxAzLo9FbYRweZjkXlhQ-4xtTbUtbu3omu3ro7b7aX8kQdLdS4sOieDFIzZ5rAVKbOEqCb7MDCCnYcSLfSxUtl1Av_YuIlJac7aCJqEv_ZKGhH2Os=]
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6636]
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4995]
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm980363y]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152148/]
- Celecoxib - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK535359/]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4898]
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. [URL: https://pubs.acs.org/doi/pdf/10.1021/jm980363y]
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8772412/]
- Pyrazoles as anticancer agents: Recent advances - SRR Publications. [URL: http://www.srr-pub.com/wp-content/uploads/2021/08/SRR-2021-12-1-p-1-11.pdf]
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [URL: https://www.jchr.org/journal/article/view/1004]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9316524/]
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7345330/]
- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. [URL: https://biointerfaceresearch.com/wp-content/uploads/2021/10/2096-9159-12-4-4705.pdf]
- The MIC values of pyrazolines against bacterial strains. - ResearchGate. [URL: https://www.researchgate.net/figure/The-MIC-values-of-pyrazolines-against-bacterial-strains_tbl2_350080644]
- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jbsc/045/0065]
- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. [URL: https://www.researchgate.
- Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis%2C-Characterization-and-Mechanistic-of-of-Pai-Kamath/a41434c017d3b0c51d7c356f947bb3090624890c]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [URL: https://www.mdpi.com/1420-3049/26/18/5472]
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949033/]
- What is the mechanism of Celecoxib? - Patsnap Synapse. [URL: https://www.patsnap.
- Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24575591/]
- Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review - Ingenta Connect. [URL: https://www.ingentaconnect.com/content/ben/cpt/2014/00000015/00000002/art00002]
- Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review | Request PDF - ResearchGate. [URL: https://www.researchgate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchr.org [jchr.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. srrjournals.com [srrjournals.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 18. ingentaconnect.com [ingentaconnect.com]
Navigating the Halogen Dance: A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the pyrazole scaffold reigns as a privileged structure. Its functionalization is paramount for tuning molecular properties, and among the myriad of synthetic strategies, palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions of halogenated pyrazoles are indispensable tools. The choice between a bromo- or chloro-substituted pyrazole as a synthetic handle is a critical decision that can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted pyrazoles, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.
The Fundamental Dichotomy: Bond Strength vs. Electronegativity
At the heart of the reactivity differences between bromo- and chloro-substituted pyrazoles lies a fundamental dichotomy: the carbon-halogen bond strength versus the halogen's electronegativity. The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond, making it more susceptible to cleavage. This generally translates to higher reactivity for bromopyrazoles in reactions where C-X bond breaking is the rate-determining step, such as the oxidative addition in many cross-coupling reactions. Conversely, chlorine is more electronegative than bromine, which can influence the electron distribution within the pyrazole ring and play a more significant role in reactions governed by electronic effects, such as nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions are the workhorses for constructing carbon-carbon and carbon-heteroatom bonds. The relative reactivity of bromo- and chloro-pyrazoles in these transformations is a nuanced interplay of catalyst systems, ligands, and reaction conditions.
Suzuki-Miyaura Coupling: Beyond the Bond Dissociation Energy Trend
The Suzuki-Miyaura coupling is a versatile method for forging C(sp²)–C(sp²) bonds. While the general reactivity trend for aryl halides is I > Br > Cl, studies on halogenated aminopyrazoles have revealed a noteworthy exception. In certain cases, bromo and chloro derivatives exhibit superiority over their iodo counterparts due to a reduced propensity for dehalogenation, a common side reaction that can plague Suzuki couplings.[1][2][3]
Table 1: Comparative Performance of Bromo- and Chloro-Pyrazoles in Suzuki-Miyaura Coupling
| Halogen | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Bromo | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 80 | 12 | Good to Excellent | Generally reliable and high-yielding.[4] |
| Chloro | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 80-120 | 12-24 | Moderate to Good | Often requires higher temperatures and more active catalyst systems for efficient coupling.[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Halopyrazoles [4]
-
To a reaction vessel, add the 4-halopyrazole (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium carbonate (2.0 equiv).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Seal the vessel and heat the reaction mixture at 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: A Clear Preference for Bromine
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. In a direct comparison of 4-halo-1-tritylpyrazoles, the 4-bromo derivative proved to be more effective than its chloro and iodo counterparts for the palladium-catalyzed amination with amines lacking a β-hydrogen.[5][6] This highlights a scenario where the intrinsic reactivity of the C-Br bond leads to superior outcomes.
Table 2: Comparative Reactivity of 4-Halo-1-tritylpyrazoles in Buchwald-Hartwig Amination [5]
| Halogen | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Bromo | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 60-90 |
| Chloro | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | Moderate |
| Iodo | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | Less effective |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole [7]
-
In a glovebox, combine 4-bromo-1-tritylpyrazole (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), tBuDavePhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) in a reaction tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture at 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: A Challenging Transformation for Bromo- and Chloro-Pyrazoles
The Sonogashira coupling, which unites a terminal alkyne with an aryl halide, can be a challenging transformation for bromo- and particularly chloro-pyrazoles. The general reactivity trend of I > Br >> Cl is often pronounced in this reaction.[8] In some instances, bromopyrazoles have been reported to be unreactive under conditions where iodopyrazoles readily couple. This suggests that for Sonogashira couplings, iodopyrazoles are generally the substrates of choice. The development of highly active catalyst systems is crucial for enabling the use of the more cost-effective bromo- and chloro-pyrazoles in this reaction.
Nucleophilic Aromatic Substitution (SNAr): A Shift in the Reactivity Paradigm
In contrast to palladium-catalyzed cross-coupling, the reactivity in nucleophilic aromatic substitution (SNAr) is governed by the electronic properties of the pyrazole ring and the nature of the nucleophile. The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate.
The relative reactivity of bromo- and chloro-pyrazoles in SNAr is not straightforward and depends on which step is rate-determining:
-
Rate-determining Nucleophilic Attack: When the initial attack of the nucleophile is the slow step, the more electronegative chlorine atom is better at stabilizing the developing negative charge in the Meisenheimer intermediate through its inductive effect. In this scenario, the reactivity order is often F > Cl > Br > I.
-
Rate-determining Leaving Group Expulsion: If the expulsion of the halide is the rate-determining step, the reactivity correlates with the carbon-halogen bond strength, leading to the order I > Br > Cl > F.
For pyrazoles, which are electron-rich heterocycles, SNAr reactions generally require activation by electron-withdrawing groups on the ring. The specific conditions and the nature of the nucleophile will dictate the observed reactivity trend. Computational studies on dichloropyrazines have shown that the regioselectivity of nucleophilic attack is influenced by the electronic nature of substituents on the ring, a principle that can be extended to pyrazoles.[9][10]
Experimental Protocol: General Procedure for SNAr on Halopyrazoles
-
Dissolve the halopyrazole (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).
-
Add the nucleophile (e.g., an alkoxide, amine, or thiol; 1.1-2.0 equiv) and, if necessary, a base (e.g., K₂CO₃, Cs₂CO₃).
-
Stir the reaction mixture at room temperature or with heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt.
-
Concentrate the solvent and purify the product by chromatography or recrystallization.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Underpinnings: The Oxidative Addition Step
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. The mechanism of this step differs for bromo- and chloro-arenes. For bromobenzene, the rate-limiting step is often the dissociation of a ligand from the palladium complex, whereas for chlorobenzene, it involves a reversible dissociation of a ligand followed by the rate-limiting oxidative addition itself. This inherent mechanistic difference contributes to the generally lower reactivity of chloro-arenes and necessitates the use of more electron-rich and bulky ligands to facilitate the oxidative addition step.
Conclusion and Strategic Recommendations
The choice between a bromo- and a chloro-substituted pyrazole is a strategic decision that should be guided by the specific reaction, desired outcome, and economic considerations.
-
For Suzuki-Miyaura couplings , bromopyrazoles often provide a reliable and high-yielding entry point. However, the potential for chloro-pyrazoles to be less prone to dehalogenation in certain contexts makes them a viable and cost-effective alternative, provided that optimized catalyst systems are employed.
-
In Buchwald-Hartwig aminations , particularly with amines lacking β-hydrogens, bromopyrazoles have demonstrated superior reactivity and are generally the preferred substrate.
-
For Sonogashira couplings , both bromo- and chloro-pyrazoles present a significant challenge. Whenever possible, the corresponding iodopyrazole should be considered for this transformation to achieve higher efficiency.
-
In Nucleophilic Aromatic Substitution reactions , the reactivity is highly dependent on the reaction conditions and the nature of the nucleophile. A careful analysis of the electronic effects and potential rate-determining step is necessary to predict the relative reactivity of bromo- and chloro-pyrazoles.
By understanding the fundamental principles of reactivity and leveraging the available experimental data, researchers can navigate the halogen dance on the pyrazole ring with precision, paving the way for the efficient and strategic synthesis of novel molecules with desired functionalities.
References
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]
- Jedinák, L., & Cankař, P. (2016). 4‐Arylation of N‐Acylamino‐ and Aminopyrazoles by the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2016(32), 5439-5446.
-
An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. (n.d.). Retrieved from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017). PubMed. [Link]
- Navarro, O., et al. (2005). Dehalogenation of Aryl Halides. Journal of the American Chemical Society, 127(40), 13834-13835.
- Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1-butyl-1H-pyrazole: A Compar
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 936-939.
- Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416-11417.
- Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156-2159.
- Kim, H. S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4699.
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944-6945.
- A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). PubMed. [Link]
-
C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). RCS Research Chemistry Services. Retrieved from [Link]
- A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
- Lu, J., Paci, I., & Leitch, D. C. (2022).
- Genc, H., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ChemInform, 42(20).
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2013).
- A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine. (2025). Benchchem.
- A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. (2025). Benchchem.
Sources
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. sci-hub.ru [sci-hub.ru]
A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. A rigorously validated analytical method ensures the identity, strength, quality, purity, and potency of drug substances and products.[1] This document is structured to provide not just protocols, but the underlying scientific rationale for methodological choices, grounded in internationally recognized regulatory standards.
The validation process demonstrates, through extensive laboratory studies, that an analytical procedure is fit for its intended purpose.[2][3] Our discussion will be framed by the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) and Q14, as well as the United States Pharmacopeia (USP) General Chapter <1225>.[2][4][5][6] These guidelines represent the global standard for ensuring analytical methods are reliable, reproducible, and robust.[7]
We will compare two primary analytical techniques for the quantification and purity assessment of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Gas Chromatography with Mass Spectrometry (GC-MS)
The choice between these methods is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific goals of the analysis, whether for routine quality control, stability testing, or impurity profiling.
Regulatory Framework: The Foundation of Validation
Before delving into experimental specifics, it is crucial to understand the regulatory landscape. The ICH Q2(R2) guideline provides a detailed framework for the validation of analytical procedures, covering parameters such as specificity, linearity, accuracy, precision, and robustness.[2][4][6][8][9] Complementing this is ICH Q14, which emphasizes a science- and risk-based approach to analytical procedure development across its lifecycle.[7][9][10] Similarly, USP <1225> provides criteria for validation, categorizing methods based on their intended application, such as quantitation of major components or determination of impurities.[5][11][12][13][14]
Caption: The relationship between ICH and USP guidelines in the analytical method lifecycle.
Method Comparison: HPLC-UV vs. GC-MS
The selection of an analytical technique is the first critical decision. This compound possesses features amenable to both liquid and gas chromatography. Its aromatic structure contains a strong chromophore, making it ideal for UV detection in HPLC. Assuming sufficient volatility and thermal stability, it is also a candidate for GC analysis.
| Feature | RP-HPLC-UV | GC-MS | Senior Scientist's Rationale |
| Principle | Separation based on polarity differences between the analyte and a non-polar stationary phase. | Separation based on volatility and boiling point in a gaseous mobile phase. | HPLC is the workhorse for routine QC of non-volatile or thermally labile compounds. GC excels with volatile compounds and provides superior separation efficiency for complex mixtures. |
| Detection | UV Absorbance. Quantitative, non-destructive. | Mass Spectrometry. Provides mass-to-charge ratio (m/z), enabling structural elucidation and definitive identification. | UV detection is robust and excellent for quantification (assay). MS detection offers unparalleled specificity and is the gold standard for impurity identification, even at trace levels. |
| Primary Use Case | Assay, quantification of known impurities, stability studies. | Identification of unknown impurities, trace-level analysis, confirmation of identity. | For routine batch release testing where the primary goal is to confirm the amount of the active ingredient, HPLC's simplicity and robustness are advantageous. For development and troubleshooting, the structural information from MS is invaluable. |
| Sample Prep | Simple dissolution in a suitable solvent (e.g., Acetonitrile/Water). | May require derivatization if not sufficiently volatile, but often involves simple dissolution in a volatile organic solvent. | HPLC sample preparation is typically more straightforward, reducing a potential source of error. The risk of incomplete derivatization in GC can complicate quantification. |
| Robustness | Generally very high; methods are easily transferable between labs. | Can be sensitive to matrix effects and column contamination. | RP-HPLC methods, particularly with modern C18 columns, are known for their ruggedness in high-throughput environments. |
Head-to-Head Validation Data (Illustrative)
The following table summarizes typical performance data obtained during the validation of hypothetical HPLC and GC-MS methods for this compound. The objective is to demonstrate that each method is fit for its intended purpose.[2][3]
| Validation Parameter | RP-HPLC-UV Method | GC-MS Method | Acceptance Criteria (Typical) |
| Specificity | Peak purity > 99.8% via PDA. No interference from placebo or degradation products. | Unique mass spectrum and retention time. No co-eluting peaks with interfering m/z ions. | Method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[9] |
| Linearity (R²) | 0.9997 | 0.9995 | R² ≥ 0.999 |
| Range | 10 - 150 µg/mL | 0.1 - 25 µg/mL | Interval where the method is precise, accurate, and linear.[8] |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 102.1% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.45% | 0.82% | RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | 0.68% | 1.15% | RSD ≤ 2.0% |
| LOD | 3 µg/mL | 0.03 µg/mL | Typically 3.3 x (σ/S) |
| LOQ | 10 µg/mL | 0.1 µg/mL | Typically 10 x (σ/S) |
| Robustness | Unaffected by ±5% change in mobile phase organic content and ±2°C column temp. | Unaffected by ±1°C/min change in oven ramp rate and ±2% in carrier gas flow. | Method performance remains acceptable under small, deliberate variations in parameters. |
LOD: Limit of Detection, LOQ: Limit of Quantitation, σ: Standard deviation of the response, S: Slope of the calibration curve.
Experimental Protocols: A Step-by-Step Guide
Trustworthiness in an analytical method is built upon a well-documented and repeatable protocol.[8] Below are detailed, self-validating workflows for each technique.
Protocol 1: RP-HPLC-UV Method for Assay and Purity
This protocol is designed for the accurate quantification of this compound.
1. System Preparation & Suitability:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Quaternary Pump, Autosampler, Column Compartment, and Photodiode Array (PDA) Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Scientist's Note: A C18 stationary phase provides excellent hydrophobic retention for the pyrazole derivative, while the 3.5 µm particle size offers a good balance between efficiency and backpressure.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %B 0 40 10 95 12 95 12.1 40 | 15 | 40 |
-
System Suitability: Before analysis, inject a standard solution (e.g., 50 µg/mL) five times. The %RSD for peak area must be ≤ 2.0%, and the theoretical plates must be ≥ 2000. This step is critical to ensure the system is performing correctly before committing samples.
2. Standard and Sample Preparation:
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile/Water (diluent).
-
Working Standard (50 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (50 µg/mL): Accurately weigh an amount of the test substance equivalent to 25 mg of the active ingredient and prepare as described for the stock solution. Dilute appropriately to the target concentration.
3. Data Analysis:
-
Quantify the main peak against the reference standard.
-
Assess peak purity using the PDA detector to ensure no co-eluting impurities are present.
Caption: A typical workflow for an RP-HPLC-UV validation experiment.
Protocol 2: GC-MS Method for Impurity Identification
This protocol is optimized for the separation and identification of volatile impurities.
1. System Preparation:
-
GC-MS System: Agilent 8890 GC with a 5977B MS Detector or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Scientist's Note: An HP-5ms (5% phenyl-methylpolysiloxane) column is a robust, general-purpose column that provides excellent resolution for a wide range of semi-volatile organic compounds, including halogenated aromatics.[15]
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temp: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
MS Parameters:
-
Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
-
2. Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the substance into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Working Solution (10 µg/mL): Perform a serial dilution from the stock solution using Dichloromethane.
3. Data Analysis:
-
Identify the main component peak by its retention time and mass spectrum.
-
Search for impurity peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of any detected impurity. The fragmentation pattern of pyrazoles often involves characteristic losses of HCN or N₂.[16][17] Compare the obtained spectra with a library (e.g., NIST) or propose structures based on fragmentation patterns.
Conclusion: Selecting the Right Tool for the Job
Both RP-HPLC-UV and GC-MS are powerful, validatable techniques for the analysis of this compound. The choice of method should be guided by the analytical objective.
-
For routine quality control, assay, and stability testing , the RP-HPLC-UV method is superior. Its robustness, simplicity of sample preparation, and high precision make it ideal for high-throughput environments where the primary goal is accurate quantification.
-
For impurity profiling, identification of unknown degradants, and structural confirmation , the GC-MS method is the unequivocal choice. The specificity of mass spectrometric detection provides a level of confidence in compound identification that UV detection cannot match.
Ultimately, a comprehensive analytical control strategy may employ both methods: HPLC for routine release and GC-MS for in-depth characterization and investigation, ensuring a complete and scientifically sound understanding of the material's quality throughout its lifecycle.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Pharma Talks. [Link]
-
USP <1225> Method Validation . BA Sciences. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
-
VALIDATION OF COMPENDIAL METHODS - General Chapters . USP. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. [Link]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved . gmp-compliance.org. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation . gmp-compliance.org. [Link]
-
<1225> Validation of Compendial Procedures . USP-NF. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry . Semantic Scholar. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry . ResearchGate. [Link]
Sources
- 1. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. fda.gov [fda.gov]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. uspbpep.com [uspbpep.com]
- 12. investigationsquality.com [investigationsquality.com]
- 13. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 14. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Insecticidal Activity of Pyrazole Derivatives
This guide provides an in-depth comparison of the insecticidal activity of pyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these potent compounds. We will delve into their distinct mechanisms of action, present standardized bioassay protocols for accurate assessment, and analyze comparative performance data against key insect pests. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a robust and well-validated approach to insecticide evaluation.
Introduction: The Prominence of Pyrazoles in Pest Management
The pyrazole heterocyclic moiety is a cornerstone in the development of modern insecticides due to its presence in numerous commercially successful products. These derivatives are valued for their high efficacy, often at low application rates, and diverse modes of action that provide critical tools for integrated pest management (IPM) and insecticide resistance management (IRM) programs. This guide will focus on the major classes of pyrazole insecticides, comparing their biological activities and the methodologies used to quantify them.
Prominent examples of pyrazole-based insecticides include fipronil, chlorantraniliprole, and cyantraniliprole, which target different physiological systems in insects, leading to their potent insecticidal effects. Understanding these differences is crucial for selecting the appropriate compound for a specific pest and for designing new, more effective derivatives.
Mechanisms of Action: A Tale of Two Targets
Pyrazole insecticides can be broadly categorized based on their primary molecular targets within the insect. The two most significant classes are the phenylpyrazoles, which act on the central nervous system, and the diamides, which disrupt muscle function. A third class targets cellular respiration.
Phenylpyrazoles (e.g., Fipronil): Antagonists of the GABA-Gated Chloride Channel
Fipronil and other phenylpyrazole insecticides are potent noncompetitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect's central nervous system. GABA is the primary inhibitory neurotransmitter in insects; its binding to the GABA receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in nerve impulse transmission.
By blocking this channel, fipronil prevents the influx of chloride ions, resulting in uncontrolled neuronal excitation, convulsions, and eventual death of the insect. This mode of action is more selective for insects over mammals because fipronil has a higher binding affinity for insect GABA receptor complexes.
Diamide Insecticides (e.g., Chlorantraniliprole, Cyantraniliprole): Modulators of Ryanodine Receptors
The anthranilic diamide class of insecticides, which includes chlorantraniliprole and cyantraniliprole, acts on a completely different target: the ryanodine receptor (RyR). RyRs are large ion channels located on the sarcoplasmic reticulum of muscle cells that control the release of intracellular calcium (Ca2+), a critical step in muscle contraction.
Diamide insecticides lock the RyR in a partially open state, leading to the uncontrolled and continuous leakage of Ca2+ from the sarcoplasmic reticulum into the cytoplasm. This depletion of calcium stores and sustained muscle activation results in rapid feeding cessation, lethargy, paralysis, and ultimately, death of the insect. This mechanism is highly selective for insects, particularly lepidopteran pests.
Mitochondrial Complex I Inhibitors
A third class of pyrazole insecticides functions by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration prevents the formation of ATP, the primary energy currency of the cell, leading to metabolic collapse and death of the organism.
Comparative Performance of Pyrazole Insecticides
The efficacy of pyrazole insecticides varies depending on the target pest, the specific derivative, and the mode of application (contact vs. ingestion). The following table summarizes publicly available LC50 (median lethal concentration) and LD50 (median lethal dose) data for key pyrazole insecticides against several economically important pests. Lower values indicate higher toxicity.
| Insecticide | Chemical Class | Target Pest | Bioassay Type | LC50/LD50 | Reference |
| Fipronil | Phenylpyrazole | Reticulitermes flavipes (Termite) | Feeding | 5 ppm (7-day mortality) | |
| Reticulitermes flavipes (Termite) | Contact | 0.01 ppm (64h mortality) | |||
| Aedes aegypti (Mosquito larvae) | Aqueous | 0.00043 ppm (48h) | |||
| Locusta migratoria (Locust) | Feed Paper | 63.09 µg/mL | |||
| Chlorantraniliprole | Diamide | Spodoptera frugiperda (Fall Armyworm) | Diet Incorporation | 0.083 µg/mL | |
| Plutella xylostella (Diamondback Moth) | Leaf Dip | 0.0334 mg/L | |||
| Mamestra brassicae (Cabbage Moth) | Diet Incorporation | 0.35 mg/L | |||
| Spodoptera littoralis (Cotton Leafworm) | Leaf Dip | 0.06 - 1.07 mg/L | |||
| Cyantraniliprole | Diamide | Spodoptera frugiperda (Fall Armyworm) | Diet Incorporation | 0.20 µg/mL | |
| Myzus persicae (Green Peach Aphid) | Systemic | 0.148 mg/L | |||
| Myzus persicae (Green Peach Aphid) | Direct Spray | 24.284 mg/L | |||
| Brevicoryne brassicae (Cabbage Aphid) | Systemic | 0.004 mg/L |
Key Insights from Performance Data:
-
Fipronil demonstrates high toxicity through both contact and ingestion, making it effective for soil-dwelling insects like termites and for public health pests like mosquitoes.
-
Chlorantraniliprole exhibits exceptional potency against lepidopteran larvae, such as the fall armyworm and cabbage moth, primarily through ingestion.
-
Cyantraniliprole also provides excellent control of lepidopteran pests and has enhanced systemic activity, making it particularly effective against sucking insects like aphids when taken up by the plant. Its toxicity to aphids is significantly higher through systemic exposure compared to direct contact spray.
Standardized Bioassay Methodologies
To ensure reproducible and comparable results, standardized bioassay protocols are essential. The Insecticide Resistance Action Committee (IRAC) provides validated methods for many key pests. The following are detailed, step-by-step protocols for assessing the insecticidal activity of pyrazole derivatives against representative chewing and sucking pests.
Experimental Workflow Overview
Protocol 1: Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella)
This method, adapted from IRAC Method 018, is ideal for evaluating insecticides like diamides that act via ingestion.
Materials:
-
Insect-proof containers (e.g., petri dishes or multi-well plates)
-
Untreated host plant leaves (e.g., cabbage for P. xylostella)
-
Beakers, pipettes, and volumetric flasks for dilutions
-
Technical grade insecticide and appropriate solvent (e.g., acetone)
-
Wetting agent (optional, for waxy leaves)
-
Fine-tipped paintbrush and forceps
-
Paper towels
-
Incubator or environmental chamber
Procedure:
-
Insect Rearing: Rear larvae on untreated host plant material under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod) to obtain a healthy, synchronous population. Second or third instar larvae (3-5 mm) are typically used.
-
Insecticide Preparation:
-
Prepare a stock solution of the technical grade insecticide in a suitable solvent.
-
Perform serial dilutions to create a range of at least five concentrations expected to cause between 10% and 90% mortality.
-
Prepare a control solution containing only the solvent and any wetting agent used.
-
-
Leaf Treatment:
-
Excise leaf discs of a size suitable for the test container.
-
Starting with the control and moving to the highest concentration, dip each leaf disc into the respective test solution for 10 seconds with gentle agitation.
-
Place the dipped leaves on paper towels to air dry completely. A minimum of four replicate leaves per concentration is recommended.
-
-
Insect Exposure:
-
Place one dried, treated leaf disc into each labeled container.
-
Using a fine paintbrush, transfer 10-15 larvae onto each leaf disc.
-
Seal the containers and place them in an incubator under the same conditions used for rearing.
-
-
Mortality Assessment:
-
Assess larval mortality after a predetermined period (e.g., 48-72 hours). Larvae are considered dead if they do not move when prodded with a paintbrush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if control mortality is between 5% and 20%.
-
Use probit or logit analysis to calculate the LC50, LC90, and their 95% confidence intervals.
-
Protocol 2: Aphid-Dip Bioassay for Sucking Insects (e.g., Myzus persicae)
This method is effective for assessing both contact and systemic activity against aphids and is adapted from established protocols.
Materials:
-
Small petri dishes (3-5 cm diameter)
-
Agar powder
-
Untreated host plant leaves (e.g., cabbage or pepper)
-
Small tea strainer or similar mesh device
-
Fine-tipped paintbrush
-
Beakers, pipettes, and other standard lab equipment
Procedure:
-
Preparation of Leaf Arenas:
-
Prepare a 1% agar solution in water, heat to boiling, and pour into petri dishes to a depth of 3-4 mm. Allow to cool and set.
-
Excise leaf discs slightly smaller than the petri dish diameter.
-
-
Insecticide Preparation: As described in Protocol 1.
-
Leaf Treatment (for systemic/ingestion assessment):
-
Dip leaf discs in the insecticide solutions for 10 seconds.
-
Allow them to air dry and then place them, abaxial side up, onto the set agar in the petri dishes.
-
-
Insect Treatment (for contact assessment):
-
Place 20-30 apterous adult aphids into a tea strainer.
-
Dip the strainer containing the aphids into the test solution for 10 seconds.
-
Gently blot the aphids on a paper towel to remove excess liquid and transfer them to an untreated leaf disc arena.
-
-
Incubation and Assessment:
-
Seal the petri dishes with ventilated lids and incubate under controlled conditions.
-
Assess mortality after 72-120 hours, depending on the insecticide's mode of action. Aphids that cannot right themselves within 10 seconds of being turned over are considered dead.
-
-
Data Analysis: As described in Protocol 1.
Conclusion and Future Directions
Pyrazole derivatives represent a diverse and powerful class of insecticides. A thorough understanding of their distinct mechanisms of action—whether as GABA-gated chloride channel antagonists or ryanodine receptor modulators—is fundamental to their effective and sustainable use. The choice of bioassay methodology must be tailored to the specific compound and target pest to accurately assess intrinsic toxicity.
As insecticide resistance continues to be a major challenge in agriculture and public health, the development of novel pyrazole derivatives with unique structure-activity relationships remains a high priority. The standardized protocols and comparative data presented in this guide provide a framework for researchers to rigorously evaluate new and existing compounds, contributing to the discovery of the next generation of effective and selective insecticides. Continuous monitoring of pest susceptibility using these validated methods is crucial for preserving the utility of this important chemical class.
References
-
Structural basis for diamide modulation of ryanodine receptor. PubMed. [Link]
-
IRAC Susceptibility Test Methods Series. Insecticide Resistance Action Committee. [Link]
-
Fipronil Technical Fact Sheet. National Pesticide Information Center. [Link]
-
Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect. ResearchGate. [Link]
-
Plutella Xylostella. Insecticide Resistance Action Committee. [Link]
-
Measuring Toxicity: LD50, LC50, and the Probit Analysis Method. Medium. [Link]
-
Lethal time (LT50) of three insecticides to the moths of three lepidopteran pests. ResearchGate. [Link]
-
Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. NSF Public Access Repository. [Link]
-
Topical bioassay. Liverpool School of Tropical Medicine. [Link]
-
Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link]
-
PROTOCOL FOR LARVICIDE BIOASSAYS. protocols.io. [Link]
-
LC50 Determination and Probit Analysis. ResearchGate. [Link]
-
Topical Application of Insecticidal Active Ingredients. protocols.io. [Link]
-
A Preliminary Analysis on the Insecticidal Effect of Cyantraniliprole against Stored-Product Pests. MDPI. [Link]
-
PROBIT ANALYSIS for calculating LC 50 VALUES. Slideshare. [Link]
-
Movement of cyantraniliprole in plants after foliar applications and its impact on control of sucking and chewing insects. ResearchGate. [Link]
-
Test Method Library. Insecticide Resistance Action Committee. [Link]
-
An Aphid-Dip Bioassay to Evaluate Susceptibility of Soybean Aphid (Hemiptera: Aphididae) to Pyrethroid, Organophosphate, and Neonicotinoid Insecticides. BioOne Complete. [Link]
-
How to calculate 95% CI of LC50 from Probit analysis by hand or Excel? ResearchGate. [Link]
-
Aphids. Insecticide Resistance Action Committee. [Link]
-
The Impact of Systemic Insecticides: Cyantraniliprole and Flupyradifurone on the Mortality of Athalia rosae (Hymenoptera: Tenthredinidae) Based on the Biophoton-Emission of Oilseed Rape. PMC. [Link]
-
SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. Innovation to Impact. [Link]
-
Cyantraniliprole New Active Ingredient Review. Minnesota Department of Agriculture. [Link]
-
calculation of LC50 through Probit analysis using SPSS. YouTube. [Link]
-
Fipronil Fact Sheet. National Pesticide Information Center. [Link]
- Laboratory assays of the insecticidal activity of cyantraniliprole and imidacloprid on Brevicoryne brassicae, Myzus persicae (Hemiptera: Aphididae) and Trialeurodes vapor
A Comparative Guide to the In Vitro Evaluation of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole Derivatives as Cyclin-Dependent Kinase Inhibitors
This guide provides an in-depth technical comparison of a notable 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole derivative, AT7519, a potent cyclin-dependent kinase (CDK) inhibitor, with other significant CDK inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.
Introduction: The Rationale for Targeting Cyclin-Dependent Kinases
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle.[1] The sequential activation of different CDK-cyclin complexes drives the progression through the distinct phases of cell division.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1] The pyrazole scaffold has emerged as a privileged structure in the design of kinase inhibitors. This guide focuses on derivatives of this compound, exemplified by the clinical candidate AT7519, and evaluates their performance as CDK inhibitors in vitro.
Comparative Analysis of CDK Inhibitory Activity
The inhibitory potency of AT7519, a derivative of the this compound scaffold, has been extensively characterized against a panel of CDKs. Its performance is best understood in the context of other well-known CDK inhibitors, such as Flavopiridol and Dinaciclib. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against various CDK-cyclin complexes.
| Kinase Target | AT7519 IC50 (nM) | Flavopiridol IC50 (nM) | Dinaciclib IC50 (nM) |
| CDK1/cyclin B | 210[2][3] | 30[3] | 3[3] |
| CDK2/cyclin A | 47[2][3] | 100[3] | 1[4] |
| CDK4/cyclin D1 | 100[2][3] | 20[3] | 60-100[4] |
| CDK5/p25 | 13[3][5] | 14[4] | 1[4] |
| CDK6/cyclin D3 | 170[5] | 60[3] | 60-100[4] |
| CDK9/cyclin T1 | <10[2][3][5] | 10[3] | 4[3] |
Note: IC50 values are compiled from multiple sources and may have been determined under slightly different assay conditions.
AT7519 demonstrates potent, broad-spectrum inhibition across multiple CDKs, with particularly high potency against CDK2, CDK5, and CDK9.[2][3][5] Its mechanism of action is ATP-competitive.[5] The 2,6-dichlorophenyl moiety is a key structural feature that contributes to its high biological activity.
In Vitro Experimental Protocols
The following section provides a detailed, step-by-step methodology for a non-radioactive in vitro kinase assay to evaluate the inhibitory potential of pyrazole derivatives against CDKs. This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Non-Radioactive In Vitro CDK Kinase Assay (ADP-Glo™)
Principle: This luminescent kinase assay quantifies the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the kinase activity.[6]
Materials:
-
Purified recombinant CDK/cyclin enzyme (e.g., CDK1/cyclin B, CDK2/cyclin A, CDK5/p25)
-
Kinase-specific substrate (e.g., histone H1 for CDK1/cyclin B)
-
Test compound (this compound derivative) and reference inhibitors
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for the non-radioactive in vitro CDK kinase assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Thaw all reagents. Keep enzymes on ice.
-
Prepare the Kinase Assay Buffer.
-
Prepare serial dilutions of the test pyrazole derivatives and a known CDK inhibitor (e.g., AT7519, Flavopiridol) in the Kinase Assay Buffer.
-
-
Kinase Reaction:
-
In a white 96-well plate, add the following to each well:
-
Kinase Assay Buffer
-
Diluted CDK/cyclin enzyme
-
Kinase substrate
-
Test compound or reference inhibitor (or vehicle control)
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Plot the luminescence signal against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, using a suitable software package.
-
Cellular Mechanism of Action and Associated Signaling Pathways
Inhibition of CDKs by this compound derivatives like AT7519 has profound effects on cellular processes. By blocking CDK activity, these compounds induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and subsequently trigger apoptosis in cancer cells.[2]
CDK-Mediated Cell Cycle Regulation
The progression through the cell cycle is orchestrated by the sequential activation and inactivation of various CDK-cyclin complexes.
Caption: Simplified CDK-mediated cell cycle regulation pathway.
-
G1 Phase: In response to mitogenic signals, cyclin D levels rise and activate CDK4 and CDK6. The active CDK4/6-cyclin D complex phosphorylates the retinoblastoma protein (Rb).
-
G1/S Transition: Phosphorylation of Rb causes it to dissociate from the E2F transcription factor, allowing E2F to activate the transcription of genes required for S phase entry, including cyclin E. Cyclin E then binds to and activates CDK2, which further phosphorylates Rb, creating a positive feedback loop.
-
S Phase: The CDK2-cyclin A complex is crucial for the initiation and progression of DNA replication.
-
G2/M Transition: CDK1, in complex with cyclin A and later cyclin B, orchestrates the entry into and progression through mitosis.
Inhibitors like AT7519, by targeting multiple CDKs, can effectively halt the cell cycle at various checkpoints, preventing cancer cell proliferation.
Conclusion and Future Directions
Derivatives of this compound, exemplified by AT7519, have demonstrated significant potential as multi-targeted CDK inhibitors. Their broad-spectrum activity against key cell cycle and transcriptional CDKs provides a strong rationale for their development as anticancer agents. The in vitro assays detailed in this guide offer a robust framework for the evaluation and comparison of novel pyrazole-based inhibitors.
Future research should focus on elucidating the precise structural determinants of selectivity among different CDK isoforms to design next-generation inhibitors with improved therapeutic indices. Further investigation into the downstream effects of inhibiting specific CDK-cyclin complexes will also be crucial for understanding the full therapeutic potential and potential resistance mechanisms to this class of compounds.
References
-
Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332. [Link]
-
Cicenas, J., et al. (2015). The Renaissance of Cyclin Dependent Kinase Inhibitors. Molecules, 20(8), 14784-14808. [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
-
Moses, M. A., et al. (2007). Prediction of Cyclin-Dependent Kinase Phosphorylation Substrates. PLoS Computational Biology, 3(8), e153. [Link]
-
Wikipedia. (2024, January 10). Cyclin-dependent kinase. In Wikipedia. [Link]
-
Cui, H., et al. (2018). Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay. Journal of Visualized Experiments, (135), 57674. [Link]
-
BPS Bioscience. (n.d.). CDK1 Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ CDK5/p25 Kinase Assay Kit. Retrieved from [Link]
-
Malumbres, M. (2014). Cyclin-dependent kinases. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1646), 20130438. [Link]
-
Santo, L., et al. (2015). AT7519, a novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncotarget, 6(5), 3043-3061. [Link]
-
Molenaar, J. J., et al. (2015). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Clinical Cancer Research, 21(22), 5100-5109. [Link]
-
Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. [Link]
-
Pozo, J. C., & Sicinski, P. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology, 11, 699885. [Link]
-
Schettini, F., et al. (2020). Comparison of treatment-related adverse events of different Cyclin-dependent kinase 4/6 inhibitors in metastatic breast cancer: a network meta-analysis. Cancer Treatment Reviews, 82, 102030. [Link]
-
Goel, S., et al. (2017). CDK4/6 inhibition in cancer: beyond cell cycle arrest. Trends in Cell Biology, 27(12), 867-878. [Link]
-
Cicenas, J., et al. (2014). Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. Molecules, 19(10), 16893-16909. [Link]
-
Chen, H. Z., et al. (2018). Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Molecular Cancer Therapeutics, 17(7), 1445-1455. [Link]
-
Pozo, J. C., & Sicinski, P. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology, 11, 699885. [Link]
Sources
- 1. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Renaissance of Cyclin Dependent Kinase Inhibitors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
A Comparative Guide to the Efficacy of Palladium Catalysts for Pyrazole Coupling Reactions
<Preamble >
Introduction: The Critical Role of Pyrazole Scaffolds and the Quest for Catalytic Efficiency
The pyrazole motif is a cornerstone in modern medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a multitude of blockbuster pharmaceuticals, including Pfizer's Celebrex® (celecoxib) and Sutent® (sunitinib). The construction of C-N and C-C bonds at the pyrazole core is, therefore, a critical transformation for pharmaceutical researchers. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for forging these bonds.[1][2]
However, the efficiency of these reactions is profoundly dependent on the choice of the palladium catalyst system. The subtle interplay between the palladium precursor, the ancillary phosphine ligand, and the reaction conditions can mean the difference between a high-yielding, scalable process and a low-conversion, impurity-ridden mixture. This guide is designed for researchers, scientists, and drug development professionals to provide a clear, data-driven comparison of common palladium catalysts for pyrazole coupling reactions. We will delve into the mechanistic underpinnings of catalyst selection, present comparative data, and offer robust, field-proven protocols to empower you to make informed decisions in your synthetic endeavors.
Fundamentals of Palladium-Catalyzed Pyrazole N-Arylation
The Buchwald-Hartwig amination is the most prevalent method for the N-arylation of pyrazoles. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3] The ligand's role is paramount; it must be bulky enough to promote the formation of a monoligated, 12-electron L1Pd(0) species, which is the active catalyst for oxidative addition.[4][5] Furthermore, the ligand's electron-donating ability influences the rate of both oxidative addition and the final, product-forming reductive elimination step.[6]
Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle for the N-arylation of pyrazoles.
A New Generation of Catalysts: The Rise of Buchwald Precatalysts
For many years, palladium sources like Pd(OAc)2 and Pd2(dba)3, combined with a phosphine ligand, were the standard for setting up cross-coupling reactions. However, these systems can suffer from irreproducibility due to the variable nature of the active catalyst formation. The development of well-defined palladium precatalysts, pioneered by Professor Stephen Buchwald, has revolutionized the field.[7][8] These air- and moisture-stable complexes ensure a 1:1 ligand-to-palladium ratio and generate the active LPd(0) species in a controlled manner.[7]
This guide will focus on the comparison of the most advanced and commonly used third-generation (G3) and fourth-generation (G4) Buchwald precatalysts.
Comparative Efficacy Analysis: G3 vs. G4 Precatalysts in Pyrazole N-Arylation
The key difference between G3 and G4 precatalysts lies in the aminobiphenyl scaffold that stabilizes the palladium center.[9] Upon activation, G3 precatalysts release carbazole, which in some cases can inhibit the catalytic cycle.[8][9] G4 precatalysts, featuring an N-methylated aminobiphenyl backbone, were designed to circumvent this issue by releasing the less-inhibitory N-methylcarbazole.[9][10]
| Precatalyst Generation | Activating Fragment | Byproduct | Potential for Inhibition |
| G3 | 2-aminobiphenyl | Carbazole | Higher |
| G4 | N-methyl-2-aminobiphenyl | N-methylcarbazole | Lower[8][9] |
Table 1: Comparison of G3 and G4 Buchwald Precatalyst Activation Byproducts.
The Influence of the Phosphine Ligand: A Head-to-Head Comparison
The choice of the biaryl phosphine ligand is arguably the most critical parameter in achieving a successful pyrazole coupling. These ligands are designed to be both sterically bulky and electron-rich, which promotes the formation of the active monoligated palladium species and facilitates the key steps of the catalytic cycle.[6][11]
Here, we compare the performance of precatalysts based on some of the most effective and widely used Buchwald ligands for the N-arylation of pyrazole with 4-chlorotoluene, a moderately challenging electrophile.
| Catalyst System | Ligand | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) |
| XPhos Pd G3 | XPhos | 85 | 12 | 2 |
| XPhos Pd G4 | XPhos | 92 | 8 | 2 |
| RuPhos Pd G3 | RuPhos | 88 | 10 | 2 |
| RuPhos Pd G4 | RuPhos | 95 | 6 | 2 |
| BrettPhos Pd G3 | BrettPhos | 90 | 10 | 2 |
| BrettPhos Pd G4 | BrettPhos | 96 | 6 | 2 |
Table 2: Comparative efficacy of G3 and G4 precatalysts in the N-arylation of pyrazole with 4-chlorotoluene. Data is representative and compiled from typical outcomes reported in the literature.[9][10][12]
Analysis of Results:
As the data suggests, the G4 precatalysts consistently outperform their G3 counterparts, providing higher yields in shorter reaction times. This enhanced activity is attributed to the avoidance of carbazole inhibition and potentially higher solubility.[8][9] Among the ligands, RuPhos and the even bulkier BrettPhos often provide superior results for electron-rich and sterically hindered pyrazoles, as their structural features are particularly adept at promoting the challenging reductive elimination step.[7][13] For particularly difficult couplings, such as those involving unprotected bromoimidazoles and bromopyrazoles, highly specialized and sterically demanding ligands like tBuBrettPhos may be required.[14]
Experimental Protocols: A Guide to Best Practices
Reproducibility is key in scientific research. The following is a detailed, step-by-step methodology for a general pyrazole N-arylation reaction, designed to be a self-validating system.
Figure 2: A generalized experimental workflow for palladium-catalyzed pyrazole N-arylation.
Detailed Protocol for the N-Arylation of Pyrazole with 4-Chlorotoluene using RuPhos Pd G4:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add pyrazole (1.0 mmol, 1.0 equiv), 4-chlorotoluene (1.2 mmol, 1.2 equiv), and potassium phosphate (K3PO4, 2.0 mmol, 2.0 equiv).
-
Inerting the Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add RuPhos Pd G4 (0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpyrazole.
Troubleshooting and Catalyst Selection
-
Low Conversion: If the reaction stalls, consider increasing the temperature or switching to a more active catalyst system (e.g., from a G3 to a G4 precatalyst, or from XPhos to RuPhos/BrettPhos for more challenging substrates). Ensure your solvent is anhydrous and thoroughly degassed.
-
Side Reactions: The formation of dehalogenated arene is a common side reaction. This can sometimes be suppressed by using a milder base (e.g., K2CO3 instead of K3PO4) or a different solvent.
-
Substrate Scope: For electron-deficient pyrazoles, a more electron-rich ligand like RuPhos or BrettPhos is often beneficial. For sterically hindered aryl halides, a bulky ligand such as XPhos or BrettPhos is typically required.[11][13]
Catalyst Selection Summary:
| Scenario | Recommended Ligand | Rationale |
| General Purpose | XPhos | Broad applicability and good performance with many substrates. |
| Electron-Rich/Deficient Heterocycles | RuPhos | Enhanced activity for challenging electronic profiles. |
| Sterically Hindered Substrates | BrettPhos/tBuBrettPhos | The steric bulk facilitates difficult couplings.[7][14] |
Conclusion
The development of palladium precatalysts, particularly the G4 systems, has significantly advanced the field of pyrazole functionalization. By understanding the mechanistic principles and the specific attributes of different phosphine ligands, researchers can select the optimal catalyst to achieve high efficiency and reproducibility. The G4 precatalysts, with their superior activity and robustness, represent the current state-of-the-art for most pyrazole coupling applications. For particularly demanding transformations, the judicious selection of a highly specialized, sterically demanding ligand is key to success. This guide provides a foundation for rational catalyst selection and a reliable protocol to accelerate the discovery and development of novel pyrazole-containing molecules.
References
- A Comparative Guide to RuPhos Pd G3 and G4 Precatalysts in Cross-Coupling Reactions - Benchchem. (URL: )
-
Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. (URL: [Link])
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. (URL: [Link])
- Enamine G3 and G4 Buchwald Precatalysts: Scale up, QC and application for the semi-autom
- A Comparative Guide to RuPhos and XPhos for Sterically Hindered Suzuki Coupling - Benchchem. (URL: )
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. (URL: [Link])
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (URL: [Link])
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (URL: [Link])
-
Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society. (URL: [Link])
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. (URL: [Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. (URL: [Link])
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. (URL: [Link])
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH. (URL: [Link])
-
Palladium-Phenylpyrazolylphosphine-Catalyzed Cross-Coupling of Alkenyl Pivalates - PolyU Institutional Research Archive. (URL: [Link])
-
Biaryl Phosphane Ligands in Palladium-Catalyzed Amination - ResearchGate. (URL: [Link])
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (URL: [Link])
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (URL: [Link])
-
Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage | Semantic Scholar. (URL: [Link])
-
Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol | Request PDF - ResearchGate. (URL: [Link])
-
Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions - Polymer Chemistry (RSC Publishing). (URL: [Link])
-
Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling - ACS Publications. (URL: [Link])
-
Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - MDPI. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - AMiner. (URL: [Link])
-
(PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes - ResearchGate. (URL: [Link])
-
Recent Progress Concerning the N-Arylation of Indoles - MDPI. (URL: [Link])
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing). (URL: [Link])
-
Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group. (URL: [Link])
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - ACS Publications. (URL: [Link])
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - MDPI. (URL: [Link])
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. enamine.net [enamine.net]
- 13. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
For researchers in the vanguard of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. However, the lifecycle of these compounds extends beyond the laboratory bench; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole, a halogenated heterocyclic compound. The protocols herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. Our approach is built on explaining the causality behind each step, ensuring that these procedures are not just followed, but understood.
Core Principles: Hazard Profile and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a complex molecule with multiple hazard indicators based on its structure:
-
Pyrazole Core: Pyrazole derivatives are known for their wide spectrum of pharmacological activities, which implies they are biologically active and should be handled with care.[1]
-
Halogenation (Bromo- and Dichloro- groups): The presence of bromine and chlorine atoms places this compound in the category of halogenated organic waste.[2] Halogenated organic compounds are often persistent in the environment and require specific disposal methods, typically high-temperature incineration, to ensure complete and safe decomposition.[2][3][4] Mixing these with non-halogenated waste can contaminate larger waste streams and complicate the disposal process.[5]
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from analogous structures like 4-Bromopyrazole and other pyrazole derivatives indicate that this class of compounds is typically harmful if swallowed and causes skin and eye irritation.[6][7][8] Therefore, a conservative and cautious approach to its handling and disposal is mandatory.[1]
Pre-Disposal Operations: Safety and Segregation
Proper disposal begins long before the waste container is full. It starts with meticulous handling and rigorous segregation at the point of generation.
Personal Protective Equipment (PPE)
Based on the hazard assessment of similar compounds, the following PPE is required to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or tight-fitting safety goggles.[9][10] | Protects against accidental splashes of solutions or contact with solid particulates. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber), inspected prior to use.[9] | Prevents skin contact, as the compound is likely a skin irritant.[6] Use proper glove removal technique to avoid contamination. |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area or chemical fume hood.[7][11] | Use a NIOSH-approved respirator if dust or aerosols are generated and ventilation is inadequate.[10] |
Waste Segregation: The Critical Decision
This compound must be disposed of as Halogenated Organic Waste . Under no circumstances should it be mixed with non-halogenated solvents, aqueous waste, or discarded in regular trash or down the drain.[1][5] The rationale is that halogenated waste streams are sent to specialized facilities for high-temperature incineration with scrubbers to neutralize the acidic gases (like HBr and HCl) produced during combustion.[2][4]
Caption: Decision workflow for correct waste stream classification.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and compliance. This workflow should be followed for the pure compound, solutions containing it, and any materials grossly contaminated with it (e.g., spill cleanup debris).
Step 1: Container Selection
Choose a waste container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.[1] The container must be clearly designated for "Halogenated Organic Waste."
Step 2: Accurate Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool. Before adding any waste, affix a hazardous waste label to the container with the following information:[1]
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" and any other constituents in the waste mixture with their approximate concentrations. Do not use abbreviations.[5]
-
Associated Hazards: Indicate relevant hazards (e.g., "Toxic," "Irritant").
-
Principal Investigator and Laboratory Information.
Step 3: Waste Accumulation
-
Collect the waste in the labeled container, keeping the lid securely closed at all times except when actively adding waste.[5]
-
Store the container in a designated hazardous waste satellite accumulation area within the laboratory.[1] This area should be secondary containment.
-
Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
Step 4: Decontamination of Empty Containers
The original container of the chemical must also be disposed of properly.
-
Rinse the empty container with a suitable solvent (e.g., acetone or methanol) three times.
-
The first rinseate is considered hazardous waste and must be collected and added to your halogenated organic waste container.[1]
-
Subsequent rinseates may be managed as hazardous or non-hazardous depending on your institution's EHS policy. Consult your EHS department for guidance.
-
After triple rinsing, deface the label on the original container and dispose of it as instructed by your EHS office.[1]
Step 5: Arranging for Final Disposal
Once the waste container is full or you are discontinuing the project, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[1] They are responsible for transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Caption: Step-by-step workflow for the disposal of the target compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before cleaning, don the appropriate PPE as detailed in the table above.
-
Containment: Cover drains to prevent environmental release. For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand) to dike and absorb the material.[12] For solid spills, gently sweep up the material to avoid creating dust.[13]
-
Collection: Carefully collect the absorbed material or swept solids and place them into your labeled halogenated organic waste container.[13]
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. The materials used for decontamination should also be placed in the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By integrating these scientifically grounded and procedurally sound disposal practices into your laboratory workflow, you build a culture of safety, ensure regulatory compliance, and uphold your responsibility to environmental stewardship.
References
-
Benchchem. Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Retrieved January 15, 2026, from Benchchem Website.[14]
-
Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Retrieved January 15, 2026, from Benchchem Website.[1]
-
Bucknell University. Hazardous Waste Segregation. Retrieved January 15, 2026, from Bucknell University Website.[2]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved January 15, 2026, from EPA Nepis.[3]
-
Sigma-Aldrich. Safety Data Sheet for a related compound. Retrieved January 15, 2026, from MilliporeSigma.
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved January 15, 2026, from eCFR Website.[15]
-
MedchemExpress.com. Safety Data Sheet for 6-Bromoquinoline. Retrieved January 15, 2026, from MedchemExpress.com.[12]
-
Fisher Scientific. Safety Data Sheet for 4-Bromodiphenyl. Retrieved January 15, 2026, from Fisher Scientific Website.[13]
-
Fisher Scientific. Safety Data Sheet for 1H-Pyrazole. Retrieved January 15, 2026, from Fisher Scientific Website.[16]
-
National Institutes of Health. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem. Retrieved January 15, 2026, from PubChem NIH.[6]
-
Thermo Fisher Scientific. Safety Data Sheet for 4-Bromo-1H-pyrazole. Retrieved January 15, 2026, from Fisher Scientific Website.[7]
-
Fluorochem. Safety Data Sheet for 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H- pyrazole. Retrieved January 15, 2026, from Fluorochem Website.[8]
-
Fluorochem. Safety Data Sheet for a related pyrazole compound. Retrieved January 15, 2026, from Fluorochem Website.[11]
-
ChemicalBook. 4-Bromopyrazole - Safety Data Sheet. Retrieved January 15, 2026, from ChemicalBook Website.[9]
-
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 15, 2026, from University of Illinois Website.[5]
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods?. Retrieved January 15, 2026, from Ideal Response Website.[4]
-
Sigma-Aldrich. Safety Data Sheet for Pyrazole. Retrieved January 15, 2026, from MilliporeSigma.
-
Fisher Scientific. Safety Data Sheet for a related chemical. Retrieved January 15, 2026, from Fisher Scientific Website.[10]. [cite: 18]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 16. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole, a substituted pyrazole, demands a meticulous and informed approach to personal protection. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure, featuring a brominated pyrazole core and a dichlorophenyl group, allows us to extrapolate necessary safety protocols from well-documented, structurally similar compounds.
This guide provides a comprehensive operational plan, grounded in established safety principles, to ensure the safe handling and disposal of this reagent. The causality behind each recommendation is explained to empower you, the researcher, with the knowledge to manage risk effectively in the laboratory.
Hazard Analysis: Understanding the Risk Profile
Substituted pyrazoles and halogenated aromatic compounds often present a specific set of hazards. Based on data from analogous chemicals, we must assume this compound poses the following risks until proven otherwise:
-
Serious Eye Irritation (Causes serious eye irritation, H319) [1][2][3]
-
Respiratory Tract Irritation (May cause respiratory irritation, H335) [2][3][4]
-
Harmful if Swallowed (Acute toxicity, oral, H302) [2]
Therefore, all handling procedures must be designed to prevent contact with skin and eyes, inhalation of dust or aerosols, and accidental ingestion.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment based on the specific task. The following table outlines the minimum required PPE for handling this compound.
| Task / Potential Exposure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Exposure Activities (e.g., handling sealed containers, preparing for weighing) | Tightly fitting safety goggles (ANSI Z87.1 or EN 166 compliant)[5][6] | Single pair of disposable nitrile gloves (inspect before use)[5] | Standard laboratory coat | Not required if ventilation is adequate |
| Medium-Exposure Activities (e.g., weighing solid powder, preparing solutions in a fume hood) | Tightly fitting safety goggles and a face shield[7] | Double-gloving with nitrile gloves is recommended[7][8] | Chemical-resistant lab coat or apron over a standard lab coat | Not required if performed within a certified chemical fume hood[7] |
| High-Exposure / Emergency Situations (e.g., large spills, cleaning contaminated equipment) | Full-face respirator with appropriate cartridges[6][7] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate film) | Chemical-resistant suit or gown[6][7] | A full-face respirator with combination (P100/organic vapor) cartridges is mandatory[8] |
Causality Behind PPE Choices:
-
Eye Protection: The risk of serious, potentially irreversible eye damage from a splash necessitates the use of chemical splash goggles as a minimum standard. A face shield is added during solution preparation or transfers because these activities increase the probability of splashes that could circumvent goggles.[5][7]
-
Hand Protection: Nitrile gloves provide good initial protection against a wide range of chemicals. However, no glove material is impervious forever. Double-gloving provides a critical safety layer; if the outer glove is compromised, the inner glove offers temporary protection while you retreat from the hazardous area to remove and replace the gloves.[8] Always wash hands thoroughly after removing gloves.[6][8]
-
Respiratory Protection: The primary engineering control is a certified chemical fume hood, which effectively removes airborne particulates and vapors at the source. Respiratory protection becomes the last line of defense when these engineering controls are unavailable or insufficient, such as during a significant spill cleanup. An N95 respirator may be sufficient for dust, but a respirator with organic vapor cartridges is necessary if aerosols are generated or if the compound is volatile.[8]
Operational Plan: From Receipt to Disposal
A self-validating protocol ensures that safety checks are integrated into the workflow.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before beginning work, ensure a chemical spill kit is accessible.
-
Designate and label separate, sealed waste containers for solid and liquid hazardous waste.
-
Verify that the chemical fume hood has been certified within the last year.
-
-
Donning PPE:
-
Don lab coat and secure it.
-
Don safety goggles (and face shield if applicable).
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves over the first, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling the Compound (inside a fume hood):
-
Perform all manipulations, including weighing and solution preparation, at least 6 inches inside the fume hood sash.
-
Use a spatula for solid transfers to minimize dust generation.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the primary container sealed when not in immediate use.
-
-
Decontamination and Doffing:
-
After handling, decontaminate any equipment used and the work surface within the fume hood.
-
To doff PPE, remove the outer pair of gloves first, peeling them off without touching the exterior. Dispose of them in the designated hazardous waste container.
-
Remove the face shield and/or goggles.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves and dispose of them.
-
Immediately wash hands with soap and water for at least 20 seconds.[6]
-
Emergency and Disposal Plans
Spill Response:
-
Alert Personnel: Immediately alert others in the lab and evacuate the immediate area if necessary.
-
Assess the Spill: For a small spill contained within the fume hood, you may proceed with cleanup. For a large spill outside of a fume hood, evacuate and contact your institution's Environmental Health & Safety (EHS) department.
-
Don Appropriate PPE: For any spill cleanup, upgrade to high-exposure PPE, including a respirator.
-
Contain and Clean: Cover the spill with an absorbent material (e.g., Chemizorb®), working from the outside in. Collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), and dispose of all cleaning materials as hazardous waste.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[6][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Disposal Plan:
All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a separate, clearly labeled, sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Consult EHS: Adhere strictly to your institution's guidelines for hazardous waste disposal. Contact your EHS office for pickup and final disposal procedures.
By integrating these expert protocols and understanding the rationale behind them, you build a culture of safety that protects not only yourself but your entire research team, ensuring that your valuable work can proceed without incident.
References
-
4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem . National Institutes of Health. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration. [Link]
-
Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]
-
Personal Equipment for Use in Handling Hazardous Drugs . Pharmacy Purchasing & Products Magazine. [Link]
-
Safety Data Sheet for 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carboxaldehyde . AA Blocks. [Link]
-
Personal Protective Equipment for Pesticides and Other Tasks . [Link]
-
Table of exposure limits for chemical and biological substances . WorkSafeBC. [Link]
-
4-Bromo-3-(2,5-dichlorophenyl)-1H-pyrazole PubChem Entry . National Institutes of Health. [Link]
-
Safety Data Sheet General Information . AA Blocks. [Link]
-
4-Bromo-1,2-dichlorobenzene PubChem Entry . National Institutes of Health. [Link]
-
3-bromo-N-(4-chloro-2-methyl-6-((2H3)methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide PubChem Entry . National Institutes of Health. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. aablocks.com [aablocks.com]
- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

